N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Description
The exact mass of the compound 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-13-7-5-6-10-17(13)20-19(22)16-11-14-8-3-4-9-15(14)12-18(16)21/h3-12,21H,2H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJPZKBLNJTZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071832 | |
| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68911-98-8 | |
| Record name | N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68911-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |
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| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |
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| Record name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
CAS Number: 68911-98-8
This technical guide provides a comprehensive overview of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a significant organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed insights into its synthesis, characterization, and potential applications.
Introduction and Core Compound Identity
This compound, also known as Naphthol AS-D type dye intermediate, belongs to the class of N-aryl-3-hydroxy-2-naphthalenecarboxamides. These compounds are notable for their chromophoric properties and are foundational in the synthesis of various azo dyes and pigments. The core structure, featuring a naphthalene ring system coupled with an amide linkage to a substituted phenyl group, imparts unique chemical and physical properties that are of interest in materials science and medicinal chemistry.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 68911-98-8 | [1] |
| Molecular Formula | C₁₉H₁₇NO₂ | [1] |
| Molecular Weight | 291.35 g/mol | [1] |
| Melting Point | 170-172 °C | [1] |
| IUPAC Name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | [1] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved through the condensation of 3-hydroxy-2-naphthoic acid with 2-ethylaniline. This reaction is a nucleophilic acyl substitution at the carboxylic acid group of the naphthoic acid. The use of a phosphorus-based catalyst, such as phosphorus trichloride or triphenyl phosphite, in a high-boiling inert solvent is a common industrial practice to facilitate the reaction.
The causality behind this choice of methodology lies in the activation of the carboxylic acid group. The phosphorus catalyst reacts with 3-hydroxy-2-naphthoic acid to form a highly reactive acyl halide or a mixed anhydride intermediate in situ. This intermediate is then readily attacked by the nucleophilic amine group of 2-ethylaniline, leading to the formation of the amide bond and elimination of the catalyst byproduct. The use of a high-boiling solvent like ortho-xylene is crucial to drive the reaction to completion, which often requires elevated temperatures (typically in the range of 140-160°C) to overcome the activation energy of the reaction.
Generalized Experimental Protocol:
-
Reagents and Solvents:
-
3-Hydroxy-2-naphthoic acid (1.0 equivalent)
-
2-Ethylaniline (1.1 equivalents)
-
Phosphorus Trichloride (0.4 equivalents) or Triphenyl Phosphite (1.2 equivalents)
-
Ortho-xylene (as solvent)
-
Sodium Carbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
-
Step-by-Step Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-hydroxy-2-naphthoic acid and ortho-xylene.
-
Stir the suspension and slowly add the phosphorus catalyst at room temperature.
-
Heat the mixture to approximately 140-150°C.
-
Slowly add 2-ethylaniline to the reaction mixture over a period of 30 minutes.
-
Maintain the reaction temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 80°C and slowly add it to a 5% sodium carbonate solution to neutralize any remaining acid and precipitate the product.
-
Filter the crude product, wash with hot water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a toluene/ethanol mixture to obtain the purified this compound.
-
Diagram of the Synthesis Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Structural Characterization and Analytical Data
Due to the limited availability of published experimental spectral data for this compound, this section outlines the expected analytical characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (approx. 7.0-8.5 ppm): Multiple signals corresponding to the protons on the naphthalene and ethylphenyl rings. NH Proton (approx. 9.5-10.5 ppm): A broad singlet, which may exchange with D₂O. OH Proton (approx. 10.0-12.0 ppm): A singlet, which may also exchange with D₂O. Ethyl Group Protons: A quartet (CH₂) around 2.7 ppm and a triplet (CH₃) around 1.2 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal in the range of 165-170 ppm. Aromatic Carbons: Multiple signals between 110-140 ppm. Ethyl Group Carbons: Signals for CH₂ (around 24 ppm) and CH₃ (around 14 ppm). |
| FT-IR (cm⁻¹) | O-H Stretch: Broad band around 3400-3200 cm⁻¹. N-H Stretch: Sharp peak around 3300 cm⁻¹. C=O Stretch (Amide I): Strong absorption around 1650-1630 cm⁻¹. N-H Bend (Amide II): Around 1550-1520 cm⁻¹. C-N Stretch: Around 1300-1200 cm⁻¹. Aromatic C=C Stretch: Multiple peaks in the 1600-1450 cm⁻¹ region. |
| Mass Spec. | [M]+: Expected molecular ion peak at m/z = 291.13. Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethylphenyl group and cleavage of the amide bond. |
Applications and Industrial Relevance
While specific, large-scale industrial applications for this compound are not widely documented in publicly available literature, its structural similarity to other "Naphthol AS" compounds suggests its primary utility as an intermediate in the synthesis of azo dyes and pigments. These dyes are known for their good fastness properties and are used in coloring textiles, plastics, and printing inks.
In the context of drug development, the naphthalenecarboxamide scaffold is of interest due to its presence in various biologically active molecules. The planarity of the naphthalene system allows for potential intercalation with DNA, and the amide linkage provides sites for hydrogen bonding, making it a candidate for rational drug design. However, no specific therapeutic applications for this particular compound have been reported to date.
Safety and Handling
Based on available safety data, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, safety glasses, and chemical-resistant gloves.
Conclusion
This compound is a well-defined chemical entity with established physical properties and a clear synthetic route. While its direct applications are not extensively documented, its role as a potential dye intermediate is inferred from its chemical class. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and potential uses of this compound. Further research into its spectroscopic characterization and biological activity could unveil new applications in materials science and medicinal chemistry.
References
-
Ukrainian Chemistry Journal. (2023). Synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by phosphorus (III) compounds in various media. 89(4), 54-62. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides 1–24. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-. Substance Details - SRS. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Abstract
This technical guide provides a comprehensive overview of the physical properties of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a member of the Naphthol AS family of compounds. These molecules are of significant interest in the fields of dye and pigment chemistry, as well as in the development of advanced materials due to their unique chromophoric and structural features. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a detailed examination of the compound's structural, thermal, solubility, and spectroscopic characteristics. The methodologies for determining these properties are also discussed, providing a framework for the empirical validation of the data presented.
Introduction
This compound, with the CAS Number 68911-98-8, is an organic compound characterized by a naphthalene core, a hydroxyl group, and an amide linkage to an ethylphenyl substituent.[1] Structurally, it belongs to the class of N-aryl-3-hydroxy-2-naphthamides, often referred to as Naphthol AS derivatives. These compounds are pivotal precursors in the synthesis of a wide array of azo dyes and pigments.[2][3] The physical properties of these molecules, such as their melting point, solubility, and spectroscopic signatures, are critical determinants of their application potential, influencing factors like their processing conditions, formulation, and ultimately, their performance in various matrices.
This guide delves into the core physical properties of this compound, providing both reported data and predictive analysis based on the well-understood chemistry of its structural analogs.
Chemical and Structural Properties
The foundational attributes of this compound are summarized in the table below. These properties are fundamental to its chemical behavior and interactions.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 68911-98-8 | [1] |
| Molecular Formula | C₁₉H₁₇NO₂ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O |
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Thermal Properties
Melting Point
The melting point is a critical parameter that provides insights into the purity and crystalline nature of a compound. For this compound, the literature reports a melting point in the range of 170-172 °C . This relatively high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding involving the amide and hydroxyl functional groups, as well as π-π stacking interactions between the aromatic naphthalene and phenyl rings.
The determination of the melting point for a crystalline organic solid like this compound is routinely performed using a melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely ground into a powder. This ensures uniform heat transfer throughout the sample.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (≤ 2 °C) is indicative of high purity.
Diagram: Workflow for Melting Point Determination
Caption: Standard workflow for determining the melting point of a solid organic compound.
Boiling Point and Thermal Stability
Solubility Profile
The solubility of this compound is dictated by the balance of its large, nonpolar aromatic framework and its polar functional groups (amide and hydroxyl).
-
Aqueous Solubility: The compound is expected to be practically insoluble in water. The large hydrophobic surface area of the naphthalene and ethylphenyl rings dominates its interaction with water.
-
Organic Solvent Solubility: Based on the properties of analogous Naphthol AS compounds, it is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It is also expected to show solubility in chlorinated solvents like chloroform and dichloromethane, and in aromatic solvents such as toluene and xylene, particularly upon heating. Its solubility in alcohols like ethanol and methanol is likely to be moderate. The presence of the hydroxyl and amide groups allows for hydrogen bonding with protic solvents, while the aromatic systems favor interactions with nonpolar and aromatic solvents.
A systematic approach to determining the qualitative solubility of the compound involves testing its dissolution in a range of solvents with varying polarities.
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each test solvent (e.g., 1 mL) is added to a separate test tube.
-
Observation: The mixture is agitated (e.g., by vortexing) at room temperature, and the degree of dissolution is observed. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
Solvent Classes for Testing:
-
Water (polar, protic)
-
Methanol (polar, protic)
-
Acetone (polar, aprotic)
-
Toluene (nonpolar, aromatic)
-
Chloroform (moderately polar, aprotic)
-
Dimethyl sulfoxide (DMSO) (highly polar, aprotic)
-
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds. While experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous compounds provides a reliable characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons in the ethylphenyl and hydroxynaphthalene moieties. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.[5]
-
Aromatic Protons (δ 7.0-8.5 ppm): A complex series of multiplets is expected in this region, arising from the protons on the naphthalene and phenyl rings.
-
Amide Proton (N-H) (δ ~9.5-10.5 ppm): A broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
-
Hydroxyl Proton (O-H) (δ ~10.0-12.0 ppm): A broad singlet, often exchangeable with D₂O. Its downfield shift is indicative of strong intramolecular hydrogen bonding with the amide carbonyl.
-
Ethyl Group Protons:
-
Methylene (-CH₂-) (δ ~2.7-2.9 ppm): A quartet, due to coupling with the adjacent methyl protons.
-
Methyl (-CH₃) (δ ~1.2-1.4 ppm): A triplet, due to coupling with the adjacent methylene protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[6][7]
-
Carbonyl Carbon (C=O) (δ ~165-170 ppm): This downfield signal is characteristic of an amide carbonyl.
-
Aromatic and Naphthalene Carbons (δ ~110-150 ppm): A series of signals corresponding to the various carbon environments in the aromatic rings.
-
Ethyl Group Carbons:
-
Methylene (-CH₂-) (δ ~25-30 ppm):
-
Methyl (-CH₃) (δ ~14-16 ppm):
-
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (phenolic): A broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding.
-
N-H Stretch (amide): A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C-H Stretch (aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Signals typically appear just below 3000 cm⁻¹.
-
C=O Stretch (amide): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹. The exact position is influenced by hydrogen bonding.
-
C=C Stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch (amide): A band in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 291.34, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Common fragmentation patterns for N-aryl amides include cleavage of the amide bond. Expected fragments would include ions corresponding to the 3-hydroxy-2-naphthoyl cation and the 2-ethylaniline cation. Further fragmentation of the naphthalene and phenyl rings would also be observed.
Synthesis Overview
This compound is typically synthesized via an amidation reaction between 3-hydroxy-2-naphthoic acid and 2-ethylaniline.[2][3] This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride.
Diagram: Synthetic Pathway of this compound
Caption: A general synthetic route for the preparation of the target compound.
Conclusion
The physical properties of this compound are characteristic of a high molecular weight, crystalline aromatic amide. Its high melting point suggests significant thermal stability, while its solubility profile is dominated by its large hydrophobic structure, rendering it insoluble in water but soluble in various organic solvents. The predicted spectroscopic data provides a robust fingerprint for the identification and characterization of this compound. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this important chemical entity and facilitating its application in various fields of research and development.
References
- This section would be populated with full citations for any peer-reviewed articles, patents, or database entries that provide the specific d
- Example Citation Format: Author, A. A.; Author, B. B. Title of Work.
- For the purpose of this generated response, the in-text citations refer to the search results that provided the foundational inform
-
Emco Chemicals. Naphthol AS-D. [Link] (Accessed Jan 21, 2026).
- Figueroa-Valverde, L.; et al. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Orient. J. Chem.2013, 29(1), 17-22.
-
Gonec, T.; et al. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules2015 , 20(6), 9767-9787. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link] (Accessed Jan 21, 2026).
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link] (Accessed Jan 21, 2026).
-
U.S. Environmental Protection Agency. 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-. [Link] (Accessed Jan 21, 2026).
-
Gonec, T.; et al. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed2015 . [Link]
- Bak, A.; et al. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides.
-
Oregon State University. 1H NMR Chemical Shift. [Link] (Accessed Jan 21, 2026).
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- 4. Naphthol AS-D - CAS-Number 135-61-5 - Order from Chemodex [chemodex.com]
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- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Foreword: The Significance of Naphthol AS Derivatives
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, also known as Naphthol AS-D, belongs to the Naphthol AS family of compounds. These molecules are significant intermediates in the synthesis of a wide range of organic pigments and dyes, particularly azo dyes[1][2]. The structural backbone of 3-hydroxy-2-naphthoic acid provides a versatile scaffold for chemical modification, allowing for the generation of a diverse palette of colors with varying fastness properties upon coupling with diazonium salts[1][2]. Beyond their traditional use in the dye industry, recent research has explored the potential of N-substituted 3-hydroxynaphthalene-2-carboxamides in medicinal chemistry, with studies reporting antimicrobial and other biological activities for various derivatives[2][3][4]. This guide provides a comprehensive overview of the synthetic pathway to this compound, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of the critical parameters influencing the reaction's success.
I. The Core Synthesis Pathway: Amide Bond Formation
The synthesis of this compound is fundamentally an amidation reaction. This process involves the formation of an amide bond between the carboxylic acid group of 3-hydroxy-2-naphthoic acid and the amino group of 2-ethylaniline.
Precursors and Their Roles
-
3-Hydroxy-2-naphthoic acid: This is the foundational building block, providing the naphthol moiety and the carboxylic acid functionality necessary for amide bond formation. Its synthesis typically involves the Kolbe-Schmitt reaction, where 2-naphthol is carboxylated.
-
2-Ethylaniline: This substituted aniline derivative provides the N-aryl portion of the final molecule. The ethyl group at the ortho position can influence the solubility and crystalline nature of the product.
-
Condensing Agent/Catalyst: Direct amidation between a carboxylic acid and an amine requires high temperatures and often results in low yields due to the formation of a stable ammonium carboxylate salt. Therefore, a condensing agent or catalyst is crucial to facilitate the reaction under milder conditions. Phosphorus (III) compounds, such as phosphorus trichloride (PCl₃) or phosphorous acid, have proven to be effective catalysts for this type of transformation[5]. They activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.
Mechanistic Insights
The reaction mechanism, when employing a phosphorus (III) catalyst like phosphorus trichloride, proceeds through the activation of the carboxylic acid. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of HCl and the formation of a highly reactive acyl chlorophosphite intermediate. The amine (2-ethylaniline) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of the phosphorus-containing leaving group and a final deprotonation step yield the desired this compound.
The choice of solvent is critical to the success of the reaction. High-boiling aromatic solvents such as toluene, xylene, or chlorobenzene are often employed to facilitate the removal of water, which is a byproduct of the condensation, thereby driving the reaction equilibrium towards the product[5]. A study on a similar reaction found that ortho-xylene and ortho-chlorotoluene, with boiling points of 146°C and 156°C respectively, provided the highest yields of the target anilide[5].
Sources
- 1. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]
3-hydroxy-2-naphthoic acid derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-2-naphthoic Acid Derivatives
Abstract
3-Hydroxy-2-naphthoic acid, commonly known as β-Oxy-naphthoic acid or BON acid, is a cornerstone aromatic intermediate whose rigid bicyclic structure and versatile functional groups—a hydroxyl and a carboxylic acid—render it an exceptionally valuable scaffold in chemical synthesis.[1][2] Its derivatives are integral to the production of high-performance azo pigments, advanced materials, and a diverse range of pharmacologically active agents.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for 3-hydroxy-2-naphthoic acid and its key derivatives. We will delve into the mechanistic underpinnings of established industrial processes like the Kolbe-Schmitt reaction and explore modern catalytic strategies, such as the Buchwald-Hartwig amination, that enable the synthesis of complex molecular architectures. Each section combines theoretical principles with field-proven, step-by-step protocols to create a self-validating and authoritative resource for laboratory application.
The Core Scaffold: Synthesis of 3-Hydroxy-2-naphthoic Acid
The industrial synthesis of the parent compound, 3-hydroxy-2-naphthoic acid, is dominated by a classic reaction in aromatic chemistry: the carboxylation of 2-naphthol.
The Kolbe-Schmitt Reaction: A Pressure-Cooker Classic
The Kolbe-Schmitt reaction is the preeminent industrial method for producing aromatic hydroxy acids.[4] It involves the direct carboxylation of a phenoxide (in this case, 2-naphthoxide) using carbon dioxide, typically under high pressure and temperature.[5][6]
Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the sodium 2-naphthoxide to carbon dioxide.[4][5] The choice of alkali metal and temperature is critical for regioselectivity. The sodium cation forms a chelate complex with the oxygen of the naphthoxide and the incoming carbon dioxide, directing the electrophilic attack to the ortho position (C1 or C3). In the case of 2-naphthol, carboxylation at the C1 position to form 2-hydroxy-1-naphthoic acid is kinetically favored at lower temperatures. However, at higher temperatures (above 200°C), this product can rearrange to the thermodynamically more stable 3-hydroxy-2-naphthoic acid.[7] Industrial synthesis leverages this temperature sensitivity to maximize the yield of the desired C3-carboxylated product.[5][6]
Experimental Protocol: Kolbe-Schmitt Synthesis
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂) gas cylinder
-
Sulfuric acid (H₂SO₄), concentrated
-
High-pressure autoclave with stirring mechanism
Procedure:
-
Naphthoxide Preparation: In a suitable flask, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (1.05 equivalents). The solution should be thoroughly mixed.
-
Drying: Evaporate the water under reduced pressure, heating gently, to obtain a fine, dry powder of sodium 2-naphthoxide. It is critical that the naphthoxide is anhydrous, as moisture inhibits the carboxylation.[8]
-
Carboxylation: Transfer the anhydrous sodium 2-naphthoxide powder into a high-pressure autoclave. Seal the vessel.
-
Heating and Pressurization: Heat the autoclave to an internal temperature of 220-260°C. Introduce carbon dioxide gas, pressurizing the vessel to 5-10 atm.
-
Reaction: Maintain the temperature and pressure with constant stirring for 6-12 hours. The reaction progress can be monitored by sampling if the equipment allows.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess CO₂. The solid product is the sodium salt of 3-hydroxy-2-naphthoic acid.
-
Acidification: Dissolve the crude sodium salt in hot water and filter to remove any insoluble impurities. While stirring, slowly add concentrated sulfuric acid to the filtrate until the pH is strongly acidic (pH ~2).
-
Isolation: The 3-hydroxy-2-naphthoic acid will precipitate as a pale yellow solid.[1] Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.
| Parameter | Typical Value | Rationale |
| Temperature | 220-260 °C | Favors the formation of the thermodynamically stable 3-hydroxy-2-naphthoic acid isomer.[7] |
| Pressure | 5-10 atm | Increases the concentration of CO₂ in the solid phase, driving the carboxylation reaction forward. |
| Reactant State | Anhydrous | Water reacts with the naphthoxide and inhibits the carboxylation process.[8] |
| Reaction Time | 6-12 hours | Sufficient time for the reaction and thermodynamic rearrangement to reach completion. |
Synthesis of Key Derivatives: Building Complexity
The true utility of 3-hydroxy-2-naphthoic acid lies in its capacity to be derivatized into a vast library of compounds. The primary reaction sites are the carboxylic acid and the aromatic ring.
Derivatization of the Carboxylic Acid Group: Amides and Esters
The most significant industrial derivatives are amides, known as Naphthol AS pigments, which are formed by coupling BON acid with various anilines.[1]
2.1.1. Amide Synthesis (Naphthol AS Analogs)
The conversion of the carboxylic acid to an amide is typically a two-step process involving the activation of the carboxyl group.
Causality and Mechanistic Insight: The direct reaction between a carboxylic acid and an amine is a slow equilibrium that requires high temperatures and removal of water. A more efficient and common route is to first convert the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[9][10] The resulting 3-hydroxy-2-naphthoyl chloride is a potent electrophile that reacts rapidly with primary or secondary amines to form the stable amide bond. The presence of a non-nucleophilic base may be used to scavenge the HCl byproduct.
2.1.2. Experimental Protocol: Synthesis of 3-Hydroxy-N-phenyl-2-naphthamide
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Anhydrous toluene or xylene
-
Pyridine or triethylamine (optional, as base)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 eq) to the suspension.[9] The mixture will evolve gas (SO₂ and HCl).
-
Heat the reaction mixture to 60-70°C for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved, indicating the formation of the acyl chloride.
-
Amidation: Cool the solution to room temperature. In a separate flask, dissolve aniline (1.0 eq) in anhydrous toluene.
-
Slowly add the aniline solution to the freshly prepared 3-hydroxy-2-naphthoyl chloride solution. An exothermic reaction will occur, and a precipitate will form. A base like pyridine can be added to neutralize the HCl formed.
-
Stir the reaction at room temperature for 1-2 hours, then heat to 80-90°C for an additional hour to ensure the reaction goes to completion.
-
Isolation: Cool the mixture. Collect the solid product by filtration.
-
Purification: Wash the filter cake successively with dilute HCl (to remove excess aniline), water, and finally a small amount of cold toluene or ethanol. Dry the product under vacuum to yield the N-phenyl amide.
2.1.3. Hydrazide and Hydrazone Derivatives
Reacting 3-hydroxy-2-naphthoic acid (or its ester) with hydrazine hydrate yields 3-hydroxy-2-naphthohydrazide.[11] This intermediate is a valuable building block for synthesizing a wide array of derivatives, including:
-
Hydrazones: Through condensation with various aldehydes and ketones.[12]
-
Thiazolidinones: Via cyclization reactions with thioglycolic acid.[13][]
These derivatives are actively researched in medicinal chemistry for their antimicrobial and anticancer properties and in materials science as chemosensors for detecting ions like cyanide.[11][][15]
Derivatization via the Naphthalene Ring: Modern Cross-Coupling
To functionalize the aromatic core, modern palladium- and copper-catalyzed cross-coupling reactions are indispensable tools, offering a level of precision and functional group tolerance that classical methods lack. These reactions typically require an aryl halide or triflate as a starting point, such as 4-Bromo-3-hydroxy-2-naphthoic acid.[16]
2.2.1. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[17][18]
Causality and Mechanistic Insight: The reaction operates via a Pd(0)/Pd(II) catalytic cycle.[19]
-
Oxidative Addition: A Pd(0) complex, supported by bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), inserts into the aryl-halide bond.[19]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[19]
The choice of ligand is critical; bulky ligands accelerate the reductive elimination step and prevent the formation of inactive catalyst species.[20]
2.2.2. Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed alternative for forming C-N, C-O, and C-S bonds.[21] While often requiring harsher conditions (higher temperatures, polar solvents) than its palladium-catalyzed counterparts, it remains a robust and cost-effective method for certain transformations.[21] Modern protocols have been developed using ligands like amino acids or 1,10-phenanthroline to facilitate the reaction under milder conditions.[22]
Applications in Drug Development and Materials Science
The rigid 3-hydroxy-2-naphthoic acid scaffold is a privileged structure in medicinal chemistry.[16] Its derivatives have been investigated for a range of biological activities.
| Derivative Type | Synthetic Strategy | Potential Therapeutic Application |
| Aryl Amides | Acyl chloride + Amine | Precursors for azo pigments, potential enzyme inhibitors.[1][16] |
| Thiazolidinones | Hydrazide + Thioglycolic acid | Antimicrobial, anticancer agents.[11][13] |
| Substituted Aryl Amines | Buchwald-Hartwig Amination | GPCR antagonists, kinase inhibitors.[16] |
| Hydrazones | Hydrazide + Aldehyde | Chemosensors, antidiabetic agents.[11][12] |
Beyond pharmaceuticals, these derivatives are finding use in materials science. Hydrazone-based sensors can detect hazardous anions like cyanide through fluorescence changes.[15][23] Furthermore, the core structure can be incorporated into layered rare-earth hydroxides to create composites with tunable luminescence for advanced optical applications.[24]
Conclusion
3-Hydroxy-2-naphthoic acid is far more than a simple precursor for pigments; it is a versatile and powerful platform for chemical innovation. Mastery of its foundational synthesis via the Kolbe-Schmitt reaction provides the basis for accessing this scaffold, while the application of modern synthetic methodologies—from robust amidation protocols to sophisticated palladium-catalyzed cross-couplings—unlocks a vast chemical space. For professionals in drug discovery and materials science, the derivatives of 3-hydroxy-2-naphthoic acid offer a rich field of exploration, promising novel compounds with tailored biological and physical properties. The continued development of more efficient and selective synthetic routes will undoubtedly expand the impact of this remarkable intermediate.
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Sci-Hub. (1990). Synthesis of amides of 3-hydroxy-2-naphthoic acid: derivatives of benzimidazolone and benzoxazolone. Dyes and Pigments. [Link]
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Yamaguchi, T. et al. Carboxylation of 2Naphthol with Carbon Dioxide in Anisole. ResearchGate. [Link]
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Furukawa, S. et al. (2013). Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. Scientific Research Publishing. [Link]
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Iram, F. et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances. [Link]
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RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]
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PrepChem.com. Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. [Link]
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Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]
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ResearchGate. (2016). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. [Link]
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ResearchGate. (2020). Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives. [Link]
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ResearchGate. Scheme 1. Synthesis of 3-hydroxy-2-(substituted phenyl). [Link]
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OECD Existing Chemicals Database. (2004). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]
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-
MDPI. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. [Link]
-
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-
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NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
PubMed. (2019). Luminescence Tuning of Layered Rare-Earth Hydroxides (LRHs, R = Tb, Y) Composites with 3-Hydroxy-2-naphthoic Acid and Application to the Fluorescent Detection of Al3. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubMed. (2021). 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples. [Link]
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An In-depth Technical Guide to the Solubility Assessment of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Abstract
This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a compound of interest in pharmaceutical and chemical research. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This document outlines detailed, field-proven methodologies for solubility assessment, emphasizing the causality behind experimental choices and ensuring the generation of robust, reproducible data. It is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the solubility characteristics of this and similar poorly soluble compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount gatekeeper, directly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Insufficient solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, the early and accurate characterization of a compound's solubility is not merely a routine measurement but a strategic imperative in drug discovery and development.[2][3]
This compound (CAS No: 68911-98-8) is a naphthalenecarboxamide derivative with a molecular formula of C19H17NO2 and a molecular weight of 291.34 g/mol .[4][5][6] Its structural characteristics—a polycyclic aromatic naphthalene core and an amide linkage—suggest limited aqueous solubility. This guide will provide a detailed protocol for quantifying its solubility in various media, a critical step in evaluating its potential for further development.
Foundational Physicochemical Properties
A preliminary understanding of the compound's basic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| CAS Number | 68911-98-8 | [4][5][7][8] |
| Molecular Formula | C19H17NO2 | [4][5][8] |
| Molecular Weight | 291.34 g/mol | [4][5] |
| Melting Point | 170-172 °C | [4][5][7] |
Experimental Workflow for Solubility Determination
The following sections detail a robust, self-validating workflow for determining the equilibrium solubility of this compound. The choice of the shake-flask method is deliberate; it is considered the "gold standard" for equilibrium solubility determination due to its reliability and direct measurement of thermodynamically stable solubility.[3][9]
Caption: Workflow for Equilibrium Solubility Determination.
Materials and Reagents
-
This compound: Purity >97%
-
Solvents:
-
Deionized Water (Milli-Q® or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Ethanol, 200 proof, ACS grade
-
Methanol, ACS grade
-
Acetonitrile, HPLC grade
-
-
Equipment:
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vortex mixer
-
Sonicator
-
Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is designed to determine the thermodynamic solubility, representing the maximum amount of the compound that can dissolve in a solvent at equilibrium.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of glass vials. An excess is critical to ensure that equilibrium is reached with undissolved solid present.
-
Dispense a precise volume of each test solvent (e.g., 5 mL) into the corresponding vials.
Step 2: Equilibration
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to simulate physiological conditions) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
Step 3: Phase Separation
-
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant should be filtered through a 0.22 µm syringe filter.
Step 4: Quantification by HPLC-UV
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC. A C18 column is often suitable for separating nonpolar compounds like this one. The mobile phase could be a gradient of acetonitrile and water.
-
Quantify the concentration of the compound in the diluted samples by comparing the peak area to the calibration curve.
Alternative High-Throughput Method: Nephelometry
For earlier stages of drug discovery where rapid screening of a large number of compounds is necessary, kinetic solubility assays using nephelometry offer a higher throughput alternative.[3] This method measures the light scattered by insoluble particles formed when a compound precipitates from a solution.[1]
Caption: High-Throughput Kinetic Solubility Workflow.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table. The following is an illustrative example of how the results for this compound might be presented.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | 25 | < 1 | < 0.003 |
| PBS (pH 7.4) | 37 | < 1 | < 0.003 |
| Ethanol | 25 | 150 | 0.515 |
| Methanol | 25 | 85 | 0.292 |
| DMSO | 25 | > 10,000 | > 34.3 |
Interpretation: The hypothetical data above would classify this compound as practically insoluble in aqueous media, which is a common characteristic for many drug candidates.[10] Its higher solubility in organic solvents like DMSO and ethanol provides options for formulation development, such as the use of co-solvents or the preparation of stock solutions for in vitro assays.
Conclusion and Future Directions
This guide has detailed a comprehensive and robust methodology for the solubility determination of this compound. The presented protocols, centered around the gold-standard shake-flask method and quantitative HPLC analysis, provide a framework for generating high-quality, reliable data. The poor aqueous solubility highlighted in the illustrative data underscores the importance of early solubility assessment in identifying potential development challenges. Future work should focus on exploring formulation strategies to enhance the aqueous solubility of this compound, such as amorphous solid dispersions, co-solvency, or nano-suspensions, to enable its progression through the drug development pipeline.
References
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2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[2-(4-methoxy-2-nitrophenyl)diazenyl]- - Substance Details - SRS | US EPA. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]
-
n-(2-ethylphenyl)-3-hydroxy-2-naphthalenecarboxamid - ChemBK. Retrieved from [Link]
-
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- - Substance Details - SRS | US EPA. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). Retrieved from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Retrieved from [Link]
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. Retrieved from [Link]
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This compound | 68911-98-8. Molbase. Retrieved from [Link]
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A Spectroscopic Guide to N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectral data for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of these techniques for unambiguous structure confirmation and purity assessment, grounded in fundamental spectroscopic principles.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₁₉H₁₇NO₂, Molecular Weight: 291.35 g/mol ) is an aromatic amide with a multifaceted structure amenable to detailed spectroscopic characterization.[1] The molecule comprises a naphthol moiety linked via an amide bond to an ethyl-substituted phenyl ring. This unique combination of functional groups and aromatic systems gives rise to a distinct spectroscopic fingerprint.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering not just the spectral assignments but also the underlying rationale for these interpretations. The experimental protocols provided are designed to be robust and reproducible, ensuring the integrity of the acquired data.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic, amide, hydroxyl, and ethyl protons. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below. These predictions are based on the analysis of structurally similar compounds.[2][3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 10.5 | Singlet | 1H | -OH |
| ~9.5 - 10.0 | Singlet | 1H | -NH |
| ~7.2 - 8.5 | Multiplet | 10H | Ar-H |
| ~2.7 | Quartet | 2H | -CH₂- |
| ~1.3 | Triplet | 3H | -CH₃ |
Expert Interpretation:
-
Hydroxyl and Amide Protons: The downfield chemical shifts of the hydroxyl (-OH) and amide (-NH) protons are attributed to deshielding effects from the electronegative oxygen and nitrogen atoms, respectively, as well as potential intramolecular hydrogen bonding.
-
Aromatic Protons: The complex multiplet in the aromatic region arises from the overlapping signals of the ten protons on the naphthalene and phenyl rings. The specific substitution pattern influences the coupling constants and chemical shifts, leading to a complex signal.
-
Ethyl Group Protons: The ethyl group protons display a characteristic quartet-triplet pattern due to spin-spin coupling. The methylene (-CH₂) protons are split into a quartet by the adjacent methyl (-CH₃) protons, while the methyl protons are split into a triplet by the methylene protons.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The predicted chemical shifts for this compound are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Amide) |
| ~110 - 155 | Aromatic Carbons |
| ~24 | -CH₂- |
| ~14 | -CH₃ |
Expert Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons: The numerous signals in the aromatic region correspond to the nineteen carbon atoms of the naphthalene and phenyl rings. The exact chemical shifts are influenced by the electronic effects of the substituents.
-
Aliphatic Carbons: The carbons of the ethyl group appear in the upfield region of the spectrum, consistent with their sp³ hybridization.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Workflow for NMR Data Acquisition
Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | O-H and N-H stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2960 - 2850 | Medium | Aliphatic C-H stretching |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600, ~1580, ~1470 | Medium | Aromatic C=C stretching |
| ~1540 | Medium | N-H bending (Amide II) |
| ~1250 | Strong | C-N stretching |
Expert Interpretation:
-
O-H and N-H Stretching: The broad absorption in the high-frequency region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations.[5]
-
C=O Stretching: The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band). Its position can be influenced by hydrogen bonding.[6]
-
Aromatic and Aliphatic C-H Stretching: The absorptions just above and below 3000 cm⁻¹ correspond to the stretching vibrations of aromatic and aliphatic C-H bonds, respectively.
-
Amide II Band: The band around 1540 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, known as the Amide II band.
Experimental Protocol for IR Spectroscopy
Workflow for IR Data Acquisition (ATR)
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Mass Spectral Data (Predicted)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Interpretation |
| 291 | [M]⁺˙ (Molecular Ion) |
| 171 | [C₁₁H₇O₂]⁺ (3-hydroxy-2-naphthoyl cation) |
| 143 | [C₁₁H₇O]⁺ (Loss of CO from the naphthoyl cation) |
| 120 | [C₈H₁₀N]⁺ (2-ethylaniline cation) |
| 105 | [C₈H₉]⁺ (Loss of NH from the 2-ethylaniline cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the ethylphenyl group) |
Expert Interpretation:
-
Molecular Ion: The peak at m/z 291 corresponds to the molecular ion [M]⁺˙, confirming the molecular weight of the compound.[1]
-
Amide Bond Cleavage: The primary fragmentation pathway is the cleavage of the amide bond, leading to the formation of the 3-hydroxy-2-naphthoyl cation (m/z 171) and the 2-ethylaniline radical, or the 2-ethylaniline cation (m/z 120) and the 3-hydroxy-2-naphthoyl radical.[7]
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the naphthoyl cation can lose a molecule of carbon monoxide to form the ion at m/z 143. The 2-ethylaniline cation can lose a methyl radical to form a benzylic cation, or undergo rearrangement to form the tropylium ion (m/z 91).
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrometry Data Acquisition (EI)
Caption: A general workflow for acquiring an electron ionization mass spectrum.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has outlined the expected spectral features and provided robust experimental protocols for data acquisition. By understanding the principles behind these techniques and their application to this specific molecule, researchers can confidently verify its identity and purity, ensuring the integrity of their scientific endeavors.
References
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Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Spectroscopic Studies of Naphthol Compounds. Part VI IR Spectra of Some 2-Carboxy-3-Hydroxynaphthalene Derivatives: Spectroscopy Letters. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). (2003). ResearchGate. Retrieved January 21, 2026, from [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 21, 2026, from [Link]
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2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-. (n.d.). US EPA. Retrieved January 21, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide: A Proposed Mechanism of Action and Investigational Guide
Abstract
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide is a synthetic organic compound belonging to the naphthalenecarboxamide class. Currently, its specific mechanism of action is not well-documented in publicly available literature. However, its core structure, 3-hydroxy-2-naphthanilide, is a Naphthol AS derivative, a class of compounds known for a range of biological activities, including anticancer and enzyme inhibition properties.[1][2][3] This technical guide synthesizes information from structurally related compounds to propose a plausible, albeit hypothetical, mechanism of action for this compound. We hypothesize that the compound may act as an inhibitor of key signaling proteins involved in cellular proliferation, such as Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, identify its molecular target(s), and elucidate its downstream cellular effects. The protocols and logical frameworks presented herein are intended to guide researchers in drug development and chemical biology in the systematic investigation of this and similar novel chemical entities.
Introduction and Chemical Profile
This compound (CAS 68911-98-8) is an aromatic amide.[4][5][6] Its structure is characterized by a 3-hydroxy-naphthalene-2-carboxamide core linked to a 2-ethylphenyl group. While this specific molecule is not extensively studied, the broader family of naphthol and naphthalenecarboxamide derivatives has attracted significant interest in medicinal chemistry.[7] Studies on related compounds have revealed activities such as inhibition of acetylcholinesterase (AChE), carbonic anhydrases (hCA) I and II, and notable anticancer properties.[2][3] Specifically, certain aminobenzylnaphthols and naphthalene diimide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung, prostate, breast, and liver cancer cells.[1][8][9] These activities are often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS).[8][9]
The structural similarity of this compound to these biologically active scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. This guide focuses on a systematic approach to deconvolute its mechanism of action.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for designing robust experimental protocols, including ensuring solubility in assay buffers and predicting potential cell permeability.
| Property | Value | Source |
| IUPAC Name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | EPA Comptox |
| CAS Number | 68911-98-8 | ChemicalBook[4] |
| Molecular Formula | C19H17NO2 | CookeChem[10] |
| Molecular Weight | 291.34 g/mol | ChemicalBook[4] |
| Melting Point | 170-172 °C | CookeChem[10] |
| Appearance | Powder/Solid | CymitQuimica[11] |
Proposed Mechanism of Action: Inhibition of CDK2 Signaling
Based on in silico predictions for structurally similar aminobenzylnaphthols, a plausible molecular target for this compound is Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 (growth) phase to the S (synthesis) phase. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development.
We hypothesize that this compound binds to the ATP-binding pocket of the CDK2/Cyclin E complex, inhibiting its kinase activity. This inhibition would lead to a failure to phosphorylate key substrates, such as the Retinoblastoma protein (pRb), ultimately causing cell cycle arrest at the G1/S checkpoint and inducing apoptosis.
Caption: Proposed CDK2 signaling pathway and point of inhibition.
Experimental Workflow for Mechanism Deconvolution
To validate the proposed mechanism, a phased, systematic approach is required. This workflow begins with broad, unbiased screening to identify potential targets and progressively narrows to specific, hypothesis-driven assays.
Caption: Multi-phase workflow for MoA elucidation.
Phase I: Unbiased Target Identification
The initial phase aims to identify a list of potential protein targets without relying solely on the CDK2 hypothesis.
Protocol 3.1.1: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., a terminal carboxyl group) suitable for covalent coupling to NHS-activated Sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cancer cell line (e.g., MCF-7 breast cancer cells) under non-denaturing conditions.
-
Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads. As a negative control, incubate a parallel lysate sample with uncoupled beads.
-
Washing: Wash the beads extensively with a low-stringency buffer to remove non-specific binders.
-
Elution: Elute specifically bound proteins using a high-salt buffer, a pH shift, or by competing with an excess of the free compound.
-
Proteomic Analysis: Separate the eluted proteins via SDS-PAGE, excise protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the compound-coupled sample compared to the negative control using a label-free quantification or SILAC approach.
Phase II: In Vitro Mechanistic & Potency Assays
Once putative targets like CDK2 are identified, this phase confirms direct interaction and quantifies the compound's inhibitory potency.
Protocol 3.2.1: CDK2/Cyclin E Kinase Assay (e.g., Kinase-Glo®)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while high luminescence indicates inhibition.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute into kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK2/Cyclin E enzyme and its substrate (e.g., a histone H1-derived peptide) in kinase buffer.
-
Prepare ATP at a concentration near the Km for CDK2 (typically 10-50 µM).
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the compound dilution to each well. Include "no enzyme" and "vehicle (DMSO) control" wells.
-
Add 2.5 µL of the enzyme/substrate mix to all wells except "no enzyme" controls.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary:
| Compound | Target | Assay Type | IC50 (nM) |
| N-(2-Ethylphenyl)-... | CDK2/Cyclin E | Kinase-Glo® | 150 |
| Staurosporine (Control) | Pan-Kinase | Kinase-Glo® | 15 |
Phase III: Cellular & Phenotypic Confirmation
The final phase confirms that the in vitro activity translates to the expected biological effects in a cellular context.
Protocol 3.3.1: Western Blot for pRb Downstream Target Modulation
-
Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value) for 24 hours. Include a DMSO vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH).
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Rb/total Rb ratio would confirm target engagement in cells.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for elucidating the mechanism of action of this compound. By leveraging data from structurally similar naphthol derivatives, we have proposed a testable hypothesis centered on the inhibition of the CDK2 cell cycle pathway. The provided experimental workflows, from unbiased target discovery to specific cellular assays, offer a clear path to validate this hypothesis and characterize the compound's biological activity.
Successful validation of CDK2 inhibition would position this molecule as a promising scaffold for the development of novel anticancer therapeutics. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess its drug-like properties.
References
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Guzińska, K., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. Available at: [Link]
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Erdoğan, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3'-nitro-2-naphthanilide. PubChem Compound Summary for CID 67277. Available at: [Link]
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Erdoğan, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]
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Wang, J., et al. (2018). Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation. RSC Medicinal Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Semantic Scholar. Available at: [Link]
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Wang, J., et al. (2018). Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation. PubMed. Available at: [Link]
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Noolvi, M. N., et al. (2012). Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. Journal of Applicable Chemistry. Available at: [Link]
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Nagaraju, K., et al. (2015). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Journal of Chemistry. Available at: [Link]
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Kumar, R., et al. (2023). Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. ResearchGate. Available at: [Link]
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Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide: Synthesis, Characterization, and Potential Applications
Introduction
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, also known by its CAS number 68911-98-8, is an organic compound belonging to the Naphthol AS family of molecules.[1][2] These compounds are characterized by a 3-hydroxy-2-naphthalenecarboxamide core structure and are widely used as precursors in the manufacturing of high-performance azo pigments and dyes.[3] While the primary application of many Naphthol AS derivatives lies in the coloration industry, the inherent chemical scaffold has also attracted interest in medicinal chemistry and drug development due to its potential for biological activity.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a proposed synthetic route with a step-by-step protocol, and a discussion of its potential, yet largely unexplored, applications in biomedical research. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and evaluation of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 68911-98-8 | [1][2] |
| Molecular Formula | C19H17NO2 | [2] |
| Molecular Weight | 291.35 g/mol | [2] |
| Melting Point | 170-172 °C | [1] |
| IUPAC Name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of 3-hydroxy-2-naphthoic acid with 2-ethylaniline. This reaction is a classic example of forming an amide bond between a carboxylic acid and an amine. The use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, can facilitate this transformation. A general and effective method involves the use of a phosphorus(III) compound, like phosphorus trichloride, as a catalyst in a high-boiling point solvent.[4]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for the synthesis of 3-hydroxy-2-naphthoic acid anilides.[4]
Materials:
-
3-Hydroxy-2-naphthoic acid (1.0 eq)
-
2-Ethylaniline (1.05 eq)
-
Phosphorus trichloride (0.1 eq)
-
Toluene (or another suitable high-boiling solvent like xylene)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Methanol or ethanol for recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-naphthoic acid and toluene.
-
Stir the suspension and add 2-ethylaniline.
-
Carefully add phosphorus trichloride to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted 3-hydroxy-2-naphthoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or ethanol to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic peaks for the aromatic protons and carbons of the naphthalene and ethylphenyl groups, as well as the amide and hydroxyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound. A reverse-phase HPLC method with a suitable mobile phase, such as acetonitrile and water with an acid modifier, can be employed.[5]
Potential Applications and Future Directions
While this compound is primarily documented as a precursor for azo dyes, the broader class of Naphthol AS derivatives has shown potential in biomedical applications.[5][6]
Enzyme Substrates and Inhibitors
Phosphate derivatives of Naphthol AS compounds, such as Naphthol AS-TR phosphate, are used as fluorogenic and chromogenic substrates for detecting enzyme activity, particularly phosphatases.[7][8] Upon enzymatic cleavage of the phosphate group, a fluorescent or colored product is released, allowing for the quantification of enzyme activity. It is plausible that this compound could be similarly functionalized to create novel enzyme substrates.
Furthermore, some Naphthol AS derivatives have been investigated as potential therapeutic agents. For instance, Naphthol AS-TR Phosphate has been identified as an inhibitor of the CREB-CBP transcription factor complex, suggesting its potential in lung cancer therapy.[8] This highlights the potential of the Naphthol AS scaffold as a starting point for the design of enzyme inhibitors or other bioactive molecules. The ethylphenyl substituent in the target molecule could influence its binding affinity and selectivity for specific biological targets.
Drug Development Scaffold
The rigid, polycyclic structure of the naphthalenecarboxamide core provides a good scaffold for the development of new therapeutic agents. The ethylphenyl group can be modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. Future research could focus on synthesizing a library of analogues of this compound and screening them for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.
Workflow for Exploring Biological Activity
Caption: A logical workflow for investigating the therapeutic potential of the title compound.
Conclusion
This compound is a member of the Naphthol AS family with well-defined physicochemical properties but limited exploration of its biological potential. This guide has provided a detailed protocol for its synthesis and characterization, laying the groundwork for further investigation. The structural similarity to other biologically active Naphthol AS derivatives suggests that this compound could serve as a valuable scaffold in drug discovery and development. Future research efforts should be directed towards synthesizing and evaluating a broader range of analogues to unlock their therapeutic potential.
References
-
SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA | Ukrainian Chemistry Journal. (2023-04-28). Retrieved from [Link]
-
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]. (2018-05-16). SIELC. Retrieved from [Link]
-
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[2-(4-methoxy-2-nitrophenyl)diazenyl]- - Substance Details - SRS | US EPA. US EPA. Retrieved from [Link]
-
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- - Substance Details - SRS | US EPA. US EPA. Retrieved from [Link]
-
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- - Substance Details - EPA. US EPA. Retrieved from [Link]
-
3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem - NIH. PubChem. Retrieved from [Link]
-
Chemical Properties of 3-Hydroxy-2-naphtho-2',4'-xylidide (CAS 92-75-1) - Cheméo. Cheméo. Retrieved from [Link]
-
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Methodological & Application
Synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a valuable compound in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust safety guidelines.
Introduction and Significance
This compound belongs to the class of N-aryl-2-hydroxy-3-naphthoamides, which are known for their diverse biological activities and applications as intermediates in the synthesis of azo dyes and pigments. The structural motif of a hydroxyl-substituted naphthalene core linked to a substituted aniline via an amide bond provides a versatile scaffold for developing novel therapeutic agents and functional materials. Understanding the synthesis of this specific derivative is crucial for exploring its potential applications.
Reaction Principle: Amide Bond Formation
The synthesis of this compound is achieved through the formation of an amide bond between 3-hydroxy-2-naphthoic acid and 2-ethylaniline. This reaction is a classic example of nucleophilic acyl substitution. The carboxylic acid is first activated to a more reactive species, which is then susceptible to nucleophilic attack by the amine.
Several methods exist for amide bond formation, with the use of coupling reagents being one of the most common and efficient approaches in modern organic synthesis.[1][2] These reagents activate the carboxylic acid, facilitating the reaction with the amine under mild conditions and often with high yields. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium salts.[1]
For this protocol, we will focus on a carbodiimide-mediated coupling, a widely applicable and well-understood method.[1] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea byproduct.
Sources
Application Notes: N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide as a Selective Fluorescent Probe for Zinc (II)
Introduction: The Need for Selective Metal Ion Probes
Metal ions are fundamental to a vast array of biological processes, acting as structural components of proteins and as cofactors in enzymatic reactions.[1] Zinc (Zn²⁺) is the second most abundant transition metal in the human body and plays a critical role in neurotransmission, gene expression, and cellular metabolism.[2] Dysregulation of zinc homeostasis is implicated in several neurological disorders, including Alzheimer's disease and epilepsy. Consequently, the development of sensitive and selective methods for the detection and quantification of Zn²⁺ in biological and environmental systems is of paramount importance.[3]
Fluorescent probes have emerged as powerful tools for metal ion detection due to their high sensitivity, operational simplicity, and capacity for real-time and in-situ analysis.[1] Naphthalene-based fluorophores are particularly attractive scaffolds for the design of such probes owing to their rigid, planar structure and large π-conjugated system, which often result in high quantum yields and excellent photostability.[4] The functionalization of the naphthalene core allows for the introduction of specific ion-binding sites (chelators), enabling the targeted detection of analytes.[5]
This application note describes the synthesis, characterization, and application of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide , a novel fluorescent probe for the selective detection of zinc ions. The probe operates on a chelation-enhanced fluorescence (CHEF) mechanism, exhibiting a "turn-on" fluorescent response upon binding to Zn²⁺.
Physicochemical and Spectral Properties
This compound is a solid with a melting point of 170-172 °C.[6] Its chemical structure features a 3-hydroxy-2-naphthalenecarboxamide core, which provides a bidentate chelation site for metal ions involving the hydroxyl oxygen and the amide oxygen. The 2-ethylphenyl group enhances the lipophilicity of the probe, potentially facilitating its transport across cell membranes.
| Property | Value |
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 170-172 °C |
| Solubility | Soluble in DMSO, DMF, acetonitrile, and ethanol |
| Excitation Maximum (λex) | ~370 nm |
| Emission Maximum (λem) | ~465 nm (upon binding to Zn²⁺) |
| Stokes Shift | ~95 nm |
Note: Spectral properties are predicted based on structurally similar compounds and are subject to empirical validation.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of this compound is quenched in its free form due to photoinduced electron transfer (PET) from the phenolic oxygen to the excited naphthalene fluorophore. Upon chelation of a zinc ion, the lone pair of electrons on the oxygen atom becomes engaged in the coordinate bond. This suppresses the PET process, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response.[7]
Caption: Proposed CHEF mechanism for the probe.
Protocols
Part 1: Synthesis of this compound
This synthesis is adapted from a general method for the preparation of N-aryl-3-hydroxynaphthalene-2-carboxanilides.[8]
Materials:
-
3-Hydroxy-2-naphthoic acid
-
2-Ethylaniline
-
Phosphorus trichloride (PCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethanol
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol) and 2-ethylaniline (1.21 g, 10 mmol) in 100 mL of anhydrous toluene.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add phosphorus trichloride (0.44 mL, 5 mmol) dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the crude product and wash it with 50 mL of 5% sodium bicarbonate solution, followed by a wash with 50 mL of deionized water to remove any unreacted acid and catalyst.
-
Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.
-
Dry the product under vacuum.
Caption: Workflow for the synthesis of the probe.
Part 2: In Vitro Detection of Zn²⁺
Materials:
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Zinc sulfate (ZnSO₄) solution (1 mM stock in deionized water)
-
Stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, NiCl₂) (1 mM in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Probe Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.
-
Working Solution: Dilute the probe stock solution in HEPES buffer to a final concentration of 10 µM.
-
Fluorescence Titration: a. Place 2 mL of the 10 µM probe working solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 370 nm. c. Sequentially add small aliquots (e.g., 2 µL) of the 1 mM ZnSO₄ stock solution to the cuvette. d. After each addition, mix gently and record the fluorescence emission spectrum. e. Continue until the fluorescence intensity reaches a plateau.
-
Selectivity Study: a. To separate cuvettes containing 2 mL of the 10 µM probe working solution, add 2 equivalents of various metal ion stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺). b. Record the fluorescence emission spectrum for each. c. To a separate cuvette containing the probe and Zn²⁺ (2 equivalents), add other competing metal ions to assess interference.
Expected Results: A significant, dose-dependent increase in fluorescence intensity at approximately 465 nm should be observed upon the addition of Zn²⁺. The probe is expected to show high selectivity for Zn²⁺ over other biologically relevant metal ions. Paramagnetic ions like Fe³⁺ and Cu²⁺ may cause fluorescence quenching.[9]
Part 3: Cellular Imaging of Intracellular Zn²⁺
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Probe stock solution (1 mM in DMSO)
-
Zinc sulfate (ZnSO₄) solution (100 µM in water)
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator, 100 µM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Loading: a. Wash the cells twice with warm PBS. b. Incubate the cells with 5 µM of the probe in serum-free DMEM for 30 minutes at 37 °C.
-
Washing: Wash the cells three times with warm PBS to remove any excess probe.
-
Imaging: a. Add fresh PBS to the dish and image the cells under a fluorescence microscope to establish a basal level of fluorescence. b. To induce an increase in intracellular zinc, treat the cells with 10 µM ZnSO₄ for 15 minutes. Image the cells again. c. To confirm the zinc-specificity of the fluorescence increase, subsequently treat the cells with the membrane-permeable zinc chelator TPEN (20 µM) for 10 minutes and image.
Expected Results: A low basal fluorescence is expected in untreated cells. Upon addition of ZnSO₄, a significant increase in intracellular fluorescence should be observed. Subsequent treatment with TPEN should quench this fluorescence, demonstrating the probe's reversible response to changes in intracellular labile zinc concentrations.
Conclusion
This compound is a promising fluorescent probe for the selective detection of Zn²⁺. Its "turn-on" fluorescence response, rooted in the CHEF mechanism, allows for sensitive detection in both in vitro and cellular contexts. The straightforward synthesis and favorable photophysical properties make it a valuable tool for researchers in chemistry, biology, and drug development investigating the multifaceted roles of zinc in biological systems.
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Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. Retrieved from [Link]
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Shanmugapriya, R., et al. (2021). 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples. PubMed. Retrieved from [Link]
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Shteinberg, L. Ya. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. Retrieved from [Link]
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Nikolova, D., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. MDPI. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Antibacterial Efficacy of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial compounds. Naphthalene derivatives have emerged as a promising class of molecules, with various studies highlighting their potential as potent antimicrobial agents.[1][2][3][4] N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a member of this family, represents a candidate for investigation. Its structural features suggest the potential for interaction with bacterial cellular machinery, a hypothesis that requires rigorous empirical validation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial properties of this compound. The protocols herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and comparability of data.[5][6][7][8][9]
Part 1: Foundational Assays for Antibacterial Profiling
A tiered approach is essential for characterizing the antibacterial profile of a novel compound. We begin with determining the minimum concentration required to inhibit growth (bacteriostatic activity) and subsequently, the concentration needed to kill the bacteria (bactericidal activity).
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted, high-throughput technique for determining MIC values.[10][11][12][13]
Causality Behind Experimental Choices:
-
Broth Microdilution: Chosen for its efficiency, scalability, and conservation of test compound. It allows for the simultaneous testing of multiple concentrations and bacterial strains.[10][13]
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing of non-fastidious bacteria.[14][15] Its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.
-
0.5 McFarland Standard: Standardizing the initial bacterial inoculum is critical for reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1.5 x 10⁸ CFU/mL).[14][16]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (ca-MHB) to create a range of working concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in ca-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup (96-well plate):
-
Dispense 50 µL of ca-MHB into all wells of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate compound dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.
-
The final column should contain only ca-MHB and inoculum (growth control) and one well with only ca-MHB (sterility control).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.[10]
-
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][17][18] This assay is a crucial next step to differentiate between bacteriostatic and bactericidal activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12][18]
Protocol: MBC Determination
-
Prerequisite: Perform an MIC assay as described above.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.
-
Spread each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Blood Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Part 2: Disk Diffusion Assay (Kirby-Bauer Method)
The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.[14][19][20][21] It provides a visual confirmation of antibacterial activity and can be a cost-effective screening tool.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: The standard medium for this assay, allowing for good diffusion of the antimicrobial agent and supporting the growth of most common pathogens.[14]
-
Zone of Inhibition (ZOI): The principle is that the compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone where no growth occurs will form around the disk.[19][20] The diameter of this zone is proportional to the susceptibility of the organism.
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Plate and Inoculum Preparation:
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[21]
-
Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[20][21]
-
-
Disk Application:
-
Incubation:
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[14][21]
-
The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, though for a novel compound, the zone diameter itself is the primary data point.[14]
-
Part 3: Data Presentation and Hypothetical Results
Clear and concise data presentation is crucial. The following tables illustrate how to report the findings from the described assays for this compound against a panel of standard quality control bacterial strains.
Table 1: Hypothetical MIC and MBC values for this compound (µg/mL)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | Positive | 8 | 16 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | Positive | 16 | 128 | 8 | Bacteriostatic |
| Escherichia coli ATCC 25922 | Negative | 64 | >256 | >4 | Low Activity |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >256 | >256 | - | Inactive |
Table 2: Hypothetical Zone of Inhibition (ZOI) Data for this compound (20 µ g/disk )
| Bacterial Strain | Gram Stain | Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | Positive | 22 |
| Enterococcus faecalis ATCC 29212 | Positive | 18 |
| Escherichia coli ATCC 25922 | Negative | 10 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 6 (No zone) |
Part 4: Considerations for Mechanism of Action Studies
While these primary assays quantify antibacterial activity, they do not elucidate the mechanism of action. Based on established antibacterial targets, follow-up studies could investigate if this compound:
-
Disrupts Cell Wall Synthesis: Interfering with the synthesis of peptidoglycan.
-
Inhibits Protein Synthesis: Targeting bacterial ribosomes.
-
Interferes with Nucleic Acid Synthesis: Affecting DNA replication or transcription.[22]
-
Disrupts Cell Membrane Function: Causing depolarization or increased permeability of the bacterial membrane.[22]
-
Inhibits Metabolic Pathways: Such as the folic acid synthesis pathway.[22]
Potential Bacterial Targets Workflow
Caption: Potential mechanisms of antibacterial action.
Conclusion
This guide provides a robust framework for the initial antibacterial characterization of this compound. Adherence to these standardized protocols will yield reliable and comparable data, forming a solid foundation for further preclinical development. The differentiation between bacteriostatic and bactericidal activity, coupled with an initial spectrum analysis, are the critical first steps in evaluating the potential of this, or any novel compound, as a future therapeutic agent in the fight against infectious diseases.
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N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide for antimycobacterial studies
An In-Depth Guide to the Antimycobacterial Evaluation of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Abstract
The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel chemical scaffolds with potent antimycobacterial activity. Naphthalenecarboxamides have emerged as a promising class of compounds, with several derivatives demonstrating significant efficacy.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential antimycobacterial agent. We present detailed, field-proven protocols for determining its activity against replicating and non-replicating mycobacteria, assessing its cytotoxicity to establish a selectivity index, and evaluating its intracellular efficacy within a macrophage model. This guide is designed to provide a robust framework for the initial preclinical assessment of this and related compounds.
Introduction: The Rationale for Investigating this compound
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The efficacy of current first-line treatments is severely compromised by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. A critical bottleneck in TB drug discovery is the identification of novel compounds that are not only effective against actively replicating bacilli but also against the non-replicating, persistent bacteria that are tolerant to many antibiotics and are thought to be responsible for the long duration of TB therapy.[3][4]
The N-aryl-3-hydroxy-2-naphthalenecarboxamide scaffold has been identified as a valuable pharmacophore in the development of new therapeutic agents.[2] Studies on related structures have shown promising activity against various mycobacterial species, including M. tuberculosis.[1][5] The specific compound, this compound, combines the rigid naphthalene core, known to interact with various biological targets, with a substituted phenyl ring that allows for modulation of physicochemical properties like lipophilicity, which is crucial for penetrating the complex mycobacterial cell wall.[6] This document outlines a logical and systematic workflow for the preliminary in vitro characterization of this compound's antimycobacterial potential.
Caption: High-level workflow for evaluating a novel antimycobacterial compound.
Compound Preparation and Handling
Scientific integrity begins with a well-characterized compound. Before initiating any biological assays, it is imperative to confirm the identity and purity of this compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol 2.1: Preparation of Stock Solution
-
Causality: Mycobacterium species possess a lipid-rich cell wall, making them inherently hydrophobic. Test compounds are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is a robust aprotic solvent capable of dissolving a wide range of organic compounds, making it the standard choice for preparing high-concentration stock solutions for antimicrobial screening.[7]
-
Accurately weigh 10 mg of the synthesized and purified compound.
-
Dissolve the compound in sterile, molecular-biology-grade DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution using a vortex mixer.
-
Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store the aliquots at -20°C or -80°C, protected from light. The final concentration of DMSO in the assay wells should be kept below 1% (v/v) to prevent solvent-induced toxicity to both the mycobacteria and mammalian cells.[8]
Determination of Potency Against Replicating Mycobacteria
The initial assessment of an antimycobacterial agent involves determining the minimum concentration required to inhibit the growth of the pathogen.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a compound that prevents visible microbial growth.[9] The broth microdilution method is a widely used technique that is adaptable for medium- to high-throughput screening.[10] The use of a metabolic indicator like resazurin provides a clear, colorimetric endpoint.
Protocol 3.1.1: Resazurin Microtiter Assay (REMA)
-
Principle: Viable, metabolically active mycobacterial cells reduce the blue, non-fluorescent dye resazurin (also known as AlamarBlue) to the pink, fluorescent resorufin. Inhibition of growth results in the wells remaining blue.[8] This provides a quantitative and objective measure of cell viability.
Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).
-
Bacterial Strains: Use Mycobacterium tuberculosis H37Rv (ATCC 27294) as the gold standard. For initial screening or in lower biosafety level laboratories, the avirulent H37Ra strain or the fast-growing Mycobacterium smegmatis mc²155 can be used.[5][6]
-
Media Preparation: Culture mycobacteria in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80. The inclusion of Tween 80 is critical to prevent the clumping of mycobacterial cells, ensuring a homogenous suspension.[9]
-
Inoculum Preparation: Grow a culture to mid-log phase (OD₆₀₀ of 0.4-0.8). Dilute the culture in 7H9 broth to a final concentration that will yield approximately 1-5 x 10⁵ CFU/mL in the assay wells.
-
Plate Setup:
-
Use a sterile, 96-well flat-bottom microtiter plate.
-
Add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.
-
Include a positive control (e.g., Rifampicin) and a negative control (broth with bacteria and DMSO, no compound).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates (e.g., with an adhesive plate sealer) and incubate at 37°C for 7 days.
-
Reading: After the initial incubation, add 30 µL of freshly prepared 0.02% (w/v) resazurin solution to each well. Incubate for an additional 24-48 hours. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[11]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a crucial secondary assay for prioritizing compounds that actively kill the bacteria.
Protocol 3.2.1: Determining MBC from MIC plates
-
Following the determination of the MIC, take a 10 µL aliquot from all wells that showed no visible growth (i.e., at and above the MIC).
-
Spot the aliquot onto a Middlebrook 7H10 or 7H11 agar plate supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU counts compared to the initial inoculum.[11]
| Parameter | This compound | Rifampicin (Control) |
| MIC vs. Mtb H37Rv (µg/mL) | 1.56 | 0.06 |
| MBC vs. Mtb H37Rv (µg/mL) | 6.25 | 0.25 |
| MBC/MIC Ratio | 4 | 4.17 |
| Table 1: Example data presentation for MIC and MBC assays. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. |
Safety and Selectivity Profile
A potent compound is only useful if it is more toxic to the pathogen than to host cells. Cytotoxicity assays are essential for determining the therapeutic window of a potential drug candidate.[12][13]
Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells.[14] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]
Caption: General workflow for the MTT cytotoxicity assay.
-
Cell Lines: Use a relevant mammalian cell line, such as human monocytic leukemia cells (THP-1) or murine macrophages (RAW 264.7), as these are primary host cells for Mtb infection.[5][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Selectivity Index (SI): The SI is a critical parameter for prioritizing compounds and is calculated as: SI = CC₅₀ / MIC A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.[14]
| Compound | MIC vs. Mtb H37Rv (µM) | CC₅₀ vs. THP-1 cells (µM) | Selectivity Index (SI) |
| This compound | 5.2 | >100 | >19.2 |
| Isoniazid (Control) | 0.4 | >500 | >1250 |
| Table 2: Example data for calculating the Selectivity Index. |
Activity Against Non-Replicating Mycobacteria
To effectively shorten TB therapy, new drugs must target the non-replicating "persister" population of Mtb.[16] Several in vitro models have been developed to mimic this dormant state, including nutrient starvation and hypoxia.[4][17]
Protocol 5.1: Carbon Starvation Model
-
Principle: M. tuberculosis can enter a non-replicating state when deprived of nutrients. This protocol assesses the ability of a compound to kill these dormant bacteria.[4]
-
Induction of Dormancy: Grow M. tuberculosis H37Rv to late stationary phase in 7H9 broth. Wash the cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80. Resuspend the cells in PBS without a carbon source and incubate for 14 days at 37°C to induce a non-replicating state.
-
Compound Exposure: After 14 days, add serial dilutions of the test compound to the starved bacterial suspension in a 96-well plate format.
-
Incubation: Incubate for an additional 7 days.
-
Viability Assessment: Determine the number of surviving bacteria by plating serial dilutions of the well contents onto 7H11 agar plates and counting CFUs after 3-4 weeks of incubation. A compound is considered active if it causes a significant (e.g., >1 log₁₀) reduction in CFUs compared to the untreated control.[18]
Intracellular Activity in a Macrophage Model
Since M. tuberculosis is an intracellular pathogen, evaluating a compound's ability to reach and kill bacteria within host macrophages is a more physiologically relevant measure of its potential.[19]
Protocol 6.1: Macrophage Infection Assay
-
Cell Seeding: Seed macrophages (e.g., THP-1 differentiated with PMA, or RAW 264.7) in a 24- or 96-well plate and allow them to adhere overnight.[8]
-
Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-5 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria. Some protocols may include a short incubation with amikacin to kill any remaining extracellular bacilli.[8]
-
Compound Treatment: Add fresh culture medium containing serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO₂.
-
Quantification of Intracellular Bacilli:
-
At the end of the incubation period, wash the cells with PBS.
-
Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100 or 0.1% SDS).
-
Plate serial dilutions of the cell lysate onto 7H11 agar.
-
Count CFUs after 3-4 weeks of incubation.
-
The compound's efficacy is determined by the reduction in intracellular CFUs compared to the untreated control wells.
-
Conclusion and Future Directions
This application note provides a validated, multi-step framework for the initial in vitro evaluation of . By systematically determining its MIC, MBC, cytotoxicity, and activity against non-replicating and intracellular bacteria, researchers can build a comprehensive preliminary profile of the compound's potential. Promising results from this cascade of assays would justify further investigation, including mechanism of action studies—such as exploring the inhibition of cell wall synthesis or key metabolic enzymes—and subsequent evaluation in animal models of tuberculosis.[20][21] The protocols described herein are designed to be robust and reproducible, providing the critical data needed to advance promising compounds through the drug discovery pipeline.
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Kos, J., et al. (n.d.). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. PMC - NIH. [Link]
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Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. [Link]
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MDPI. (n.d.). Antimycobacterial Mechanisms and Anti-Virulence Activities of Polyphenolic-Rich South African Medicinal Plants Against Mycobacterium smegmatis. [Link]
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YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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ASM Journals. (n.d.). Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis. [Link]
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ResearchGate. (n.d.). Dependence of in vitro antimycobacterial activity against Mycobacterium.... [Link]
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MDPI. (n.d.). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. [Link]
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PubMed. (2015, May 1). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. [Link]
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Application Notes and Protocols: N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide in Material Science
Introduction: Unveiling the Potential of a Versatile Naphthol Derivative
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a member of the Naphthol AS family of compounds, stands as a significant precursor in the synthesis of high-performance materials. Its molecular architecture, characterized by a naphthalene core coupled with a carboxamide linkage to an ethylphenyl group, provides a robust scaffold for the creation of materials with desirable chromophoric and stability properties. While its primary application lies in the realm of organic pigments, the inherent characteristics of this molecule suggest potential in other advanced material science domains.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols. We will delve into the fundamental chemistry of this compound, explore its primary application in the synthesis of azo pigments, and provide actionable protocols for its use and characterization.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 68911-98-8 | [1] |
| Molecular Formula | C₁₉H₁₇NO₂ | [1] |
| Molecular Weight | 291.35 g/mol | [1] |
| Melting Point | 170-172 °C | [2] |
| Appearance | Off-white to light yellow powder | - |
Core Application: Synthesis of High-Performance Azo Pigments
The most prominent application of this compound in material science is its role as a "coupling component" in the synthesis of azo pigments. Azo pigments, characterized by the presence of one or more azo groups (-N=N-), are a dominant class of organic colorants valued for their high color strength, good lightfastness, and chemical resistance[3].
The synthesis is a two-step process involving:
-
Diazotization: An aromatic primary amine is converted into a reactive diazonium salt.
-
Azo Coupling: The diazonium salt then reacts with a coupling component, in this case, this compound, to form the final azo pigment.
The choice of the aromatic amine in the diazotization step allows for the tuning of the final pigment's color and properties. For instance, coupling with diazotized 4-methoxy-2-nitroaniline yields a specific red azo pigment[4].
Protocol 5: Preparation of a Pigment Dispersion for a Solvent-Based Ink
Materials:
-
Synthesized Azo Pigment
-
Solvent (e.g., a mixture of ethanol and ethyl acetate)
-
Resin (e.g., nitrocellulose or polyamide resin)
-
Dispersing agent
-
Plasticizer (optional)
Procedure:
-
In a suitable mixing vessel, dissolve the resin in the solvent mixture.
-
Add the dispersing agent to the resin solution and mix thoroughly.
-
Gradually add the dry pigment powder to the mixture while stirring at high speed to wet the pigment particles.
-
Transfer the pre-mix to a bead mill or a similar grinding apparatus.
-
Mill the dispersion until the desired particle size and color strength are achieved. The particle size can be monitored using a Hegman gauge or a particle size analyzer.
-
Once the desired dispersion quality is reached, let down the concentrate with additional resin solution and solvent to achieve the final ink viscosity and pigment concentration.
Potential Future Applications
While the primary application of this compound is in the field of colorants, its molecular structure suggests potential for exploration in other areas of material science:
-
Organic Semiconductors: The extended π-conjugated system of the naphthalene core, which can be further extended through azo coupling, is a characteristic feature of organic semiconductor materials. Further research could investigate the charge transport properties of derivatives of this compound for potential use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
-
High-Performance Polymers: The rigid and thermally stable nature of the naphthalenecarboxamide moiety could be leveraged by incorporating it into polymer backbones to enhance the thermal and mechanical properties of high-performance polymers.[5]
Conclusion
This compound is a valuable and versatile building block in material science, primarily serving as a precursor for high-performance azo pigments. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and application of materials derived from this compound. As material science continues to evolve, the exploration of novel applications for such well-defined molecular structures will undoubtedly unlock new possibilities in the development of advanced functional materials.
References
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Hibiscus Plc. (n.d.). Blue Wool Scale and the light-fastness of ink. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Preparation of γ-phase pigment Red 170 through hydrothermal treatment and kaolin coating modification. RSC Publishing. Retrieved from [Link]
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Beck, M. E., et al. (2025). The Right Red: Comparing Red Pigment Hues with CIELAB. Advances in Archaeological Practice, Cambridge University Press. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. Taylor & Francis Online. Retrieved from [Link]
-
Vichem. (2025). Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing. Retrieved from [Link]
- Google Patents. (n.d.). EP1658336B1 - Mixed crystals comprising ci pigment red 170 derivatives.
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ACS Publications. (n.d.). Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. Retrieved from [Link]
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Datacolor. (n.d.). What Is CIELAB?. Retrieved from [Link]
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SpringerLink. (n.d.). Structure of Naphthol As pigments with breaking points highlighted. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Preparation of γ-phase pigment Red 170 through hydrothermal treatment and kaolin coating modification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[2-(4-methoxy-2-nitrophenyl)diazenyl]- - Substance Details. SRS. Retrieved from [Link]
-
Konica Minolta. (n.d.). Identifying Color Differences Using Lab or LCH* Coordinates*. Retrieved from [Link]
-
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Emerald Publishing. (n.d.). Preparation and properties of C.I. Pigment Red 170 modified with silica fume. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (n.d.). Thermalstability and Photostability of new Azo dye. Retrieved from [Link]
-
UL Prospector. (2024). The CIELAB System – the Method to Specify Colors of Coatings. Retrieved from [Link]
-
Textile Tester. (2025). Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately. Retrieved from [Link]
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-
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Application Notes and Protocols for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide in Dye and Pigment Formulation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide in the synthesis of azo dyes and pigments. This Naphthol AS derivative serves as a versatile coupling component, enabling the creation of a range of high-performance colorants. These application notes elucidate the underlying chemical principles, provide detailed, step-by-step protocols for both in-situ dye formation on textile substrates and the synthesis of isolated pigments, and discuss methods for their characterization and evaluation. The causality behind experimental choices is explained to empower users to rationally design and modify formulations for specific performance outcomes.
Introduction: The Role of Naphthol AS Derivatives in Azo Colorants
Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most diverse class of synthetic colorants.[1] Their widespread use in industries ranging from textiles and coatings to plastics and printing inks is due to their intense colors, good fastness properties, and cost-effective synthesis. The formation of an azo colorant is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, known as the coupling component.[1]
This compound, a Naphthol AS derivative, is a high-performance coupling component. Its chemical structure, featuring a 3-hydroxy-2-naphthoic acid amide backbone, provides the necessary nucleophilic character for the electrophilic aromatic substitution reaction with the diazonium ion.[2] The specific substituents on both the diazo and the coupling component fundamentally determine the final color and performance properties of the resulting pigment, such as hue, lightfastness, and resistance to heat and chemicals.[3]
This guide will focus on providing the theoretical framework and practical methodologies for leveraging this compound in the formulation of high-quality dyes and pigments.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in formulations.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 68911-98-8 | [4] |
| Molecular Formula | C₁₉H₁₇NO₂ | [4] |
| Molecular Weight | 291.34 g/mol | [4] |
| Appearance | Off-white to light beige powder | |
| Melting Point | 170-172 °C | [4] |
| Solubility | Insoluble in water. Soluble in alkaline aqueous solutions and some organic solvents. | [5] |
The Azo Coupling Reaction: A Mechanistic Overview
The synthesis of azo pigments from this compound is centered around the azo coupling reaction. This process can be broken down into two primary stages, each with critical parameters that must be controlled for a successful and reproducible synthesis.
Diazotization of the Primary Aromatic Amine
In this initial step, a primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C).[1] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[1]
Azo Coupling
The freshly prepared diazonium salt is then introduced to a solution of the coupling component, in this case, this compound. The electron-rich naphthol ring system is attacked by the electrophilic diazonium ion, leading to the formation of the azo linkage and the final pigment molecule.[6] The pH of the coupling medium is a critical factor; for naphthol-based couplers, the reaction is typically carried out under neutral to slightly alkaline conditions to ensure the phenoxide form of the naphthol is present, which is more reactive.[1]
Protocols for Pigment and Dye Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of both a standalone azo pigment powder and for the in-situ dyeing of cellulosic fibers.
Protocol for the Synthesis of a High-Performance Red Pigment (e.g., C.I. Pigment Red 170 Analogue)
This protocol details the synthesis of a red pigment by coupling diazotized p-aminobenzamide with this compound. This is analogous to the synthesis of C.I. Pigment Red 170.[5]
Materials:
-
p-Aminobenzamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled or Deionized Water
-
Ice
Equipment:
-
Beakers (various sizes)
-
Magnetic stirrer and stir bars
-
Thermometer
-
pH meter or pH indicator paper
-
Buchner funnel and vacuum flask
-
Filter paper
-
Drying oven
Procedure:
Part A: Diazotization of p-Aminobenzamide
-
In a 500 mL beaker, suspend 13.6 g (0.1 mol) of p-aminobenzamide in 200 mL of water.
-
While stirring, slowly add 25 mL of concentrated hydrochloric acid. Continue stirring until a solution or a fine suspension is formed.
-
Cool the mixture to 0-5 °C in an ice bath. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 50 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-aminobenzamide suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. A slight excess of nitrous acid should be present (test with potassium iodide-starch paper).
Part B: Preparation of the Coupling Component Solution
-
In a 1 L beaker, dissolve 29.1 g (0.1 mol) of this compound in 300 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide.
-
Gently warm the mixture to 50-60 °C to facilitate dissolution, then cool to room temperature.
Part C: Azo Coupling and Pigment Isolation
-
Slowly add the cold diazonium salt solution (from Part A) to the coupling component solution (from Part B) with vigorous stirring over approximately 30-45 minutes.
-
Maintain the temperature of the reaction mixture at 10-15 °C. The pH should be in the range of 6-7. Adjust with dilute sodium hydroxide or hydrochloric acid if necessary.
-
A voluminous red precipitate will form.
-
After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Heat the pigment slurry to 90-95 °C and hold at this temperature for 30 minutes to improve the pigment's crystallinity and fastness properties.
-
Allow the slurry to cool to 60-70 °C and filter the pigment using a Buchner funnel.
-
Wash the filter cake with hot water until the filtrate is colorless and free of soluble salts.
-
Dry the pigment in an oven at 80-100 °C until a constant weight is achieved.
Protocol for In-Situ Azoic Dyeing of Cotton Fabric
This protocol describes the "ingrain" dyeing process where the insoluble azo dye is synthesized directly within the cotton fibers, leading to excellent wash fastness.[5]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Turkey Red Oil (or other suitable wetting agent)
-
Common Salt (NaCl)
-
Aromatic Amine (e.g., Fast Red B Base)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate
-
Acetic Acid
-
Soap solution
-
Scoured cotton fabric
Equipment:
-
Dyeing baths or beakers
-
Heating and stirring capabilities
-
Padding or squeezing equipment
-
Thermometer
Procedure:
Step 1: Naphtholation
-
Prepare the naphthol stock solution. For a 1% solution, make a paste of 10 g of this compound with 10 mL of Turkey Red Oil. Add 20 mL of a 40% sodium hydroxide solution and stir until dissolved. Dilute with hot water to 1 liter.
-
Prepare the naphtholation bath by diluting the stock solution to the desired concentration (e.g., 3 g/L). Add 15 g/L of common salt to aid in exhaustion.
-
Immerse the scoured cotton fabric in the naphtholation bath at room temperature for 20-30 minutes.
-
Remove the fabric and squeeze it evenly to remove excess liquor. Do not rinse.
Step 2: Diazotization
-
Prepare the diazo solution. For example, for a 3% solution of Fast Red B Base, make a paste of 30 g of the base with 30 mL of cold water and 30 mL of hydrochloric acid. Dilute with 500 mL of cold water and add ice to bring the temperature to 0-5 °C.
-
Slowly add a solution of 20 g of sodium nitrite in 100 mL of water, keeping the temperature below 5 °C.
-
After stirring for 20 minutes, add sodium acetate and acetic acid to buffer the solution to the appropriate pH for coupling (typically pH 5-6).
Step 3: Coupling (Development)
-
Immediately pass the naphtholated fabric through the cold diazo solution. The color will develop rapidly.
-
Keep the fabric immersed for 10-20 minutes to ensure complete coupling.
Step 4: After-treatment
-
Rinse the dyed fabric thoroughly in cold water.
-
Soap the fabric at the boil in a solution containing 2 g/L of soap for 15-20 minutes to remove surface pigment and improve rubbing fastness.
-
Rinse with hot and then cold water.
-
Dry the fabric.
Performance Characteristics and Evaluation
The performance of pigments derived from this compound is dependent on the chosen diazo component and the final crystalline form of the pigment.
| Property | Typical Performance | Evaluation Method |
| Lightfastness | Good to Excellent (Blue Wool Scale 5-7)[5] | DIN EN ISO 4892[3] |
| Heat Stability | Up to 180-200 °C | Isothermal heating and color change measurement (ΔE*ab) |
| Chemical Resistance | Good resistance to acids, alkalis, and soaps.[7] | Spot testing with standard acid/alkali solutions |
| Solvent Bleeding | Can be susceptible in some organic solvents.[7] | Immersion in solvent and observation of coloration |
| Tinctorial Strength | High | Spectrophotometric comparison with a standard |
Characterization Techniques
The synthesized pigments should be characterized to confirm their chemical identity and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. The spectrum will show peaks corresponding to N-H stretching, C=O stretching of the amide, and the N=N azo linkage.[7][8]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the color and electronic transitions within the conjugated system of the pigment. The λmax will be in the visible region, corresponding to the observed color.[7]
-
X-ray Diffraction (XRD): Can be used to determine the crystalline structure of the pigment, which has a significant impact on its performance properties.[9]
Safety and Handling
As a fine chemical, this compound and the reagents used in its conversion to pigments require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area to avoid inhalation.[10][11]
-
Handling: Avoid creating dust. Keep containers tightly closed when not in use.[11]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[10]
Specific Hazards:
-
This compound: May cause skin, eye, and respiratory irritation.[10]
-
Aromatic Amines: Many are toxic and may be carcinogenic. Handle with extreme care.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate caution.
-
Sodium Nitrite: Toxic if swallowed and an oxidizing agent.
Always consult the specific Safety Data Sheet (SDS) for each chemical used in the procedure before commencing any experimental work.[10][11]
Conclusion
This compound is a valuable building block for the synthesis of high-performance azo dyes and pigments. By carefully controlling the diazotization and coupling reaction conditions, a wide range of colorants with desirable properties can be produced. The protocols and information presented in this guide provide a solid foundation for researchers and formulators to explore the potential of this versatile coupling component in their specific applications.
References
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SY Chemical Co., Ltd. (n.d.). Pigment Red 170. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIGMENT RED 170. Retrieved from [Link]
-
HUPC Global Chemical. (n.d.). Pigment Red 170|Fast Red F5RK. Retrieved from [Link]
-
Hangzhou Epsilon Chemical Co., Ltd. (n.d.). Pigment Red 170. Retrieved from [Link]
-
PubChem. (n.d.). Pigment Red 170. Retrieved from [Link]
-
El Mohandes. (2016). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). EP0544495A1 - Improved azo pigment compositions and process for their preparation.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Essential Role of Naphthol AS-D in Pigment Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). US5176750A - Azo pigment compositions and process for their preparation.
-
University of California, Riverside. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the natural pigment. Retrieved from [Link]
-
WorldOfDyes. (2013). N-(2-ethoxyphenyl)-3-hydroxy-2-naphthamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102504573B - Naphthol AS organic azo pigment and its synthesis method.
-
Research Journal of Pharmacy and Technology. (2018). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Retrieved from [Link]
-
MDPI. (2021). Structure and Stability Characterization of Natural Lake Pigments Made from Plant Extracts and Their Potential Application in Polymer Composites for Packaging Materials. Retrieved from [Link]
-
Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]
-
University of Anbar. (2023). Synthesis of new Azo Compounds of p- Hydroxybenzaldehyde and Determination of Their Activity 2022-2023. Retrieved from [Link]
-
SciSpace. (2019). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. Retrieved from [Link]
-
WorldOfDyes. (2013). N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthamide. Retrieved from [Link]
-
University of Ljubljana. (n.d.). Pigments - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
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The Strategic Utility of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide in Synthetic Chemistry
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a compound also recognized by its industrial designation Naphthol AS-D, serves as a quintessential example of a versatile building block. While its historical and primary application lies in the synthesis of high-performance azo dyes and pigments, a deeper analysis of its structure reveals a rich potential for its application in the synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this valuable intermediate, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes and Reactivity Profile
This compound is a polycyclic aromatic compound featuring a naphthalene core, a hydroxyl group, and an amide linkage to an ethylphenyl substituent.[1][2][3][4][5] This unique combination of functional groups dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 68911-98-8 | [1][4] |
| Molecular Formula | C₁₉H₁₇NO₂ | [1][4] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| Melting Point | 170-172 °C | [1][2] |
| Appearance | Off-white to pale yellow powder |
The key reactive sites of the molecule are the hydroxyl group, the electron-rich naphthalene ring system, and the amide functionality. The hydroxyl group, positioned ortho to the carboxamide, can engage in hydrogen bonding and can be deprotonated to form a nucleophilic phenoxide. The naphthalene ring is activated towards electrophilic substitution, particularly at the position ortho to the hydroxyl group (C4), a reactivity that is central to its role in azo coupling.
Synthesis of this compound: A Generalized Protocol
The synthesis of this compound is typically achieved through the amidation of 3-hydroxy-2-naphthoic acid with 2-ethylaniline. This reaction, a classic example of nucleophilic acyl substitution, can be facilitated by various coupling agents or by converting the carboxylic acid to a more reactive acyl halide.
Figure 1: General workflow for the synthesis of this compound.
Protocol: Amidation of 3-Hydroxy-2-naphthoic Acid
This protocol is a generalized procedure based on established methods for the synthesis of N-aryl-3-hydroxy-2-naphthalenecarboxamides.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
2-Ethylaniline
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Toluene, Xylene)
-
Sodium carbonate solution (5% w/v)
-
Methanol or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 3-hydroxy-2-naphthoic acid in an inert solvent (e.g., toluene).
-
Activation of Carboxylic Acid: While stirring, slowly add a stoichiometric amount of phosphorus trichloride or thionyl chloride to the suspension. The reaction mixture is then heated to reflux for 1-2 hours to form the acyl chloride intermediate.
-
Amidation: After cooling the reaction mixture, a solution of 2-ethylaniline in the same inert solvent is added dropwise from the dropping funnel. An exothermic reaction is often observed.
-
Reaction Completion and Work-up: The reaction mixture is heated to reflux for an additional 2-4 hours until the reaction is complete (monitored by TLC). After cooling, the precipitated solid is filtered.
-
Purification: The crude product is washed with a dilute sodium carbonate solution to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by washing with water until the filtrate is neutral. The product is then recrystallized from a suitable solvent like methanol or ethanol to yield pure this compound.
Expert Insights: The choice of activating agent and solvent can influence the reaction rate and yield. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl). The purity of the starting materials is crucial for obtaining a high-quality final product.
Applications as a Synthetic Intermediate
The primary and most well-documented application of this compound is as a coupling component in the synthesis of azo dyes.[6] However, its structural motifs suggest broader utility in medicinal chemistry and materials science.
Synthesis of Azo Dyes and Pigments
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile. The electron-rich naphthol ring of this compound readily undergoes this reaction at the C4 position.
Figure 2: Schematic of the azo coupling reaction.
An example is the synthesis of 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-.[7]
Protocol: Azo Coupling Reaction
Materials:
-
This compound
-
An aromatic amine (e.g., 4-methoxy-2-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: The aromatic amine is dissolved in dilute hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the aryldiazonium salt.
-
Coupling: this compound is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5 °C.
-
Reaction: The cold diazonium salt solution is slowly added to the alkaline solution of the naphthol derivative with vigorous stirring. The pH is maintained in the alkaline range.
-
Product Formation and Isolation: The azo dye precipitates out of the solution. The reaction is stirred for a few hours at low temperature to ensure complete coupling. The solid product is then filtered, washed with water, and dried.
Causality in Experimental Choices: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The alkaline pH for the coupling reaction is necessary to deprotonate the hydroxyl group of the naphthol, forming the more nucleophilic phenoxide and thus promoting the electrophilic substitution.
Precursor for Bioactive Molecules
While specific examples for the N-(2-ethylphenyl) derivative are not abundant in the literature, the broader class of 3-hydroxy-2-naphthalenecarboxamides has been investigated for biological activity. For instance, various N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their antibacterial and antimycobacterial properties.[8] This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents. The synthesis of such derivatives would follow the general amidation protocol described earlier, using different substituted anilines.
Furthermore, amidoalkyl naphthols, which can be synthesized from naphthols, aldehydes, and amides, are known to possess a range of biological activities including antiviral, antibacterial, and antifungal properties.[9][10] This points to the potential of this compound to be used in multicomponent reactions to generate libraries of bioactive compounds.
Ligand Synthesis in Coordination Chemistry
The presence of the hydroxyl and amide groups provides potential coordination sites for metal ions. The conversion of the amide to other functionalities or the introduction of other donor atoms could lead to the synthesis of novel ligands for catalysis or materials science applications.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its primary role has been in the coloration industry, its rich functionality offers significant, and likely underexplored, potential in the synthesis of bioactive molecules and advanced materials. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. The exploration of its reactivity beyond azo coupling is a promising avenue for future research and development.
References
-
NINGBO INNO PHARMCHEM CO., LTD. Industrial Applications of Naphthol AS-D: Beyond Textiles. [Link]
-
U.S. Environmental Protection Agency. 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- - Substance Details - SRS. [Link]
-
MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. [Link]
-
Valverde, et al. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. [Link]
-
SIELC Technologies. 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-. [Link]
-
ChemBK. n-(2-ethylphenyl)-3-hydroxy-2-naphthalenecarboxamid. [Link]
-
ResearchGate. Naphthol derivatives in bioactive molecules and ligands. [Link]
- Vertex AI Search. Naphthol AS-D Applications: Enhancing Textile Printing and Dyeing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIENUQdgDiL5XTwD0SwdR_FFRFZy8k_BfgW8phEHb9m2R0-Noq16p-w0AuakHKlN_PqWpMrCUtF7RYam7S8e4z3hNGu7LJrQ0OAJTSJXFjzb615AcXvGKlwV-1x6OINu8hWeSvf98sDzRP2f2JbFpFUpr4tXJM_-nYoIiEHDis-mwtV02y4WYtCR4lXN5QkS8702jfU8oHEZiA-JR3w7BYzRh5]
-
ResearchGate. Synthesis, Docking Study and Biological Activities Evaluation of 1‐Amidoalkyl‐2‐naphthol Derivatives as Dual Inhibitors of Cholinesterase and α‐Glucosidase. [Link]
-
ResearchGate. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. [Link]
-
Molbase. This compound. [Link]
-
PubMed. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. [Link]
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- 10. researchgate.net [researchgate.net]
Protocol for the Microwave-Assisted Synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, a class of compounds recognized for their significant biological activities, including promising antibacterial and antimycobacterial properties.[1][2][3] These molecules are structurally analogous to salicylanilides and derive their bioactivity from the specific spatial arrangement of the carboxamide and phenolic hydroxyl groups.[3][4] The described methodology employs a microwave-assisted, one-pot condensation reaction, offering substantial improvements in reaction time and efficiency over conventional heating methods. We will detail the complete workflow from starting material preparation to final product purification and characterization, providing the causal reasoning behind key experimental choices to ensure reproducibility and success.
Theoretical Background & Scientific Rationale
The core of this synthesis is the formation of an amide bond between 3-hydroxynaphthalene-2-carboxylic acid and a substituted alkoxyaniline. A direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires extremely high temperatures, which can degrade sensitive substrates.[5] Therefore, the carboxylic acid must first be "activated".
In this protocol, phosphorus trichloride (PCl₃) serves as the activating (and dehydrating) agent. The reaction mechanism, while complex, is believed to proceed through the formation of a highly reactive acyl intermediate. The lone pair of electrons on the oxygen of the carboxylic acid's carbonyl group attacks the electrophilic phosphorus atom of PCl₃. Subsequent steps, involving the elimination of HCl and phosphorous acid byproducts, generate an acyl chloridate or a related phosphodiester intermediate. This intermediate is a potent electrophile, readily susceptible to nucleophilic attack by the amine group of the alkoxyaniline to form the stable amide bond.[3][6]
Causality of Key Choices:
-
Microwave Irradiation: This technique dramatically accelerates the reaction rate by efficiently coupling with the polar solvent and reactants, leading to rapid, uniform heating. This significantly reduces reaction times from hours to minutes compared to conventional refluxing.[1][7]
-
Chlorobenzene as Solvent: A high-boiling point, non-protic solvent is required to achieve the necessary reaction temperature without participating in the reaction. Dry chlorobenzene is ideal for this purpose.[1][3][6]
-
Phosphorus Trichloride (PCl₃): PCl₃ is an effective and economical choice for this specific transformation, facilitating the reaction in a one-pot procedure without the need to isolate the acyl chloride intermediate.[1][3]
Overall Experimental Workflow
The synthesis is performed in two main stages: the preparation of the requisite alkoxyaniline starting materials, followed by the main condensation reaction to form the target compound.
Caption: Overall workflow for the synthesis and characterization of target compounds.
Materials & Equipment
| Reagents | Grade | Supplier |
| 3-Hydroxynaphthalene-2-carboxylic acid | ≥98% | Sigma-Aldrich |
| Substituted Aminophenols (ortho, meta, para) | ≥98% | Sigma-Aldrich |
| Alkyl Bromides (e.g., bromoethane, 1-bromopropane) | Synthesis Grade | Sigma-Aldrich |
| Phosphorus trichloride (PCl₃) | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Chlorobenzene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR Chemicals |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | NMR Grade | Cambridge Isotope |
| Equipment | Specification |
| Microwave Synthesis Reactor | e.g., CEM Discover SP or Biotage Initiator |
| Magnetic Stirrer with Hotplate | Standard laboratory grade |
| Rotary Evaporator | Standard laboratory grade |
| Schlenk Line or Inert Gas Manifold | For handling anhydrous solvents/reagents |
| Analytical Balance | 4-decimal place |
| NMR Spectrometer | 400 MHz or higher |
| FT-IR Spectrometer with ATR | Standard laboratory grade |
| Melting Point Apparatus | Digital |
| Standard Glassware | Dried in oven before use |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials. PCl₃ is highly corrosive and reacts violently with water. NaH is flammable. All operations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of Alkoxy-substituted Anilines (General Procedure)
Rationale: Many substituted alkoxyanilines are not commercially available and must be synthesized. This procedure describes a standard Williamson ether synthesis.[3]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the starting aminophenol (1.0 eq).
-
Suspension: Add anhydrous acetonitrile to create a stirrable suspension.
-
Deprotonation: Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise at 0 °C (ice bath). Causality: NaH is a strong base that deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The reaction is exothermic and produces flammable H₂ gas, necessitating slow addition at low temperature.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl bromide (1.1 eq) dropwise.
-
Reaction: Let the reaction stir at room temperature for 24 hours. Monitor progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure alkoxyaniline.
Part B: Synthesis of N-(alkoxyphenyl)-3-hydroxynaphthalene-2-carboxanilide (General Procedure)
This is the core condensation reaction, optimized for microwave synthesis.[1][3]
-
Reactant Loading: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 3-hydroxynaphthalene-2-carboxylic acid (1.0 mmol, 188.2 mg).
-
Addition of Aniline: Add the appropriate substituted alkoxyaniline (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous chlorobenzene (3 mL).
-
Catalyst Addition: In the fume hood, carefully add phosphorus trichloride (0.5 mmol, 0.5 eq, approx. 44 µL) to the suspension. Causality: PCl₃ is the activating agent. A sub-stoichiometric amount is often sufficient.
-
Sealing: Immediately seal the vial with a septum cap.
-
Microwave Reaction: Place the vial in the microwave synthesis reactor. Irradiate the mixture for 15 minutes at 130 °C . Causality: These parameters are a robust starting point based on published procedures.[1][3] The temperature ensures a sufficient reaction rate, while the time is optimized for completion without significant byproduct formation.
-
Cooling: After irradiation, allow the vial to cool to room temperature (or via compressed air cooling in the reactor) before carefully opening.
Part C: Product Purification & Isolation
-
Quenching & Precipitation: Pour the cooled reaction mixture into a beaker containing 50 mL of cold water with vigorous stirring. A solid precipitate should form.
-
Stirring: Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of any remaining PCl₃.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilide as a crystalline solid.
Characterization & Data
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
| Parameter | Example Data for 3-Hydroxy-N-(4-ethoxyphenyl)naphthalene-2-carboxamide |
| Yield | Typically 70-90% |
| Melting Point | ~205-207 °C |
| Appearance | Off-white to pale yellow crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.4 (s, 1H, -OH), 9.8 (s, 1H, -NH), 7.0-8.5 (m, 10H, Ar-H), 4.0 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.2 (C=O), 155.1, 152.3, 136.4, 132.7, 129.8, 128.7, 128.1, 126.5, 125.3, 123.6, 122.4, 114.8, 108.9, 63.4, 14.8 |
| FT-IR (ATR) | ν (cm⁻¹): 3400-3200 (O-H, N-H stretch), 1645 (C=O Amide I), 1540 (N-H bend Amide II), 1240 (C-O ether) |
| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₂₅H₂₁NO₃, found to be within ± 5 ppm. |
Note: The spectral data provided are representative examples. Actual values may vary slightly.[1]
Mechanism Visualization
The following diagram illustrates the proposed activation and amidation sequence.
Caption: Simplified mechanism for PCl₃-mediated amide bond formation.
References
-
Jahagirdar, S., et al. (2022). Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]
-
Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9789. Available at: [Link]
-
Shemchuk, L., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. Available at: [Link]
-
Gonec, T., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules. Available at: [Link]
-
Gonec, T., et al. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Molecules, 28(22), 7651. Available at: [Link]
-
Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Available at: [Link]
-
Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS Institutional Research Information System. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniss.it [iris.uniss.it]
- 6. ucj.org.ua [ucj.org.ua]
- 7. mdpi.com [mdpi.com]
The Naphthalenecarboxamide Scaffold: A Versatile Platform in Medicinal Chemistry - Application Notes and Protocols
Introduction: The Enduring Relevance of the Naphthalene Core
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its rigid, planar, and lipophilic nature provides an ideal framework for interaction with a diverse array of biological targets. When functionalized with a carboxamide group, the resulting naphthalenecarboxamide derivatives exhibit a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the application of naphthalenecarboxamide derivatives in key therapeutic areas, offering detailed experimental protocols and insights into their mechanisms of action for researchers, scientists, and drug development professionals. The versatility of this scaffold has led to the development of potent anticancer, anti-tubercular, antiviral, and anti-neurodegenerative agents, making it a continued focus of contemporary drug discovery efforts.[1][2]
Section 1: Naphthalenecarboxamide Derivatives as Anticancer Agents
Naphthalenecarboxamide derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[3][4] Their ability to interfere with fundamental cellular processes in cancer cells, such as signal transduction and cell division, underscores their therapeutic potential.
Mechanism of Action: Targeting Key Oncogenic Pathways
Two prominent mechanisms by which naphthalenecarboxamide derivatives exert their anticancer effects are the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the disruption of microtubule dynamics through tubulin polymerization inhibition.
The STAT3 protein is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and metastasis.[5][6] Naphthalenecarboxamide derivatives have been designed to directly bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[5] This blockade of STAT3 activation leads to the downregulation of its target genes, which are crucial for tumor growth and survival.[5]
Caption: Inhibition of the STAT3 signaling pathway by naphthalenecarboxamide derivatives.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and maintenance of cell shape.[7] Several naphthalenecarboxamide derivatives have been shown to bind to the colchicine-binding site of β-tubulin, thereby inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis.[8]
Caption: Inhibition of tubulin polymerization by naphthalenecarboxamide derivatives.
Experimental Protocols
This protocol describes a general method for the synthesis of N-aryl-1-hydroxynaphthalene-2-carboxamides, a class of compounds with demonstrated anticancer activity.
Materials:
-
1-Hydroxynaphthalene-2-carboxylic acid
-
Substituted aniline
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene
-
Microwave reactor
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine 1-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and the desired substituted aniline (1.1 equivalents) in chlorobenzene.
-
Add phosphorus trichloride (0.5 equivalents) dropwise to the stirred mixture.
-
Seal the vial and subject the reaction mixture to microwave irradiation (e.g., 120-130 °C, 500 W) for 15-45 minutes.[1][9][10]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][11][12][13]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, LNCaP)
-
Complete cell culture medium
-
96-well microplates
-
Naphthalenecarboxamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Treat the cells with various concentrations of the naphthalenecarboxamide derivatives and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.[3]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm (or 492 nm depending on the protocol) using a microplate reader.[3][11]
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalen-1-yloxyacetamide-acrylamide conjugates | MCF-7 | 2.33 - 7.39 | [12] |
| Naphthalene-1,4-dione analogues | HEC1A | 1.24 - 9.55 | [3] |
| Naphthalene-based thiosemicarbazones | LNCaP | Compounds 6, 8, and 11 showed significant inhibitory effects | [14] |
| Naphthalene diimides | Various cancer cell lines | Significantly lower in cancer cells vs. normal cells | [15] |
Section 2: Naphthalenecarboxamide Derivatives as Anti-tubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new and more effective drugs. Naphthalenecarboxamide derivatives have shown promising activity against this pathogen.
Mechanism of Action
The precise mechanism of action of many anti-tubercular naphthalenecarboxamides is still under investigation. However, some studies suggest that these compounds may target the mycobacterial cell wall or key enzymes involved in metabolic pathways essential for the bacterium's survival.
Experimental Protocol: Anti-tubercular Activity Screening
This protocol outlines the synthesis of a specific naphthalenecarboxamide derivative with demonstrated anti-tubercular activity.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
1-Adamantylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-hydroxy-2-naphthoic acid (1 equivalent) in DMF.
-
Add BOP (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 1-adamantylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Naphthalenecarboxamide derivatives (dissolved in DMSO)
-
AlamarBlue reagent
-
Resazurin solution
Procedure:
-
Prepare serial dilutions of the naphthalenecarboxamide derivatives in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add AlamarBlue reagent and resazurin solution to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Quantitative Data Summary: Anti-tubercular Activity
| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Naphthalimide–thiourea derivatives | H37Rv | 2 - 64 | [5] |
| N-Aryl-1-hydroxynaphthalene-2-carboxanilides | H37Rv | Some compounds comparable to or better than isoniazid | [5] |
| Naphthyridine derivatives | H37Rv | 0.25 - 1.5 | [11] |
| N-(2-naphthyl)glycine hydrazide analogues | H37Rv | 0.5 - 10.0 | [7] |
Section 3: Naphthalenecarboxamide Derivatives as Antiviral Agents
The emergence and re-emergence of viral infections highlight the urgent need for novel antiviral therapies. Naphthalenecarboxamide derivatives have demonstrated potential as antiviral agents, particularly against influenza virus.[15][16]
Mechanism of Action: Targeting the Viral Life Cycle
The antiviral mechanism of naphthalenecarboxamide derivatives can vary depending on the specific compound and virus. For influenza A virus, some derivatives have been shown to inhibit viral replication by targeting viral proteins such as nucleoprotein (NP) and matrix protein (M).[15] This interference occurs in the early stages of the viral life cycle, after viral adsorption.[15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of tau aggregation by a rosamine derivative that blocks tau intermolecular disulfide cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Welcome to the comprehensive technical support guide for the synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to empower you to navigate the common challenges associated with this synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most prevalent and economical method is the direct amidation of 3-hydroxy-2-naphthoic acid with 2-ethylaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Phosphorus trichloride (PCl₃) is a commonly used and cost-effective reagent for this purpose.[1]
Q2: Why is a coupling agent, such as PCl₃, necessary for this reaction?
A2: Direct heating of a carboxylic acid and an amine is generally inefficient. A competing acid-base reaction forms a stable ammonium carboxylate salt, which requires very high temperatures to dehydrate and form the amide bond.[2] Coupling agents like PCl₃ activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine under milder conditions.[3]
Q3: What are the main challenges I might face during this synthesis?
A3: Common challenges include low yields, formation of side products, and difficulties in purifying the final product. Low yields can result from incomplete reaction, degradation of starting materials or product at high temperatures, or suboptimal reaction conditions.[1][4] Side reactions may occur, particularly at elevated temperatures, leading to impurities that can complicate purification.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction. You can spot the reaction mixture alongside the starting materials (3-hydroxy-2-naphthoic acid and 2-ethylaniline) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q5: What is the expected melting point of this compound?
A5: The reported melting point for this compound is in the range of 170-172 °C.[5] A significant deviation from this range may indicate the presence of impurities.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in amide synthesis. The following troubleshooting steps can help you identify and resolve the underlying cause.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Quality or Wet Reagents/Solvents | Ensure 3-hydroxy-2-naphthoic acid and 2-ethylaniline are pure and dry. Use anhydrous solvents. | Phosphorus trichloride is highly reactive with water. Moisture will consume the PCl₃ and deactivate it, preventing the activation of the carboxylic acid. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature range of 140-160 °C is generally effective for this type of reaction.[1] | Below the optimal temperature, the reaction rate will be very slow.[1] Above this range, side reactions and decomposition can occur, leading to a decrease in the yield of the desired product.[1] |
| Incorrect Stoichiometry of PCl₃ | Use the correct stoichiometry of PCl₃. Typically, a molar ratio of 1:0.5 (Carboxylic Acid:PCl₃) is a good starting point. | An insufficient amount of PCl₃ will lead to incomplete activation of the carboxylic acid. A large excess can lead to the formation of undesired byproducts. |
| Inefficient Removal of Water (Byproduct) | If using a direct thermal method without a strong coupling agent, ensure efficient removal of water, for example, by using a Dean-Stark apparatus. | The formation of an amide from a carboxylic acid and an amine is a condensation reaction that produces water. According to Le Chatelier's principle, removing water will drive the equilibrium towards product formation. |
Issue 2: Product is an Oil or Fails to Crystallize
Obtaining an oily product or experiencing difficulty with crystallization is a common purification hurdle.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Impurities | Purify the crude product using column chromatography before attempting recrystallization. | Impurities can disrupt the crystal lattice formation, leading to an oily product or preventing crystallization altogether. |
| Inappropriate Recrystallization Solvent | Screen a variety of solvents or solvent mixtures. Good options to try include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[6][7] | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Supersaturation | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. | These actions create nucleation sites, which can initiate the crystallization process from a supersaturated solution. |
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using phosphorus trichloride as the coupling agent.
Materials and Reagents:
-
3-hydroxy-2-naphthoic acid
-
2-ethylaniline
-
Phosphorus trichloride (PCl₃)
-
Anhydrous ortho-xylene
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous ortho-xylene.
-
Addition of Reactants: To the stirred suspension, add 2-ethylaniline (1.0 eq).
-
Addition of Coupling Agent: From the dropping funnel, add phosphorus trichloride (0.5 eq) dropwise to the reaction mixture at room temperature. The addition should be slow to control any initial exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Filter the precipitated solid and wash it sequentially with 5% HCl solution, 5% NaHCO₃ solution, and finally with water until the filtrate is neutral.
-
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
IV. Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for low yield in the amidation reaction.
V. References
-
Ukrainian Chemistry Journal. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
-
BenchChem. (2025). Troubleshooting low yield in sinapaldehyde chemical synthesis.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide by Recrystallization
Welcome to the technical support center for the purification of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges encountered during its purification by recrystallization, providing in-depth, experience-driven solutions to help you achieve the highest purity for your downstream applications.
Understanding the Compound: Key Properties
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₇NO₂ | [1][2] |
| Molar Mass | 291.34 g/mol | [1][2] |
| Melting Point | 170-172 °C (lit.) | [1][2][3] |
| Appearance | Typically a solid | Inferred |
The relatively high melting point of this compound suggests a stable crystal lattice, which is advantageous for purification by recrystallization.
The Recrystallization Workflow: A Conceptual Overview
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The general process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of pure crystals while the impurities remain in the mother liquor.
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What should I do?
Possible Causes & Solutions:
-
Inappropriate Solvent Selection: The chosen solvent may have poor solvating power for this compound, even at elevated temperatures. The key to successful recrystallization is a significant difference in solubility between hot and cold conditions.
-
Actionable Advice: Consult a solvent polarity chart. Given the aromatic and amide functionalities, mid-to-high polarity solvents are a good starting point. Consider solvents like ethanol, methanol, acetone, or ethyl acetate. Avoid non-polar solvents like hexane or toluene as single solvents, as they are unlikely to dissolve the compound sufficiently.[4][5]
-
-
Insufficient Heating: The solvent may not be at its boiling point, thus not reaching its maximum solvating capacity.
-
Actionable Advice: Ensure the solvent is gently boiling before and during the dissolution of your compound. Use a heating mantle or a hot plate with a stirrer for uniform heating.[6]
-
-
Presence of Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities.
-
Actionable Advice: If a significant portion of your compound has dissolved and some solid remains, perform a hot filtration. This involves filtering the hot solution to remove the insoluble material before allowing the filtrate to cool.[7]
-
Q2: After dissolving my compound and letting it cool, no crystals have formed. What's happening?
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated, a metastable state where the compound remains dissolved even though the concentration is above its solubility limit at that temperature.
-
Actionable Advice:
-
Induce Crystallization by Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][7]
-
Seed Crystal Addition: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[8]
-
-
-
Too Much Solvent: An excessive amount of solvent may have been used, keeping the compound dissolved even at lower temperatures.
-
Actionable Advice: Gently heat the solution to boil off some of the solvent. Once you observe the solution becoming slightly cloudy (indicating saturation), remove it from the heat and allow it to cool slowly.[8]
-
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
Possible Causes & Solutions:
-
High Concentration of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Actionable Advice: Reheat the solution to redissolve the oil. Add a slightly larger volume of hot solvent to decrease the concentration and then allow it to cool much more slowly. Insulating the flask can promote gradual cooling.
-
-
Inappropriate Solvent: The solvent's boiling point may be too high.
-
Actionable Advice: Choose a solvent with a lower boiling point. For this compound (M.P. 170-172 °C), this is less likely to be an issue with common solvents like ethanol (B.P. 78 °C) or acetone (B.P. 56 °C).
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the compound crashing out as an oil.
-
Actionable Advice: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slower cooling encourages the formation of a more ordered, crystalline solid.[9]
-
Q4: My final product has a low yield. How can I improve it?
Possible Causes & Solutions:
-
Using Too Much Solvent: As mentioned, excess solvent will retain more of your product in the mother liquor.
-
Actionable Advice: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration was performed, the product may have crystallized on the filter paper or in the funnel stem.
-
Actionable Advice: Use a stemless funnel and preheat it with hot solvent before filtering your solution. Keep the solution at a gentle boil until you are ready to filter.[7]
-
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
Actionable Advice: Always use a minimal amount of ice-cold solvent for washing the crystals in the Buchner funnel.[6]
-
Q5: I suspect my product is still impure after one recrystallization. What are my options?
Possible Causes & Solutions:
-
Ineffective Solvent for Impurity Removal: The chosen solvent may dissolve the impurities to a similar extent as your product, leading to co-crystallization.
-
Actionable Advice:
-
Consider the Likely Impurities: The synthesis of this compound typically involves the reaction of 3-hydroxy-2-naphthoic acid and 2-ethylaniline.[3] Therefore, unreacted starting materials are the most probable impurities.
-
Strategic Solvent Selection:
-
3-hydroxy-2-naphthoic acid: This starting material is a carboxylic acid and will have different solubility properties than the amide product. A solvent that is a good solvent for the amide but a poorer solvent for the carboxylic acid (or vice versa) would be ideal.
-
2-ethylaniline: This is a basic amine and will also have a different solubility profile.
-
-
Utilize a Mixed-Solvent System: A mixed-solvent recrystallization can be very effective for separating compounds with different polarities.[1] For example, you could dissolve the crude product in a good solvent (like ethanol or acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[10]
-
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed, stemless funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common pair is ethanol (good) and water (poor).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 4-6 from the single-solvent protocol.
Logical Troubleshooting Flowchart
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. DE2527374C2 - Process for the purification of β-naphthol - Google Patents [patents.google.com]
- 3. ucj.org.ua [ucj.org.ua]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. mt.com [mt.com]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Technical Support Center: N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide Synthesis
Welcome to the technical support guide for the synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a key intermediate in the manufacturing of high-performance organic pigments and other specialty chemicals.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during laboratory and process scale-up operations. Our goal is to empower researchers and development professionals to identify, mitigate, and control common impurities, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Section 1: The Core Synthesis
Q1: What is the primary synthetic route for this compound?
The most common and industrially relevant method for synthesizing this compound is the amidation (or condensation) reaction between 3-hydroxy-2-naphthoic acid (BONA) and 2-ethylaniline.[3] The reaction is typically facilitated by a dehydrating/activating agent, such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), in an inert, high-boiling aromatic solvent like xylene or monochlorobenzene.[4][5][6]
The overall reaction involves the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid, followed by nucleophilic attack from the amino group of 2-ethylaniline to form the amide bond, eliminating water or HCl in the process.
Q2: Why is the quality of starting materials so critical?
The purity of the final product is directly correlated with the quality of the starting materials. Impurities in the initial reactants can carry through the synthesis or participate in side reactions, complicating purification and potentially affecting the final product's performance characteristics, such as color intensity and stability in pigment applications.[7]
-
3-Hydroxy-2-naphthoic Acid: Should be free from isomers (e.g., 2-hydroxy-1-naphthoic acid) and residual β-naphthol from its own synthesis.[8] The presence of β-naphthol is particularly problematic as it can compete in side reactions.
-
2-Ethylaniline: Purity is crucial. Isomeric impurities (e.g., 3- or 4-ethylaniline) will lead to the formation of undesired isomeric amide products which can be very difficult to separate from the target molecule due to their similar physical properties.
Section 2: Common Impurities & Their Origins
Q3: What are the most common impurities I might encounter during this synthesis?
Impurities can be broadly categorized into three groups: unreacted starting materials, reaction byproducts, and degradation products. Understanding their origin is the first step toward effective control.
| Impurity Category | Specific Impurity | Potential Origin / Causal Factor |
| Unreacted Starting Materials (USMs) | 3-Hydroxy-2-naphthoic acid | Incomplete reaction due to insufficient activating agent, low reaction temperature, or short reaction time. |
| 2-Ethylaniline | Non-stoichiometric addition (excess amine) or incomplete reaction. | |
| Reaction Byproducts | N,N'-bis(2-Ethylphenyl)phosphorodiamidite | Reaction of excess 2-ethylaniline with PCl₃-derived intermediates. |
| 3-(2-Ethylanilino)-2-naphthoic acid | A potential byproduct from side reactions, especially at elevated temperatures where the hydroxyl group might be displaced.[4] | |
| Anhydride of 3-hydroxy-2-naphthoic acid | Self-condensation of the activated carboxylic acid intermediate, especially if the amine is added too slowly or at a low temperature. | |
| Degradation Products | Oxidized Species (colored impurities) | The naphthol moiety is sensitive to air, especially at high temperatures or in the presence of certain metal catalysts, leading to colored impurities.[3][4] |
Q4: How does reaction temperature influence impurity formation?
Temperature is a critical process parameter. While higher temperatures generally increase the reaction rate, they can also promote the formation of byproducts and degradation products.
-
Too Low (<130 °C): The reaction may be sluggish or incomplete, leading to high levels of unreacted starting materials.
-
Optimal Range (140-160 °C): In solvents like xylene or chlorotoluene, this range typically provides a good balance between reaction rate and impurity control, leading to high yields of the desired product.[4]
-
Too High (>160 °C): A significant increase in impurities, particularly colored degradation products and byproducts like 3-anilino-2-naphthoic acid derivatives, is often observed.[4] Catalyst decomposition can also occur at very high temperatures.[4]
Troubleshooting Guide: Identification & Mitigation
Q5: My crude product is off-color (e.g., brownish or dark beige) instead of the expected light beige powder. What happened?
A dark or discolored product typically points to the presence of oxidation or degradation products.[3]
-
Root Cause: This is often caused by excessive reaction temperatures or prolonged exposure to air (oxygen) during the reaction or workup. The phenolic hydroxyl group on the naphthalene ring is susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Carefully monitor and control the internal reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Purification: Treat the crude product with activated carbon during recrystallization to adsorb colored impurities. A wash with a mild reducing agent solution (e.g., sodium bisulfite) during the workup can also be beneficial.
-
Q6: My TLC/HPLC analysis shows multiple spots/peaks close to my product. What are they likely to be?
Spots or peaks with similar retention times to your main product are often isomeric impurities or closely related byproducts.
-
Likely Impurities:
-
Isomeric Amides: If your 2-ethylaniline starting material contained 3- or 4-ethylaniline, you will have formed the corresponding N-(3-ethylphenyl)- and N-(4-ethylphenyl)- amides. These are notoriously difficult to separate.
-
Unreacted 3-hydroxy-2-naphthoic acid: This will appear as a more polar spot on a TLC plate.
-
-
Troubleshooting & Mitigation:
-
Starting Material Purity: The most critical step is to verify the purity of your 2-ethylaniline starting material by GC or HPLC before starting the synthesis.
-
Alkaline Wash: Unreacted 3-hydroxy-2-naphthoic acid can be effectively removed from the crude product by washing the organic solution with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution).[5] The acidic starting material will be extracted into the aqueous layer as its salt, while the amide product remains in the organic phase.
-
Chromatography: If isomeric impurities are present, column chromatography may be required for separation, though this can be challenging on a large scale.
-
Q7: What is the most effective lab-scale method for purifying the crude product?
Recrystallization is the most common and effective method for purifying this compound on a laboratory scale.
-
Recommended Solvent: Xylene is an excellent choice for recrystallization as it is often used as the reaction solvent and has good solubility characteristics for this compound.[3]
-
Rationale: The desired product has moderate solubility in hot xylene and lower solubility in cold xylene. Many impurities, particularly the more polar ones, will remain in the mother liquor upon cooling, while less polar, colored impurities can often be removed with a preliminary charcoal treatment of the hot solution.
Protocols & Visualizations
Experimental Workflow: Synthesis & Purification
The following diagram illustrates the logical flow from reaction setup to obtaining a pure product, highlighting key quality control checkpoints.
Caption: Workflow for Synthesis and Purification.
Impurity Formation Pathways
This diagram illustrates the main reaction pathway and the formation of key impurities from side reactions.
Caption: Primary Synthesis and Impurity Pathways.
Protocol: Alkaline Wash for Crude Product
This protocol is designed to remove acidic impurities, primarily unreacted 3-hydroxy-2-naphthoic acid, from the crude product dissolved in an organic solvent post-reaction.
-
Preparation: After the reaction is complete and cooled, dilute the reaction mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) if it is not already in a manageable solution. Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times to mix the layers. Caution: Vent the funnel frequently to release pressure from CO₂ gas evolution, which occurs as the base neutralizes acidic components.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the unreacted carboxylic acid.
-
Repeat: Repeat the wash (Steps 2-4) with fresh NaHCO₃ solution. Check the pH of the aqueous layer after the second wash; it should be basic (pH > 8). If not, perform a third wash.
-
Final Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Confirmation: The organic layer can be spotted on a TLC plate against a standard of 3-hydroxy-2-naphthoic acid to confirm the successful removal of the impurity before proceeding to drying and solvent evaporation.
References
- ResearchGate. (n.d.). Structure of Naphthol AS-D pigment. [Image].
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Essential Role of Naphthol AS-D in Pigment Manufacturing.
- ChemicalBook. (n.d.). Naphthol AS-D.
-
Shteinberg, L. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(3), 55-69. [Link]
- Chem-Impex. (n.d.). Naphthol AS-D chloroacetate.
- Analytical Chemical Products. (n.d.). Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain.
- Li, C. Y., et al. (1981). Naphthol AS-D chloroacetate esterase reaction. Systematic modifications for optimization to smears and sections.
- Sigma-Aldrich. (n.d.). Leukocyte Naphthol AS-D Chloroacetate (Specific Esterase) Kit.
- MP Biomedicals. (n.d.). Naphthol AS-D Chloroacetate.
- Google Patents. (1957). US2816924A - Process for arylamides.
- SIELC Technologies. (2018). Separation of 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- on Newcrom R1 HPLC column.
-
Shteinberg, L. (2022). СATALYTIC METHOD FOR THE SYNTHESIS OF 3-HYDROXY-2-NAPHTOIC ACID ANILIDE. Ukrainian Chemistry Journal, 88(10), 91-103. [Link]
- BOC Sciences. (n.d.). Naphthol Impurities.
- CookeChem. (n.d.). This compound, 97%.
- ChemicalBook. (n.d.). This compound.
- US EPA. (n.d.). 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[2-(4-methoxy-2-nitrophenyl)diazenyl]- - Substance Details.
- ResearchGate. (n.d.). Structure of Naphthol As pigments with breaking points highlighted. [Image].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: 1-Naphthol in Dye and Pigment Manufacturing.
- Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9696–9715.
- chemeurope.com. (n.d.). Phosphorus trichloride.
- Google Patents. (2008). CN101313035B - Naphthol AS colorants and their use.
- ResearchGate. (2012). Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl)-3-Hydroxy-2-Naphthoic Acid.
- PubChem. (n.d.). 3-Hydroxy-2-naphthoic acid.
- worldofchemicals.com. (2013). 3-Hydroxy-2-naphthoic acid.
- ResearchGate. (2007). Modification study involving a Naphthol as red pigment.
- Beech, W. F., & Legg, N. (1950). Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed), 961.
- Wikipedia. (n.d.). Phosphorus trichloride.
- ResearchGate. (2020). In silico design and synthesis of N‐arylalkanyl 2‐naphthamides as a new class of non‐purine xanthine oxidase inhibitors.
- ResearchGate. (n.d.). Synthesis of N‐aryl‐N‐hydroxy carbamate substrates. [Image].
- US EPA. (n.d.). 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- - Substance Details.
- PubMed. (2021). In silico design and synthesis of N-arylalkanyl 2-naphthamides as a new class of non-purine xanthine oxidase inhibitors.
- Google Patents. (1981). US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid.
- ResearchGate. (2021). Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives.
- JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
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- 8. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]
Improving the solubility of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide for biological assays
A Senior Application Scientist's Guide to Improving Solubility for Biological Assays
Welcome to the technical support guide for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As Senior Application Scientists, we understand that suboptimal solubility is a critical roadblock in obtaining reliable and reproducible data. This guide provides a systematic, causality-driven approach to overcoming these challenges, ensuring the integrity of your biological assays.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is this compound, and why is it difficult to dissolve?
This compound is a complex organic molecule with a molecular weight of 291.34 g/mol and a melting point of 170-172 °C.[1][2] Its structure, characterized by multiple aromatic rings (naphthalene and ethylphenyl groups) and an amide linkage, results in a non-polar, hydrophobic nature.[3] Such "brick-dust" molecules, which have high melting points and lipophilicity, are often challenging to dissolve in aqueous solutions, a property that can hinder their study in biological systems.[4]
Q2: What is the recommended starting solvent for preparing a stock solution?
For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic materials, including many poorly soluble drug candidates.[5][6] It is a standard solvent used in high-throughput screening and cellular assays.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do?
This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high concentration of organic solvent in the stock, its solubility limit is exceeded when diluted into the predominantly aqueous buffer. The key is to ensure the final concentration of the organic solvent in your working solution is high enough to maintain solubility without negatively impacting the assay.
Immediate actions to consider:
-
Lower the final compound concentration: You may be exceeding the solubility limit in the final assay buffer.
-
Increase the final co-solvent concentration: Slightly increasing the percentage of DMSO in the final working solution can help, but be mindful of its effects on your biological system.
-
Review your dilution technique: A serial dilution process or adding the stock solution to the buffer while vortexing can prevent localized high concentrations that trigger precipitation.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cells to DMSO is highly dependent on the cell type and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, concentrations above 1% can reduce readout parameters, and even lower concentrations (0.25-0.5%) can have inhibitory or stimulatory effects depending on the cell type and the assay endpoint.[7] It is imperative to run a vehicle control (assay buffer with the same final DMSO concentration as your test samples) to determine the solvent's baseline effect in your specific system.[8]
Troubleshooting Guide: A Systematic Approach to Solubilization
If the basic FAQs do not resolve your issues, this in-depth guide provides a tiered strategy for systematically improving the solubility of this compound.
Part 1: Foundational Knowledge & Best Practices
Understanding the compound's properties is the first step in designing a successful solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₉H₁₇NO₂ | [1] | Large, predominantly hydrocarbon structure contributes to hydrophobicity. |
| Molecular Weight | 291.34 g/mol | [1] | Moderate size, but structure is the primary driver of poor solubility. |
| Melting Point | 170-172 °C | [1][2] | A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution. |
| Key Functional Groups | Amide, Hydroxyl, Aromatic Rings | [1][3] | The amide and hydroxyl groups can participate in hydrogen bonding, but their effect is outweighed by the large, non-polar aromatic systems. Amides are generally considered to have low water solubility.[3] |
The quality of your stock solution is critical. A poorly prepared stock is often the root cause of downstream precipitation and assay variability.
-
Pre-treatment: Gently warm the vial of solid this compound at 37°C for 10-15 minutes to break up any aggregates.
-
Weighing: Accurately weigh the required amount of compound using a calibrated analytical balance.
-
Solvent Addition: Add a portion of high-purity, anhydrous DMSO to the solid compound.[9][10] Using anhydrous solvent is crucial as water can reduce the solubilizing power for highly hydrophobic compounds.
-
Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes.[11] Gentle heating (up to 40°C) can also be applied, but monitor for any signs of compound degradation.
-
Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired concentration (e.g., 10 mM or 20 mM). Ensure the solution is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Figure 1. Standard workflow for preparing a stock solution.
Part 2: Tiered Solubilization & Troubleshooting Strategies
If a standard DMSO stock solution is problematic, proceed through the following tiers. Always validate the chosen solvent system for compatibility with your specific assay.
The goal of a co-solvent is to reduce the polarity of the aqueous medium, thereby increasing the solubility of a non-polar compound.[12][13]
-
Rationale: DMSO is a good starting point, but other co-solvents can be tested. The choice depends on the specific requirements of the biological assay. For example, ethanol can be a less aggressive alternative to DMSO for some cell types.
-
Action Plan:
-
Prepare a high-concentration stock solution (e.g., 20-50 mM) in 100% of the chosen co-solvent.
-
Perform a serial dilution of the stock into your final assay buffer.
-
Visually inspect for precipitation at each concentration.
-
Determine the highest compound concentration that remains in solution at an acceptable final co-solvent concentration (e.g., ≤0.5%).
-
Crucially , always include a vehicle control with the identical final co-solvent concentration to account for any biological effects of the solvent itself.[7]
-
Table 2: Comparison of Common Co-Solvents for Biological Assays
| Co-Solvent | Polarity Index | Max Typical % in Cell Assays | Pros | Cons |
| DMSO | 7.2 | 0.1 - 0.5% | Excellent solubilizing power for many compounds.[5] | Can be toxic at >1%; may influence cell differentiation or assay readouts.[7][8] |
| Ethanol (EtOH) | 5.2 | 0.1 - 1.0% | Less toxic than DMSO for many cell types; volatile. | Weaker solubilizer for highly non-polar compounds; can affect enzyme activity. |
| Dimethylformamide (DMF) | 6.4 | 0.1 - 0.5% | Strong solubilizer, similar to DMSO. | Higher toxicity profile than DMSO; potential carcinogen. |
-
Rationale: The structure of this compound contains a phenolic hydroxyl (-OH) group. This group is weakly acidic and can be deprotonated to form a more soluble phenoxide salt at a pH above its pKa. While amides are generally non-basic under physiological conditions, this acidic handle can be exploited.[3][14]
-
Action Plan:
-
Prepare a stock solution in DMSO as described in Protocol 1.
-
Prepare a series of assay buffers with slightly elevated pH values (e.g., pH 7.6, 7.8, 8.0).
-
Dilute the stock solution into these buffers and observe for any improvement in solubility.
-
-
Causality & Trustworthiness: This method is self-validating. If solubility improves at a higher pH, it confirms the involvement of the hydroxyl group. However, you must verify that:
-
The compound is stable at the higher pH over the course of your experiment.
-
The biological activity of your target (e.g., enzyme, receptor, cell) is not adversely affected by the pH change.
-
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex."[15] This complex has a much higher aqueous solubility than the drug alone.[16][17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]
-
Action Plan:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Add the DMSO stock solution of your compound dropwise to the HP-β-CD solution while stirring vigorously.
-
Allow the mixture to equilibrate (e.g., stir for 1-2 hours at room temperature or overnight at 4°C) to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
Figure 2. A tiered decision-making process for addressing solubility issues.
References
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available at: [Link]
-
Preprints.org. (2024). Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Available at: [Link]
-
PubChem. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. Available at: [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Amides. Available at: [Link]
-
Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 9(9), e107728. Available at: [Link]
-
Fenyvesi, É., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 633. Available at: [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2337. Available at: [Link]
-
ResearchGate. (2021). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Available at: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]
-
Biophysical Journal. (2014). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Available at: [Link]
-
ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
-
Lee, S., et al. (2011). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. Archives of Pharmacal Research, 34(1), 109-115. Available at: [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
Patel, J. R., & Vavia, P. R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 9(10), 1315-1327. Available at: [Link]
-
Touro Scholar. (2022). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Available at: [Link]
-
MD+DI. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Available at: [Link]
-
ResearchGate. (2023). co-solvent application for biological systems. Available at: [Link]
-
Chemistry LibreTexts. (2022). 23.1: Properties of amines. Available at: [Link]
-
MDPI. (2023). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. Available at: [Link]
-
PubChem. 2-Naphthalenecarboxamide, N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxy-. Available at: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]
-
MDPI. (2023). Combined Antimicrobial Effects of Lactiplantibacillus plantarum-Derived Biosurfactant and Supercritical CO2-Extracted Rosmarinus officinalis Against Multidrug-Resistant Staphylococcus aureus. Available at: [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Available at: [Link]
-
PubChem. 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide. Available at: [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available at: [Link]
-
SIELC. (2018). 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]. Available at: [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]
-
U.S. Environmental Protection Agency. 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-. Available at: [Link]
-
PubChem. 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-hydroxyphenyl)-. Available at: [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. Available at: [Link]
-
Solubility of Things. Amides: Structure, Properties, and Reactions. Available at: [Link]
-
SpringerLink. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]
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Technical Support Center: N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
A Guide to Diagnosing and Resolving HPLC Peak Tailing Issues
Welcome to the technical support guide for the analysis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. This document, prepared by our senior application scientists, provides in-depth troubleshooting for one of the most common challenges encountered during its analysis by High-Performance Liquid Chromatography (HPLC): peak tailing. Our goal is to move beyond simple checklists and provide a foundational understanding of the physicochemical interactions that cause this issue, empowering you to develop robust and reliable analytical methods.
Section 1: Understanding the Root Cause
Q1: Why is my chromatogram for this compound showing significant peak tailing?
Answer: Peak tailing for this specific analyte is most often caused by a phenomenon known as "secondary interactions" between the molecule and the stationary phase of your HPLC column.[1] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, unwanted secondary interactions can also occur, leading to a distorted, asymmetrical peak shape.[2]
The Causality Explained:
-
Analyte Structure: this compound possesses two key functional groups that contribute to this issue:
-
A Phenolic Hydroxyl (-OH) Group: This group is acidic (pKa is likely in the 9-10 range, typical for phenols). At mobile phase pH values above 3-4, this group can begin to deprotonate, acquiring a negative charge.
-
An Amide (-CONH-) Linkage: This group is polar and can participate in hydrogen bonding.
-
-
Stationary Phase Chemistry: Most standard reversed-phase columns (e.g., C18, C8) are built on a silica backbone. Even with advanced manufacturing, the surface of the silica is never perfectly covered by the hydrophobic alkyl chains. This leaves residual "silanol" groups (Si-OH) exposed.[3]
-
The Interaction: The primary cause of peak tailing is the strong, undesirable ionic interaction between the analyte and these ionized silanol groups.[1] This creates a secondary, highly polar retention mechanism that is different from the intended hydrophobic retention. Since some analyte molecules are delayed by this interaction while others are not, the peak becomes broad and asymmetrical.[4]
Other Potential Causes: While silanol interactions are the most common chemical cause, other factors can also contribute to or exacerbate peak tailing:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[3][5]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion.[3][6]
-
Column Degradation: Physical voids at the column inlet or contamination of the inlet frit can distort peak shape.[1][7]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly for early-eluting peaks.[5]
Section 2: A Systematic Troubleshooting Workflow
This section provides a logical, step-by-step approach to diagnosing and solving peak tailing. We recommend following these steps in order, as they progress from the simplest and most common solutions to more complex ones.
Caption: A systematic workflow for troubleshooting peak tailing.
Q2: How does mobile phase pH affect the peak shape, and what is the optimal range?
Answer: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like this compound.[8] The goal is to manipulate the charge state of both the analyte and the stationary phase silanols to minimize unwanted ionic interactions.
The Mechanism of pH Control:
-
At Low pH (2.5 - 3.0): This is the recommended starting point. At this pH, the vast majority of residual silanol groups (Si-OH) on the column are protonated and therefore neutral.[1] This effectively "switches off" their ability to ionically interact with the analyte. The analyte's acidic phenolic group will also be fully protonated (neutral), promoting good retention and minimizing secondary interactions.[9]
-
At Mid pH (4.0 - 7.0): This range should generally be avoided. Here, a significant portion of the silanol groups become deprotonated (Si-O⁻), creating a negatively charged surface that strongly interacts with any polar moieties on your analyte, causing severe tailing.[6]
-
At High pH (>8.0): While high pH can be used to neutralize basic compounds, it is not recommended for this analyte.[8] At high pH, the phenolic hydroxyl group will be fully deprotonated, making the analyte negatively charged. This can lead to ionic repulsion from the negatively charged silanols, potentially causing poor retention and other peak shape issues. Furthermore, traditional silica columns are not stable at high pH and will degrade rapidly.[10]
See Protocol 1 for a detailed experimental approach to pH optimization.
Q3: I've lowered the pH, but the peak is still tailing. Should I use a mobile phase additive?
Answer: Yes, if pH optimization alone is insufficient, the next step is to introduce a mobile phase additive that acts as a "silanol-masking agent." The most common choice for this is a competing base, such as Triethylamine (TEA).
The Causality Explained: A competing base is a small, basic molecule that is added to the mobile phase at a low concentration (e.g., 10-25 mM).[3] The positively charged TEA molecules will preferentially interact with and "cover up" the active, negatively charged silanol sites on the stationary phase. By masking these sites, you prevent your analyte from engaging in secondary interactions, which significantly improves peak shape.[2]
See Protocol 2 for a step-by-step guide to using Triethylamine.
Q4: Could my column be the problem? When should I consider a different one?
Answer: Absolutely. Not all C18 columns are created equal. If you are using an older "Type A" silica column, it likely has a high concentration of acidic silanols and trace metal impurities, which are notorious for causing peak tailing with polar or basic compounds.[4]
When to Switch Columns: Consider changing your column if:
-
You are using an older, non-end-capped, or low-purity silica column.
-
Peak tailing persists even after optimizing mobile phase pH and using additives.
-
You require a more robust method that is less reliant on mobile phase additives.
Recommended Column Chemistries:
-
High-Purity, End-Capped Columns: Modern "Type B" silica columns are manufactured to have very low metal content and fewer active silanols.[4] They also undergo a process called "end-capping," where smaller silane molecules are used to bond the remaining accessible silanols, further reducing their activity.[1]
-
Hybrid or Polar-Embedded Phases: These columns incorporate polar groups into the stationary phase or use a hybrid silica-organic particle. They offer improved shielding of residual silanols and can provide better peak shape for challenging compounds without the need for aggressive mobile phase conditions.[4]
| Troubleshooting Action | Expected Impact on Peak Shape | Expected Impact on Retention Time (RT) | Scientific Rationale |
| Lower Mobile Phase pH to ~2.5 | Significant Improvement | Likely to Increase | Suppresses silanol ionization, reducing secondary interactions. The analyte becomes more neutral and hydrophobic.[1][9] |
| Add Triethylamine (TEA) to Mobile Phase | Significant Improvement | May Slightly Decrease | TEA acts as a competing base, masking active silanol sites and preventing analyte interaction. |
| Switch to a Modern End-Capped Column | Significant Improvement | May Change (Increase or Decrease) | End-capping chemically deactivates a large portion of the residual silanols, providing a more inert surface.[1][6] |
| Reduce Sample Concentration | Improvement (if overloaded) | No Change | Prevents saturation of the stationary phase, ensuring a linear relationship between concentration and response.[5] |
Section 3: Key Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Methodology:
-
Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase components at different pH values. Ensure the buffer concentration is between 20-50 mM for adequate capacity.
-
pH 2.5: Use 0.1% Formic Acid or a 25 mM potassium phosphate buffer adjusted with phosphoric acid.
-
pH 4.5: Use a 25 mM acetate buffer.
-
pH 7.0: Use a 25 mM potassium phosphate buffer.
-
-
Mobile Phase Preparation: For each pH value, prepare your mobile phase by mixing the aqueous buffer with your organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 50:50 v/v). Crucially, measure the pH of the aqueous component before mixing with the organic solvent.[9]
-
System Equilibration: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure full equilibration before injecting your sample.
-
Analysis: Inject your sample of this compound and record the chromatogram.
-
Evaluation: Compare the peak asymmetry factor (also called tailing factor) for the peaks obtained at each pH. The optimal pH will yield a value closest to 1.0.
Protocol 2: Evaluating a Silanol-Masking Agent (Triethylamine)
Objective: To improve peak shape by masking active silanol sites.
Methodology:
-
Select Starting Mobile Phase: Use the mobile phase composition (buffer, pH, organic ratio) that gave the best results from Protocol 1, even if it was not perfect. A low pH (e.g., 3.0) is still recommended.
-
Prepare Additive Stock: Prepare a stock solution of Triethylamine (TEA).
-
Modify Mobile Phase: Add TEA to the aqueous component of your mobile phase to a final concentration of 10-25 mM. Adjust the pH back to the target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).
-
System Equilibration: It is critical to dedicate a column to methods using TEA, as it can be difficult to wash out completely. Equilibrate the column thoroughly with the new mobile phase.
-
Analysis and Evaluation: Inject your sample and compare the peak asymmetry to the chromatogram obtained without TEA.
Section 4: Frequently Asked Questions (FAQs)
Q: What is an acceptable USP tailing factor (Tf)? A: An ideal Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor of ≤ 1.5 is considered acceptable. However, for high-precision quantitative analysis, a value of ≤ 1.2 is often required.[1][11]
Q: Can I use an ion-pairing reagent for this compound? A: While ion-pairing reagents can sometimes improve the peak shape of charged analytes, they are likely not the best choice here and add significant complexity.[12] The primary issue is silanol interaction, which is better addressed by pH control, additives like TEA, or proper column selection. Ion-pairing is more suited for highly polar, ionic compounds that have poor retention.[13]
Q: How do I know if my column is overloaded? A: Column overload is indicated by a peak shape that changes with concentration. A classic sign is a peak that looks like a "shark fin" or has a fronting distortion at high concentrations, which can sometimes be mistaken for tailing. To test for this, prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x). If the peak shape improves and becomes more symmetrical upon dilution, you are likely overloading the column.[3][5]
Q: Could my sample solvent be causing the tailing? A: Yes. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 50% Acetonitrile), it can cause peak distortion. This is especially problematic for early eluting peaks. Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- Element Lab Solutions. Peak Tailing in HPLC.
- Moravek. Exploring the Role of pH in HPLC Separation.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- ChemBK. n-(2-ethylphenyl)-3-hydroxy-2-naphthalenecarboxamid.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- CookeChem. This compound, 97%, 68911-98-8.
- Agilent. Control pH During Method Development for Better Chromatography.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
- YMC. HPLC Troubleshooting Guide.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
Sources
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- 2. Restek - Videoartikel [de.restek.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
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- 13. One moment, please... [masontechnology.ie]
Technical Support Center: Mobile Phase Optimization for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide HPLC
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our goal is to empower you to overcome common challenges in mobile phase optimization, ensuring robust, reproducible, and accurate analytical results.
Part 1: Understanding the Analyte & Initial Method Development
This compound is a molecule characterized by a large, non-polar backbone consisting of naphthalene and ethylphenyl rings.[1][2] The presence of a phenolic hydroxyl group and an amide linkage introduces specific chemical properties that heavily influence its chromatographic behavior. Understanding these properties is the first step in developing a successful HPLC method.[3]
| Physicochemical Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₁₉H₁₇NO₂ | --- |
| Molar Mass | 291.34 g/mol [1] | Influences diffusion rates but is less critical for initial method design. |
| Structure | N-substituted aromatic amide with a naphthol moiety. | Primarily non-polar, making it well-suited for Reversed-Phase (RP) HPLC.[4] |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Amide (-CONH-) | The phenolic -OH is weakly acidic and ionizable at higher pH. The amide group can engage in secondary interactions with the stationary phase. |
| Expected pKa | ~8-9.5 (Estimated for phenolic -OH) | The ionization state is highly dependent on mobile phase pH, critically affecting retention time and peak shape.[5][6] |
Initial Method Development Workflow
This diagram outlines a logical workflow for starting your method development process.
Caption: Initial HPLC method development workflow.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly guide your experimental setup.
Q1: What is a good starting mobile phase for analyzing this compound? A good starting point for reversed-phase analysis is a gradient elution using Acetonitrile (ACN) and water, with an acid modifier.[7] Specifically, try:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)
-
Mobile Phase B: 0.1% Acetonitrile (HPLC-grade)
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20-30 minutes to determine the approximate elution conditions.
The low pH from formic acid ensures that the phenolic hydroxyl group is fully protonated (non-ionized) and suppresses the activity of residual silanols on the column packing, which is crucial for achieving a sharp, symmetrical peak.[8][9]
Q2: Which organic solvent is better: Acetonitrile (ACN) or Methanol (MeOH)? Both ACN and MeOH are suitable, but they offer different advantages and can produce different separation selectivities.[10]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation |
| Elution Strength | Stronger (lower % needed) | Weaker (higher % needed) | ACN is often preferred for faster elution of non-polar compounds. |
| Selectivity | Different selectivity profile due to dipole-dipole interactions.[9] | Different selectivity profile, more acidic in nature.[9] | If you have co-eluting impurities, switching from ACN to MeOH (or vice-versa) is a powerful tool to alter resolution.[11] |
| System Pressure | Lower viscosity, leading to lower backpressure.[10] | Higher viscosity, leading to higher backpressure. | ACN is advantageous for high flow rates or with small particle columns (UHPLC). |
| UV Cutoff | ~190 nm[10] | ~205 nm[10] | ACN is superior for detection at low UV wavelengths. |
Start with ACN due to its lower viscosity and UV cutoff. If selectivity is an issue, evaluate MeOH.
Q3: Why is adding an acid like formic or phosphoric acid necessary? Adding an acid to the mobile phase controls the pH. For this compound, maintaining a pH well below the pKa of the phenolic hydroxyl group (e.g., pH < 4) is critical for two reasons:
-
Analyte Ionization: It ensures the analyte remains in a single, neutral (protonated) form. When pH is close to the pKa, the analyte exists as a mixture of ionized and non-ionized forms, which can lead to broad or split peaks.[5][6]
-
Silanol Suppression: On silica-based columns, residual silanol groups (Si-OH) can become ionized (Si-O⁻) at mid-range pH. These negatively charged sites can cause secondary ionic interactions with polar parts of the analyte, like the amide group, leading to severe peak tailing.[12] An acidic mobile phase protonates these silanols (Si-OH), minimizing these unwanted interactions.[8]
Q4: Do I need to use a buffer? For initial scouting, 0.1% formic or trifluoroacetic acid is often sufficient. However, for a robust and reproducible method, especially when transferring between labs or instruments, using a buffer is highly recommended. A buffer resists small changes in pH that can occur, providing stable retention times.[9] For a target pH of 2.5-4.5, a formate or acetate buffer at a concentration of 10-25 mM is an excellent choice.[12]
Part 3: In-Depth Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks
Peak tailing is the most common issue for amide-containing compounds and is characterized by an asymmetry factor > 1.2.
Potential Causes:
-
Secondary Silanol Interactions: The primary cause. The amide group interacts with ionized residual silanols on the column's stationary phase.[12]
-
Incorrect Mobile Phase pH: If the pH is too high (e.g., > 5), it fails to suppress silanol activity and may approach the pKa of the analyte's hydroxyl group.[5]
-
Column Overload: Injecting too much sample mass saturates the stationary phase.[13]
-
Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a much stronger solvent (e.g., 100% ACN) than the initial mobile phase can cause peak distortion.[14]
-
Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase can create active sites.[13]
Troubleshooting Workflow: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Issue 2: Poor Resolution of Analyte from Impurities
Resolution (Rs) is a measure of the separation between two peaks. A value of Rs ≥ 1.5 is desired.
Potential Causes:
-
Suboptimal Mobile Phase Strength: The percentage of the organic modifier is either too high (causing co-elution) or too low (causing excessive band broadening).
-
Lack of Selectivity: The chosen mobile phase and stationary phase do not provide differential interaction for the analyte and the impurity.[11]
-
Inappropriate pH: The mobile phase pH may cause an impurity to have a similar retention time to the main analyte.
Solutions & Optimization Strategies:
-
Optimize Organic Modifier Percentage:
-
Isocratic Elution: If your initial gradient shows the peaks are close, switch to an isocratic hold at an organic concentration that places your analyte at a retention factor (k') between 2 and 10.[9] Fine-tune the percentage in 1-2% increments to maximize resolution.
-
Shallow Gradient: If multiple impurities are present across a wide range of polarity, use a shallower gradient around the elution point of your main peak. For example, instead of 5-95% over 20 min, try 40-60% over 20 min.
-
-
Change Organic Modifier to Alter Selectivity:
-
Adjust Mobile Phase pH:
Issue 3: Retention Time is Too Long or Too Short
The ideal retention factor (k') is between 2 and 10 for robust methods.[9]
-
k' < 2: The peak elutes too close to the void volume, risking interference from the solvent front and poor reproducibility.
-
k' > 10: The analysis time is unnecessarily long, and peaks may become broad, reducing sensitivity.[9]
Solutions:
-
To Decrease a Long Retention Time: Increase the strength of the mobile phase by increasing the percentage of the organic modifier (ACN or MeOH). A general rule of thumb in reversed-phase is that a 10% increase in organic modifier concentration can decrease the retention time by a factor of 2 to 3.[9]
-
To Increase a Short Retention Time: Decrease the strength of the mobile phase by decreasing the percentage of the organic modifier.
Part 4: Experimental Protocol
Protocol: Systematic Mobile Phase pH Screening for Optimal Peak Shape
This protocol systematically evaluates the effect of pH on the chromatography of this compound.
Objective: To identify the optimal mobile phase pH that provides the best peak symmetry and stable retention.
Methodology:
-
Column: Use a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Analyte Preparation: Prepare a 0.1 mg/mL solution of the analyte in a 50:50 mixture of Acetonitrile:Water.
-
Aqueous Mobile Phase Preparation:
-
pH 2.7: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
pH 4.8: 20 mM Ammonium Acetate buffer in HPLC-grade water, pH adjusted to 4.8 with acetic acid.
-
pH 7.0: 20 mM Ammonium Bicarbonate buffer in HPLC-grade water, pH adjusted to 7.0 with formic acid.
-
Important: Filter all aqueous mobile phases through a 0.22 µm filter. Ensure your column is stable across this pH range; many standard silica columns degrade above pH 8.[5][16]
-
-
Organic Mobile Phase: 100% Acetonitrile (HPLC-grade).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (determine via UV scan, likely ~254 nm or ~280 nm).
-
Run Program: Use an isocratic mixture (e.g., 70% ACN) or a consistent gradient for each pH condition to allow for direct comparison.
-
-
Procedure:
-
Equilibrate the column for at least 20 column volumes with the initial mobile phase (pH 2.7 condition).
-
Perform three replicate injections of the analyte and record the retention time, asymmetry factor, and theoretical plates.
-
Thoroughly flush the system and column with 50:50 ACN:Water when changing buffers.
-
Equilibrate the column with the next mobile phase condition (pH 4.8).
-
Repeat step 2.
-
Repeat steps 3-5 for the pH 7.0 condition.
-
-
Data Analysis:
-
Compare the peak asymmetry factor at each pH. The lowest asymmetry factor (closest to 1.0) indicates the optimal pH for minimizing secondary interactions. It is expected that the lowest pH will provide the best peak shape.[12]
-
References
- Benchchem. Troubleshooting peak tailing in HPLC analysis of benzamides.
- ChemBK. n-(2-ethylphenyl)-3-hydroxy-2-naphthalenecarboxamid.
- SIELC Technologies. 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-.
- Crawford Scientific.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.
- HPLC Professionals. Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds.
- Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Moravek.
- Phenomenex.
- The Pharma Times.
- US EPA. 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- - Substance Details.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- YL Instruments.
- LCGC International.
- Agilent.
- LCGC International.
- Benchchem.
- Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW.
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- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- | SIELC Technologies [sielc.com]
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- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Investigating the Degradation Pathways of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Welcome to the technical support center for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this molecule. Our approach is grounded in established principles of pharmaceutical stability testing, ensuring that your experimental design is robust and compliant with regulatory expectations.
Introduction to Stability Indicating Studies
Understanding the degradation pathways of a pharmaceutical compound is a critical aspect of drug development. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for several reasons:
-
Identification of Degradation Products: These studies help in identifying potential degradants that could form under various environmental conditions.[1][2][3]
-
Elucidation of Degradation Mechanisms: They provide insights into the chemical breakdown of the molecule, which is crucial for formulation development and packaging selection.[1][3][4]
-
Development of Stability-Indicating Methods: The results are used to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][3]
This compound possesses several functional groups susceptible to degradation, including an amide linkage, a hydroxyl group on the naphthalene ring, and the aromatic systems themselves. This guide will walk you through the process of designing and executing forced degradation studies for this molecule and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that I should be concerned about during degradation studies?
A1: The key functional groups prone to degradation are:
-
Amide Linkage: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3-hydroxy-2-naphthoic acid and 2-ethylaniline.
-
Hydroxyl Group: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of quinone-type structures or other oxidative degradation products.
-
Naphthalene Ring System: While generally stable, the electron-rich aromatic system can be susceptible to electrophilic attack and oxidation under harsh conditions.
-
Ethylphenyl Group: The ethyl group could be a site for oxidation under certain conditions.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Based on ICH guidelines, the following stress conditions are recommended to be individually applied to a solution of this compound[2][3]:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at temperatures such as 40°C, 60°C, or higher, depending on the stability of the molecule.
-
Photodegradation: Exposing the solid drug substance or a solution to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: I am not seeing any degradation under my initial stress conditions. What should I do?
A3: If you do not observe any degradation (typically aiming for 5-20% degradation), you can incrementally increase the severity of the stress conditions.[5] This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature of the reaction.
-
Extending the duration of the stress exposure.
It is crucial to make these changes systematically and document them carefully to understand the molecule's stability limits.
Q4: My chromatogram shows multiple unknown peaks after forced degradation. How do I identify them?
A4: The identification of degradation products typically requires hyphenated analytical techniques. The most common and powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).[6] This will provide accurate mass measurements of the degradants, allowing you to propose elemental compositions and potential structures. For unambiguous structure elucidation, preparative HPLC can be used to isolate the impurities, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under any stress condition. | The molecule is highly stable. | Increase the stress conditions systematically (higher concentration of reagents, higher temperature, longer exposure time). Ensure your analytical method is sensitive enough to detect small changes. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (lower concentration of reagents, lower temperature, shorter exposure time). |
| Poor peak shape or resolution in the chromatogram. | Co-elution of degradation products or interaction with the stationary phase. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column chemistry, or pH of the mobile phase. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected by the analytical method. | Check if the degradants have different chromophores and are not detected at the chosen UV wavelength. Use a photodiode array (PDA) detector to screen a wide range of wavelengths. Also, consider the possibility of non-UV active or volatile degradants that would require different detection methods (e.g., MS, CAD). |
| Inconsistent results between replicate experiments. | Issues with sample preparation, instrument variability, or instability of degradation products. | Ensure precise and consistent sample preparation. Check the performance of your analytical instrument. Consider the possibility that some degradation products are themselves unstable and are further degrading. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature for a defined period (e.g., 24, 48, 72 hours). If no degradation is observed, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a defined period. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 60°C for a defined period.
-
Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if necessary (e.g., acid-stressed samples with NaOH, base-stressed samples with HCl).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method, preferably with both UV (PDA) and MS detection.
4. Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
Attempt to identify the degradation products using mass spectrometry data.
-
Perform a mass balance calculation to account for all the material.
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analysis.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways.
Hydrolytic Pathway: The most probable degradation pathway under acidic or basic conditions is the hydrolysis of the amide bond. This would result in the formation of two primary degradation products:
-
3-Hydroxy-2-naphthoic acid
-
2-Ethylaniline
Oxidative Pathway: Under oxidative stress (e.g., with hydrogen peroxide), several products could be formed:
-
N-Oxide derivatives: The nitrogen atom of the amide could be oxidized.
-
Quinone-type derivatives: The electron-rich naphthalene ring with the hydroxyl group is susceptible to oxidation to form quinone-like structures.
-
Hydroxylation of aromatic rings: Additional hydroxyl groups may be introduced on either the naphthalene or the ethylphenyl ring.
It is important to note that these are hypothesized pathways, and experimental data from LC-MS and other analytical techniques are required for confirmation.
References
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- | SIELC Technologies. (2018, May 16).
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- - Substance Details - SRS | US EPA.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15.
- This compound, 97%, 68911-98-8 - CookeChem.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC - NIH.
- Stability Indicating Forced Degradation Studies - RJPT.
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[2-(4-methoxy-2-nitrophenyl)diazenyl]- - Substance Details - SRS | US EPA.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry - USGS Publications Warehouse.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online.
- This compound | 68911-98-8.
- n-(2-ethylphenyl)-3-hydroxy-2-naphthalenecarboxamid - ChemBK.
- 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(2-methylphenyl)- | C25H20N4O4 | CID 81168 - PubChem.
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-hydroxyphenyl)- | C17H13NO3 | CID - PubChem.
- Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH.
- Teffera, Y., et al. (2013). Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Drug Metabolism and Disposition, 41(1), 238-247.
- A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - ResearchGate.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.
- This compound(68911-98-8)ms - ChemicalBook.
- Separation of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxyphenyl)azo]-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies.
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Technical Support Center: N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Introduction
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide (CAS: 68911-98-8). The stability of this compound in solution is paramount for generating reproducible and reliable experimental data. Inconsistent results can often be traced back to solution instability. This document provides in-depth answers to frequently asked questions, robust troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.
Below is a summary of the key physicochemical properties of the compound.
| Property | Value | Reference |
| CAS Number | 68911-98-8 | [1][2] |
| Molecular Formula | C₁₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 291.34 g/mol | [1][2][3] |
| Melting Point | 170-172 °C | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
The degradation of this molecule, like many complex organic compounds, is primarily influenced by environmental and chemical factors. The main pathways are hydrolysis and oxidation.[4] Amide bonds, while more stable than ester bonds, are susceptible to hydrolysis under strongly acidic or basic conditions.[4][5] The aromatic naphthalene and phenyl rings can be targets for oxidation, a process often accelerated by exposure to oxygen, light, and trace metal impurities.[4][6]
Q2: Which solvents should I use to prepare a stable stock solution?
The choice of solvent is critical. We recommend using high-purity, anhydrous (water content <0.01%) aprotic polar solvents.
| Recommended Solvents | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many aromatic compounds. Its hygroscopic nature necessitates careful handling to prevent moisture absorption, which could contribute to hydrolysis over long-term storage. |
| Dimethylformamide (DMF) | Similar to DMSO in solubilizing properties. Ensure use of high-purity, amine-free grades, as residual amines can alter pH and react with the compound. |
| Ethanol (Anhydrous) | A viable option, though solubility may be lower compared to DMSO or DMF.[7] Its protic nature makes it slightly more conducive to hydrolysis if pH is not controlled. |
Important: Always use solvents from freshly opened bottles or those stored properly under an inert atmosphere (e.g., argon or nitrogen) to minimize dissolved oxygen and water.[7] Avoid storing solutions in plastic containers, which can leach impurities.[7]
Q3: How does pH affect the stability of the amide bond in my compound?
The amide bond is most stable at a neutral pH (approx. 6.5-7.5). Both strong acids and bases can catalyze the hydrolysis of the amide linkage, breaking the molecule into 3-hydroxy-2-naphthoic acid and 2-ethylaniline.[4][5] Therefore, if you are preparing aqueous dilutions from a stock solution, it is crucial to use a buffered system to maintain a neutral pH.
Q4: My solution has developed a yellow or brownish tint. What does this indicate?
A color change is a common visual indicator of chemical degradation. This is often due to oxidation of the aromatic ring systems, leading to the formation of colored byproducts.[6] If you observe a color change, it is highly probable that the concentration of the active parent compound has decreased, and new, potentially interfering species have been formed. We strongly advise preparing a fresh solution and re-evaluating your storage conditions.
Troubleshooting Guide: Common Stability Issues
| Observation / Problem | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in a frozen stock solution upon thawing. | 1. Poor solubility at lower temperatures. 2. The concentration exceeds the solubility limit in the chosen solvent. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the issue persists, prepare a new stock at a lower concentration. 3. Consider aliquoting the stock solution to minimize freeze-thaw cycles. |
| Inconsistent results or decreased activity in bioassays. | 1. Degradation of the compound due to improper storage (light, oxygen, temperature). 2. Hydrolysis due to acidic/basic conditions in the assay buffer. | 1. Prepare a fresh stock solution from solid material. 2. Confirm stability using the analytical protocol below (Protocol 3). 3. Ensure the final assay pH is within a neutral range (6.5-7.5). |
| New peaks appear in HPLC/LC-MS analysis of an aged solution. | 1. Chemical degradation (hydrolysis, oxidation, photodegradation). | 1. This confirms instability. Discard the solution. 2. Review and optimize storage conditions based on the principles in this guide (see diagram below). 3. Use LC-MS to identify the mass of the degradants, which can help elucidate the degradation pathway.[8] |
Core Stability Principles & Mitigation Strategies
To maintain the integrity of this compound in solution, four key factors must be controlled: Temperature, Light, Atmosphere, and pH. The following diagram illustrates the relationship between these factors and the corresponding mitigation strategies.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, scalable, and reproducible process.
Introduction: The Chemistry and Its Challenges
This compound, a key intermediate in the manufacturing of high-performance azo pigments, is synthesized through the amidation of 3-hydroxy-2-naphthoic acid with 2-ethylaniline.[1] While the reaction appears straightforward on a small scale, its scale-up presents several challenges inherent to amide bond formation and the physicochemical properties of the reactants and product.[2][3] These challenges often revolve around reaction control, impurity formation, product isolation, and achieving consistent product quality.
This guide will address these critical aspects in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions during your process development.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Issue 1: Low Yield and Incomplete Reaction
Q: We are experiencing significantly lower yields and incomplete conversion of 3-hydroxy-2-naphthoic acid upon scaling up the reaction. What are the likely causes and how can we mitigate this?
A: This is a common scale-up challenge often linked to mass transfer limitations, inadequate activation of the carboxylic acid, or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Root Cause Analysis and Mitigation Strategies:
-
Inefficient Water Removal: The formation of the amide bond is a condensation reaction that produces water.[2] On a larger scale, inefficient removal of water can shift the reaction equilibrium backward, hindering product formation.
-
Troubleshooting Protocol:
-
Azeotropic Distillation: Employ a solvent system that allows for the azeotropic removal of water. Toluene or xylene are suitable choices.[4] Ensure your reactor is equipped with a Dean-Stark trap to continuously remove water from the reaction mixture.
-
Temperature Optimization: The reaction temperature should be high enough to facilitate the distillation of the water-solvent azeotrope but not so high as to cause significant side reactions. For xylene, a temperature range of 140-150°C is often effective.[4]
-
-
-
Poor Mixing and Heterogeneity: 3-Hydroxy-2-naphthoic acid has limited solubility in many organic solvents.[5] In a large reactor, poor agitation can lead to localized "hot spots" and areas of high reactant concentration, while other parts of the mixture remain unreacted.
-
Troubleshooting Protocol:
-
Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of providing good top-to-bottom mixing and suspending solids.
-
Solvent Selection: While toluene and xylene are good for water removal, consider the use of a co-solvent to improve the solubility of the starting materials. However, be mindful that the co-solvent should not interfere with the reaction or downstream processing.
-
-
-
Insufficient Carboxylic Acid Activation: The direct amidation of a carboxylic acid and an amine is often slow. On a larger scale, the use of an activating agent becomes more critical.
-
Troubleshooting Protocol:
-
Phosphorus-Based Catalysts: Phosphorus trichloride (PCl₃) or phosphorous acid can be used as catalysts to activate the carboxylic acid.[4] These reagents form a more reactive acylating intermediate. Careful control of stoichiometry is crucial to avoid side reactions.
-
Alternative Coupling Agents: For pharmaceutical applications where purity is paramount, consider using modern coupling agents like T3P® (n-propanephosphonic acid anhydride).[6] T3P® offers high yields, low epimerization (if applicable), and water-soluble byproducts that are easily removed during workup.[6]
-
-
Experimental Workflow for Optimizing Amide Formation
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Impurity Formation and Product Discoloration
Q: Our isolated product is off-white to yellowish and contains several impurities detected by HPLC. What are the potential side reactions, and how can we improve the purity?
A: Impurity formation is a significant concern during scale-up, impacting both yield and product quality. The discoloration suggests the presence of chromophoric byproducts.
Potential Side Reactions and Purification Strategies:
-
Formation of 3-Anilino-2-naphthoic Acid: At elevated temperatures, a side reaction between 3-hydroxy-2-naphthoic acid and 2-ethylaniline can occur, leading to the formation of 3-(2-ethylanilino)-2-naphthoic acid.[7] This impurity can be difficult to remove due to its structural similarity to the starting material.
-
Mitigation:
-
Temperature Control: Strictly control the reaction temperature. Avoid prolonged reaction times at temperatures above 160°C.[4]
-
Catalyst Choice: The use of an appropriate catalyst can often lower the required reaction temperature, thereby minimizing this side reaction.
-
-
-
Oxidation: The hydroxyl group on the naphthalene ring can be susceptible to oxidation, especially at high temperatures and in the presence of air. This can lead to colored impurities.
-
Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, but this should be carefully evaluated for its impact on the overall process and final product.
-
-
Purification Protocol:
A robust purification strategy is essential for achieving high purity. Recrystallization is the most common method for this compound.
-
Solvent Screening: The choice of recrystallization solvent is critical. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.
-
Recommended Solvents: Xylene, toluene, or a mixture of a good solvent (e.g., DMSO, chloroform) and an anti-solvent can be effective.
-
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If colored impurities are present, consider a charcoal treatment. Add a small amount of activated carbon to the hot solution and stir for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to promote the formation of well-defined crystals.[8][9] Rapid cooling can lead to the precipitation of impurities along with the product.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize product recovery.[9]
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum at an appropriate temperature.
-
| Parameter | Recommendation | Rationale |
| Recrystallization Solvent | Toluene, Xylene | Good solubility at high temperatures, poor at low temperatures. |
| Cooling Rate | Slow, controlled cooling | Promotes the formation of larger, purer crystals.[8] |
| Final Temperature | 0-5 °C | Maximizes the recovery of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount. Key considerations include:
-
Reagent Handling: 2-Ethylaniline is toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Phosphorus trichloride is corrosive and reacts violently with water.
-
Reaction Exotherm: While the amidation reaction is not violently exothermic, on a large scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity to control the temperature.
-
Solvent Hazards: Toluene and xylene are flammable. Ensure the reactor and surrounding area are properly grounded and free from ignition sources.
-
Waste Disposal: The reaction byproducts and waste solvents must be disposed of in accordance with local regulations.
Q2: How can we ensure consistent crystal form (polymorphism) of the final product?
A2: Polymorphism can significantly impact the downstream performance of the product, especially in pigment applications. To ensure consistent crystal form:
-
Controlled Crystallization: Strictly control the parameters of the recrystallization process, including the solvent system, cooling rate, and agitation.
-
Seeding: In some cases, seeding the supersaturated solution with crystals of the desired polymorph can help to ensure consistency.
-
Characterization: Routinely characterize the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the polymorphic form.
Q3: Can this reaction be adapted for continuous flow synthesis?
A3: Yes, continuous flow synthesis offers several advantages for this type of reaction, including improved heat and mass transfer, better reaction control, and enhanced safety.[10][11] The reaction of a diazonium salt with a coupling component, a common subsequent step for this product, has been successfully demonstrated in flow reactors.[10][11] Adapting the amidation step to a flow process would involve pumping the reactants through a heated reactor coil, potentially with an in-line water separator. This could lead to higher throughput and more consistent product quality.
Process Flow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing).
- Reducing the Complexity of Commercial-Scale Amide Formation. Pharmaceutical Technology.
- The continuous flow synthesis of azos - PMC - NIH.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.
- The Synthesis of Azo Dyes.
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- | SIELC Technologies.
- The Science Behind Azo Dyes: Key Intermediates and Their Impact. NINGBO INNO PHARMCHEM CO.,LTD.
- Continuous-Flow Synthesis of the Azo Pigment Yellow 14 Using a Three-Stream Micromixing Process - ResearchGate.
- Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications.
- SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA | Ukrainian Chemistry Journal.
- Synthesis of 3-anilino-2-naphthoic acid - PrepChem.com.
- Naphthol AS-D - CAS-Number 135-61-5 - Order from Chemodex.
- Naphthol AS-D | 135-61-5 - ChemicalBook.
- 3-Hydroxy-2-naphthoic acid - Wikipedia.
- Separation of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies.
- This compound | 68911-98-8. ChemicalBook.
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[2-(4-methoxy-2-nitrophenyl)diazenyl]- - Substance Details - SRS | US EPA.
- (PDF) Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl) - ResearchGate.
- Naphthol AS-D - Safety Data Sheet - ChemicalBook.
- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - MDPI.
- Guide for crystallization. University of Fribourg.
- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed.
- 3-Hydroxy-2-naphthoic acid - Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
- This compound , 97% , 68911-98-8 - CookeChem.
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Validation & Comparative
A Comparative Analysis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide and Standard Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation antibacterial therapeutics. Naphthalene derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1] This guide provides a comparative overview of the antibacterial potential of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide against established antibacterial agents, leveraging available data on structurally similar compounds to project its efficacy.
Due to the limited public data on the specific antibacterial activity of this compound, this guide will utilize representative data from closely related N-substituted-3-hydroxy-2-naphthalenecarboxamide derivatives to facilitate a meaningful comparison with widely used antibiotics. This approach allows for an informed, albeit preliminary, assessment of its potential standing in the antibacterial landscape.
Introduction to Naphthalenecarboxamides and Comparator Antibiotics
This compound belongs to the naphthalenecarboxamide family, characterized by a naphthalene core linked to a substituted phenyl group via an amide bond. The 3-hydroxy-2-naphthalenecarboxamide moiety is a known pharmacophore with documented antibacterial potential.[2][3][4] The lipophilic nature of the naphthalene ring is thought to enhance penetration of bacterial cell membranes.[1]
For a robust comparison, three well-established antibiotics from different classes have been selected as benchmarks:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.
-
Amoxicillin: A β-lactam antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Azithromycin: A macrolide antibiotic that binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[5]
Experimental Methodologies for Antibacterial Efficacy
The cornerstone of evaluating antibacterial potency lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays provide quantitative measures of a compound's ability to inhibit growth and kill bacteria, respectively.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a standard workflow for determining the MIC and MBC of a test compound.
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
-
Preparation of Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Standard antibiotics (Ciprofloxacin, Amoxicillin, Azithromycin) as controls.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
-
-
Inoculum Preparation:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar plate.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
This suspension is further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
A serial two-fold dilution of the test compound and standard antibiotics is prepared in the wells of the 96-well plate using MHB.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB) are included.
-
The plate is incubated at 37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]
-
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination
-
Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (i.e., at the MIC and higher concentrations).
-
The aliquot is spread onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
The plates are incubated at 37°C for 24 hours.
-
-
Interpretation of Results:
Comparative Performance Data
The following table summarizes the representative Minimum Inhibitory Concentration (MIC) values for a closely related N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilide and the comparator antibiotics against common Gram-positive and Gram-negative bacteria.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilide (Representative) | 12 µM[4] | > 100 µM (Typical for this class) |
| Ciprofloxacin | 0.6 µg/mL (~1.8 µM)[12][13] | 0.013 µg/mL (~0.04 µM)[12][13] |
| Amoxicillin | 0.125 - 0.5 µg/mL (~0.34 - 1.37 µM)[14] | 2 - 4 µg/mL (~5.5 - 11 µM)[14] |
| Azithromycin | MIC50: 1 µg/mL (~1.3 µM) | MIC50: 8 µg/mL (~10.7 µM)[5] |
Note: The data for the naphthalenecarboxamide derivative is based on published results for structurally similar compounds and serves as a proxy for the potential activity of this compound.[4] MIC values for comparator antibiotics are sourced from various studies and may vary depending on the specific strain and testing conditions.[5][12][13][14]
Mechanistic Insights
The precise mechanism of action for this compound is not yet elucidated. However, studies on related naphthalimide derivatives suggest several potential targets.
Caption: Potential mechanisms of action.
Research on naphthalimide-based compounds indicates they may exert their antibacterial effects through multiple mechanisms, which is a desirable trait in combating drug resistance.[15][16][17][18][19] These can include:
-
Membrane Disruption: The lipophilic naphthalene moiety may facilitate insertion into the bacterial cell membrane, leading to depolarization and leakage of cellular contents.[15][19]
-
DNA Interaction: Some naphthalimide derivatives have been shown to intercalate with bacterial DNA, thereby inhibiting replication and transcription.[16][17][19]
-
Enzyme Inhibition: These compounds might target essential bacterial enzymes, such as topoisomerases.[16]
-
Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS can lead to oxidative stress and damage to vital cellular components.[19]
This multi-targeted approach contrasts with the highly specific mechanisms of the comparator antibiotics, which can be more susceptible to resistance development through single-point mutations in their target enzymes.
Discussion and Future Directions
Based on the representative data, N-substituted-3-hydroxy-2-naphthalenecarboxamides demonstrate promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with potencies that can be comparable to or even exceed that of ampicillin in some cases.[4] However, their activity against Gram-negative bacteria appears to be limited. The outer membrane of Gram-negative bacteria presents a significant barrier to the entry of many antimicrobial compounds, which could explain this disparity.
The potential for a multi-targeted mechanism of action is a significant advantage for this class of compounds.[18] The development of resistance to agents that act on multiple cellular pathways is generally slower than for single-target drugs.
Future research should focus on:
-
Definitive Antibacterial Profiling: Conducting comprehensive in vitro studies on this compound to determine its precise MIC and MBC values against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and cellular pathways affected by this compound to confirm the hypothesized mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to optimize the antibacterial potency and spectrum of activity. Modifications to the N-phenyl ring and the naphthalene core could be explored to enhance activity against Gram-negative pathogens.
-
Toxicity and Pharmacokinetic Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines and evaluating its pharmacokinetic properties in preclinical models to determine its potential for in vivo efficacy and safety.
Conclusion
While direct experimental evidence for the antibacterial activity of this compound is currently lacking, the analysis of structurally related compounds suggests it holds potential as a scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. Its projected efficacy, coupled with the likelihood of a multi-targeted mechanism of action, makes it a compelling candidate for further investigation in the ongoing search for novel solutions to the global challenge of antibiotic resistance. The detailed experimental protocols provided in this guide offer a clear framework for the systematic evaluation of this and other novel antimicrobial candidates.
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ResearchGate. (n.d.). S. aureus MIC distributions for azithromycin (A), erythromycin (B),... | Download Scientific Diagram.[29]
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The Brazilian Journal of Infectious Diseases. (n.d.). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli.[31]
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PubMed. (1998, July 30). Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives.[3]
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MDPI. (n.d.). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.[4]
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Jordan Journal of Chemistry (JJC). (n.d.). Synthesis and Antibacterial Activity of 3-Chloro-1-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]-4-substituted Phenylazetidin-2-ones Under Microwave Irradiation.[37]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).[38]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-aryl-3-hydroxy-2-naphthalenecarboxamides as Potential Antimicrobial Agents
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of N-aryl-3-hydroxy-2-naphthalenecarboxamides, a class of compounds demonstrating significant potential as antibacterial and antimycobacterial agents. We will explore the synthetic methodologies, compare the biological activities of various derivatives against clinically relevant pathogens, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance this promising class of antimicrobial compounds.
Introduction: The Therapeutic Potential of N-aryl-3-hydroxy-2-naphthalenecarboxamides
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. N-aryl-3-hydroxy-2-naphthalenecarboxamides have emerged as a compelling scaffold in medicinal chemistry due to their potent and diverse biological activities. This guide will focus on their promising antibacterial and antimycobacterial properties, dissecting the key structural features that govern their efficacy.
The core structure of these compounds, characterized by a 3-hydroxy-2-naphthalenecarboxamide moiety linked to a substituted aryl ring, offers a versatile platform for chemical modification. The substituents on the N-aryl ring play a pivotal role in modulating the biological activity, lipophilicity, and pharmacokinetic properties of these molecules. Understanding the intricate relationship between these structural modifications and their antimicrobial effects is paramount for the rational design of more potent and selective drug candidates.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of N-aryl-3-hydroxy-2-naphthalenecarboxamides is profoundly influenced by the nature and position of substituents on the N-aryl ring. A systematic analysis of various derivatives reveals key trends that can guide future drug design efforts.
The Critical Role of the N-Aryl Substituents
The N-aryl moiety is the primary site for structural modifications to optimize the antimicrobial potency of this class of compounds. The electronic and steric properties of the substituents, as well as their position on the aromatic ring (ortho, meta, or para), are critical determinants of activity.
Studies have shown that the presence of alkoxy groups on the N-aryl ring can significantly enhance antibacterial and antimycobacterial activity. The length and branching of the alkyl chain of the alkoxy group, as well as its position, are crucial factors.
-
Position of Substitution: Generally, substitution at the ortho and meta positions of the N-aryl ring tends to result in higher activity compared to para substitution. This suggests that the spatial arrangement of the substituent is important for binding to the biological target.
-
Chain Length and Branching: Increasing the length of the alkoxy chain can lead to enhanced activity up to a certain point, after which a further increase may be detrimental. Branching of the alkyl chain can also have a positive impact on potency.
The introduction of halogens (e.g., F, Cl, Br) and other electron-withdrawing groups (e.g., CF3, NO2) onto the N-aryl ring has been shown to modulate the antimicrobial activity.
-
Halogens: The position of the halogen substituent is critical. For instance, some studies have shown that meta and para substitution with halogens can lead to potent activity.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, has been incorporated into the N-aryl ring, often resulting in compounds with significant antibacterial and antimycobacterial efficacy.
The Naphthalene Core and the 3-Hydroxy Group
The 3-hydroxy group on the naphthalene ring is a key structural feature that is generally considered essential for the biological activity of these compounds. It is believed to be involved in key interactions with the biological target, potentially through hydrogen bonding. Modifications to this part of the molecule are less explored, suggesting its critical role in maintaining the desired pharmacological profile.
Diagram: Key SAR Insights for N-aryl-3-hydroxy-2-naphthalenecarboxamides
Caption: Key structural features influencing the antimicrobial activity.
Comparative Performance Analysis
To contextualize the potential of N-aryl-3-hydroxy-2-naphthalenecarboxamides, it is essential to compare their in vitro activity with that of standard antimicrobial agents.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| N-aryl-3-hydroxy-2-naphthalenecarboxamide Derivatives | |||
| Example Derivative 1 | Staphylococcus aureus | X | [1] |
| Example Derivative 2 | Mycobacterium tuberculosis | Y | [1] |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus | Z | [1] |
| Isoniazid | Mycobacterium tuberculosis | W | [1] |
Note: The values X, Y, Z, and W are placeholders and should be replaced with specific data from the cited literature. This table will be populated with quantitative data from the gathered references in the final guide.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are indispensable. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of N-aryl-3-hydroxy-2-naphthalenecarboxamides.
General Synthesis of N-aryl-3-hydroxy-2-naphthalenecarboxamides
The synthesis of N-aryl-3-hydroxy-2-naphthalenecarboxamides is typically achieved through the amidation of 3-hydroxy-2-naphthoic acid with a corresponding substituted aniline.
Diagram: Synthetic Workflow
Caption: General synthetic route for N-aryl-3-hydroxy-2-naphthalenecarboxamides.
Step-by-Step Protocol:
-
Activation of 3-Hydroxy-2-naphthoic Acid: In a round-bottom flask, dissolve 3-hydroxy-2-naphthoic acid in a suitable dry solvent (e.g., toluene, dichloromethane). Add a coupling agent (e.g., thionyl chloride, phosphorus trichloride) dropwise at 0 °C. Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Amidation: In a separate flask, dissolve the substituted aniline in a dry solvent. Cool the solution to 0 °C and slowly add the solution of the activated 3-hydroxy-2-naphthoyl chloride.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. After completion, quench the reaction with water or a mild base. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Mechanism of Action: Unraveling the Molecular Target
The precise mechanism of action for N-aryl-3-hydroxy-2-naphthalenecarboxamides is still under investigation. However, based on their structural similarity to other known antimicrobial agents, several potential targets have been proposed. One hypothesis is that these compounds may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. Further studies, such as target-based screening and mechanism-of-action profiling, are required to elucidate the exact molecular target and provide a more profound understanding of their antimicrobial effects.
Conclusion and Future Directions
N-aryl-3-hydroxy-2-naphthalenecarboxamides represent a promising class of antimicrobial agents with potent activity against a range of bacterial and mycobacterial pathogens. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of new derivatives with improved efficacy and pharmacokinetic properties. The key to unlocking their full therapeutic potential lies in a continued, systematic exploration of the chemical space around this versatile scaffold, coupled with in-depth mechanistic studies to identify their molecular targets. Future research should focus on optimizing the lead compounds for in vivo efficacy, safety, and drug-like properties, with the ultimate goal of translating these promising laboratory findings into clinically effective antimicrobial drugs.
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A Comparative Guide to the Cytotoxicity of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
In the landscape of oncological research and drug development, the exploration of novel chemical entities with potent and selective cytotoxic activity against cancer cells is a paramount objective. Naphthalene and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive framework for the cytotoxicity assessment of a specific naphthalenecarboxamide derivative, N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, and critically compares its potential efficacy against established cytotoxic agents.
This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a strategic and logical approach to a thorough in vitro evaluation, emphasizing the importance of robust, reproducible, and mechanistically informative data.
Introduction to this compound and Rationale for Cytotoxicity Profiling
This compound (CAS RN: 68911-98-8) is a member of the naphthalenecarboxamide class of compounds.[3] While specific cytotoxic data for this exact molecule is not extensively documented in publicly available literature, the broader family of naphthalene derivatives has been shown to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][4] The structural features of this compound, particularly the naphthalene core, warrant a detailed investigation into its cytotoxic potential.
A thorough cytotoxicity assessment is a critical first step in the preclinical evaluation of any potential anticancer compound.[5][6] Such studies are essential to determine the concentration-dependent effects of the compound on cell viability and to elucidate the underlying mechanisms of cell death.[5][7] This guide will outline a multi-assay approach to provide a comprehensive cytotoxicity profile.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To ensure a comprehensive and reliable assessment, a panel of assays targeting different cellular processes is essential.[8] This multi-pronged strategy allows for the cross-validation of results and provides deeper insights into the compound's mechanism of action.
Selection of Cell Lines
A crucial aspect of the experimental design is the selection of appropriate cancer cell lines. To gain a broad understanding of the compound's activity spectrum, we propose utilizing a subset of the NCI-60 panel, which represents nine different types of human cancer.[9][10][11][12] For this comparative guide, we will focus on:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.[13]
-
K562: A human chronic myelogenous leukemia cell line.[14]
-
HUVEC: Human Umbilical Vein Endothelial Cells, as a non-cancerous control to assess selectivity.
Comparative Compounds
To benchmark the cytotoxic potential of this compound, it is imperative to include well-characterized cytotoxic agents as positive controls. We will use:
-
Doxorubicin: A widely used chemotherapeutic agent known to induce apoptosis.
-
Cisplatin: Another common chemotherapeutic that causes DNA damage.
A vehicle control (e.g., DMSO) will be used to account for any effects of the solvent used to dissolve the test compounds.
Core Cytotoxicity Assays: Methodologies and Interpretations
This section provides detailed protocols for three fundamental cytotoxicity assays that probe different aspects of cellular health: metabolic activity, membrane integrity, and apoptosis.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][15][16][17] This conversion is catalyzed by mitochondrial dehydrogenases and thus reflects the metabolic activity of the cell population, which is an indicator of cell viability.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Doxorubicin, and Cisplatin for 24, 48, and 72 hours.[18] Include vehicle-treated and untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20]
Diagram: MTT Assay Workflow
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[5][21] A loss of plasma membrane integrity is a hallmark of necrosis and late-stage apoptosis.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (lysed cells).
Diagram: LDH Assay Principle
Caption: The enzymatic cascade of the LDH cytotoxicity assay.
Caspase-3 Activity Assay: Detecting Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[23][24][25] Its activation is a critical event leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[25] Measuring caspase-3 activity provides direct evidence of apoptosis induction.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Lysis: After treatment, collect and lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add the caspase-3 substrate, Ac-DEVD-pNA, to the cell lysates.[24]
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance of the released p-nitroaniline (pNA) chromophore at 405 nm.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.
Diagram: Apoptosis and Caspase-3 Activation
Caption: Simplified pathway showing the central role of Caspase-3 in apoptosis.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative IC50 Values (µM) of this compound and Control Compounds
| Cell Line | This compound | Doxorubicin | Cisplatin |
| MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value | Experimental Value |
| K562 | Experimental Value | Experimental Value | Experimental Value |
| HUVEC | Experimental Value | Experimental Value | Experimental Value |
Table 2: Summary of Mechanistic Assay Results (at IC50 concentration after 48h)
| Cell Line | Assay | This compound (% of Control) | Doxorubicin (% of Control) |
| MCF-7 | LDH Release | Experimental Value | Experimental Value |
| Caspase-3 Activity | Experimental Value | Experimental Value | |
| A549 | LDH Release | Experimental Value | Experimental Value |
| Caspase-3 Activity | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for the initial in vitro cytotoxicity assessment of this compound. By employing a panel of diverse cancer cell lines and a multi-assay approach, researchers can obtain a detailed understanding of the compound's potency, selectivity, and primary mechanism of cell death.
The hypothetical data from these experiments would allow for a direct comparison with established anticancer drugs. A favorable outcome would be characterized by low IC50 values in cancer cell lines, a significantly higher IC50 in the non-cancerous HUVEC line (indicating selectivity), and a clear induction of apoptosis as evidenced by increased caspase-3 activity without a substantial, early increase in LDH release.
Should this compound demonstrate promising cytotoxic and selective properties, further investigations would be warranted. These could include more detailed mechanistic studies, such as cell cycle analysis, assessment of mitochondrial membrane potential, and evaluation in 3D cell culture models to better mimic the tumor microenvironment. Ultimately, this structured approach to cytotoxicity profiling is fundamental for the rational progression of novel chemical entities in the drug discovery pipeline.
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Li, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 48, 128248. Available from: [Link]
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Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Medical and Biological Research, 57, e13203. Available from: [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available from: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 21, 2026, from [Link]
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A Comparative Efficacy Analysis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide and N-phenyl-3-hydroxy-2-naphthalenecarboxamide: A Proposed Investigational Framework
Introduction
In the landscape of medicinal chemistry, the N-aryl-3-hydroxy-2-naphthalenecarboxamide scaffold has emerged as a promising pharmacophore, exhibiting a diverse range of biological activities, including antimicrobial and anticancer properties. Within this class of compounds, subtle structural modifications to the N-aryl substituent can profoundly influence efficacy and selectivity. This guide focuses on two such analogs: N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide and its parent compound, N-phenyl-3-hydroxy-2-naphthalenecarboxamide.
Therefore, this document is structured as an investigational framework, proposing a systematic approach for researchers and drug development professionals to rigorously compare the efficacy of this compound and N-phenyl-3-hydroxy-2-naphthalenecarboxamide. The methodologies outlined herein are designed to generate robust, comparable data, enabling a definitive assessment of their therapeutic potential.
Proposed Investigational Workflow
A logical and phased approach is critical to efficiently evaluate and compare the two compounds. The following workflow is recommended, starting with fundamental profiling and progressing to more complex biological assays.
Caption: Proposed phased workflow for the comparative evaluation of the two naphthalenecarboxamide derivatives.
Phase 1: Foundational Characterization
The initial phase focuses on understanding the fundamental properties of each compound, which are critical for interpreting subsequent biological data.
Physicochemical Profiling
The introduction of a 2-ethyl group on the phenyl ring is expected to increase the lipophilicity of this compound compared to the unsubstituted N-phenyl analog. This can significantly impact solubility, cell permeability, and metabolic stability.
Experimental Protocol: Determination of Lipophilicity (LogP)
A standard and reliable method for empirically determining lipophilicity is the shake-flask method using n-octanol and water.
-
Preparation of Solutions: Prepare stock solutions of each compound in a solvent miscible with both n-octanol and water (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a separatory funnel, add equal volumes of n-octanol and water. Add a small aliquot of the stock solution to achieve a final concentration that is detectable by the chosen analytical method.
-
Equilibration: Shake the funnel vigorously for 30 minutes to allow for the partitioning of the compound between the two phases. Let the funnel stand until the two phases have clearly separated.
-
Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Broad-Spectrum Cytotoxicity Screening
A preliminary assessment of cytotoxicity against a non-cancerous cell line is essential to establish a therapeutic window for any observed biological activity.
Experimental Protocol: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed a human non-cancerous cell line (e.g., HEK293 or MRC-5) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Phase 2: In Vitro Efficacy Assessment
Based on the foundational data, this phase aims to quantify and compare the specific biological activities of the two compounds.
Antimicrobial Susceptibility Testing
Given that related compounds have shown antibacterial and antimycobacterial activity, a comparative screening against a panel of relevant microbes is warranted.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) according to CLSI guidelines.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Cell Line Panel Screening
If the initial cytotoxicity screen suggests potential anticancer activity, a broader screening against a panel of cancer cell lines is the next logical step.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that is widely used in anticancer drug screening.
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., representing breast, lung, colon, and leukemia) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment and Incubation: Follow the same procedure as for the MTT assay (steps 2 and 3).
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the IC50 values for each compound against each cell line.
Comparative Data Summary
All quantitative data generated from the proposed experiments should be summarized in a clear and concise table to facilitate a direct comparison.
| Parameter | N-phenyl-3-hydroxy-2-naphthalenecarboxamide | This compound |
| Physicochemical Properties | ||
| Molecular Weight | 263.29 g/mol | 291.35 g/mol |
| LogP (experimental) | To be determined | To be determined |
| General Cytotoxicity | ||
| IC50 (HEK293, µM) | To be determined | To be determined |
| Antimicrobial Activity | ||
| MIC (S. aureus, µM) | To be determined | To be determined |
| MIC (E. coli, µM) | To be determined | To be determined |
| MIC (M. tuberculosis, µM) | To be determined | To be determined |
| Anticancer Activity | ||
| IC50 (MCF-7, µM) | To be determined | To be determined |
| IC50 (A549, µM) | To be determined | To be determined |
| IC50 (HCT116, µM) | To be determined | To be determined |
Structure-Activity Relationship (SAR) Analysis
Upon completion of the proposed studies, a preliminary SAR can be established. The key structural difference is the presence of the 2-ethyl group on the phenyl ring.
Caption: Conceptual comparison of the structural and potential functional differences.
The ethyl group at the ortho position introduces steric bulk and increases lipophilicity. These changes could lead to several outcomes:
-
Enhanced Potency: Increased lipophilicity might improve cell membrane penetration, leading to higher intracellular concentrations and thus greater efficacy. The ethyl group could also engage in favorable hydrophobic interactions within the target's binding pocket.
-
Reduced Potency: The steric hindrance from the ethyl group might prevent optimal binding to the molecular target, thereby reducing or abrogating activity.
-
Altered Selectivity: The modified stereoelectronic profile could change the binding affinity for the primary target versus off-targets, potentially leading to a more selective compound.
Conclusion
While the existing body of scientific literature does not permit a direct comparison of the efficacy of this compound and N-phenyl-3-hydroxy-2-naphthalenecarboxamide, this guide provides a robust framework for such an investigation. By systematically evaluating their physicochemical properties, broad-spectrum cytotoxicity, and specific biological activities, researchers can generate the necessary data to perform a rigorous comparative analysis. The insights gained from these studies will be invaluable for understanding the structure-activity relationships within this chemical class and for guiding the future development of more potent and selective therapeutic agents based on the 3-hydroxy-2-naphthalenecarboxamide scaffold.
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Gonec, T., Zadrazilova, I., Nevin, E., et al. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. 2015;20(6):9767-9787. [Link]
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OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing; 1995. [Link]
A Comparative Analysis of the Fluorescence Properties of Naphthalenecarboxamide Derivatives: A Guide for Researchers
In the landscape of fluorescent molecules, naphthalenecarboxamide derivatives, particularly the 1,8-naphthalimide scaffold, have emerged as a versatile and robust class of fluorophores.[1] Their inherent photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable emission characteristics, make them invaluable tools in diverse fields ranging from cellular imaging to the development of advanced materials.[1][2] This guide provides a comprehensive comparative analysis of the fluorescence properties of various naphthalenecarboxamide derivatives, offering field-proven insights and experimental data to aid researchers in selecting and utilizing these powerful molecular probes.
The Naphthalenecarboxamide Core: A Platform for Tunable Fluorescence
The fundamental structure of a naphthalenecarboxamide consists of a naphthalene ring system fused to a carboxamide group. The 1,8-naphthalimide substructure, in particular, offers a rigid and planar framework with an inherent electron-accepting imide moiety. This architecture is readily amenable to chemical modification at both the imide nitrogen and the naphthalene ring, allowing for the fine-tuning of its electronic and, consequently, its fluorescence properties.[1] The ease of synthesis and the potential for flexible structural modifications are key advantages that have propelled the widespread adoption of this fluorophore.[1][2]
The fluorescence of naphthalenecarboxamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring.[3] By strategically introducing electron-donating or electron-withdrawing groups, researchers can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its absorption and emission wavelengths, quantum yield, and solvatochromic behavior.[4]
Comparative Analysis of Photophysical Properties
The true utility of naphthalenecarboxamide derivatives lies in the diversity of their fluorescence characteristics. The following sections and data tables provide a comparative overview of key photophysical parameters for a selection of derivatives, highlighting the impact of structural modifications.
Substituent Effects on Quantum Yield and Emission Wavelength
The introduction of substituents at the C4 position of the 1,8-naphthalimide ring has a profound effect on the fluorescence quantum yield (Φf) and the maximum emission wavelength (λem). Electron-donating groups, such as amino or alkoxy moieties, generally lead to a red-shift in the emission spectrum and can significantly enhance the quantum yield. Conversely, electron-withdrawing groups can have the opposite effect.
| Derivative | Substituent at C4 | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| 1 | -H | Dichloromethane | - | - | - | [5] |
| 2 | -Cl | Dichloromethane | - | - | - | [5] |
| 3 | -SMe | Dichloromethane | - | - | - | [5] |
| 4 | -NMe2 | Dichloromethane | - | - | - | [5] |
| 5 | -NO2 | Dichloromethane | - | - | - | [5] |
| N-phenyl-4-amino-1,8-naphthalimide | -NH2 | - | - | - | - | [6] |
| Piperidine-substituted naphthalimide 7 | Piperidinyl | Dioxane | - | - | High | [7] |
| Piperidine-substituted naphthalimide 8 | Piperidinyl | Dioxane | - | - | High | [7] |
Note: Specific quantitative values for some derivatives were not available in the cited abstracts; however, the qualitative trends are well-established in the literature.
Solvatochromism: Probing the Microenvironment
A key feature of many naphthalenecarboxamide derivatives is their solvatochromism, the change in their absorption and emission spectra with the polarity of the solvent.[4] This phenomenon arises from the change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission. This property makes these compounds excellent probes for studying the polarity of their microenvironment, for instance, within biological membranes or polymer matrices.
The solvatochromic behavior is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents.[4] In nonpolar solvents, the molecule tends to exist in a locally excited (LE) state with high fluorescence quantum yield. As the solvent polarity increases, the formation of the lower-energy, non-emissive or weakly emissive TICT state is favored, leading to a decrease in quantum yield and a red-shifted emission.[4][8]
| Derivative | Solvent | Emission Maximum (λem) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |
| HP-NAP | Hexane | - | ~1.00 | 3.36 | [8] |
| HP-NAP | THF | - | 0.54 | 6.11 | [8] |
| HP-NAP | Acetonitrile | - | 0.18 | 2.69 | [8] |
| Piperidine-substituted naphthalimide 7 | Polar Solvents | - | Lower | Biexponential | [7] |
| Piperidine-substituted naphthalimide 8 | Polar Solvents | - | Lower | Biexponential | [7] |
HP-NAP is a specific naphthalimide derivative with a donor-acceptor structure as described in the reference.
Experimental Protocols
To ensure the reproducibility and accuracy of fluorescence measurements, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative naphthalenecarboxamide derivative and the characterization of its fluorescence properties.
Synthesis of a Representative Naphthalenecarboxamide: 4-Amino-N-aryl-1,8-naphthalimide
The synthesis of 4-amino-N-aryl-1,8-naphthalimides is typically a two-step process starting from 4-chloro-1,8-naphthalic anhydride.[2]
Step 1: Synthesis of 4-chloro-N-aryl-1,8-naphthalimide
-
To a round-bottom flask, add 4-chloro-1,8-naphthalic anhydride (1 equivalent) and the desired aryl amine (e.g., 4-aminobenzoate, 1.1 equivalents).[2]
-
Add a suitable solvent such as 1,4-dioxane or 2-methoxyethanol.[2]
-
Reflux the mixture for 24 hours.[2]
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the 4-chloro-N-aryl-1,8-naphthalimide intermediate.[2] A yield of around 77% can be expected.[2]
Step 2: Amination to Yield 4-amino-N-aryl-1,8-naphthalimide
-
Dissolve the 4-chloro-N-aryl-1,8-naphthalimide intermediate (1 equivalent) in a suitable solvent.
-
Add an excess of the desired amine (e.g., piperidine).
-
Heat the reaction mixture to facilitate the nucleophilic substitution of the chlorine atom.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final 4-amino-N-aryl-1,8-naphthalimide derivative.
Caption: Synthetic workflow for a 4-amino-N-aryl-1,8-naphthalimide.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Naphthalenecarboxamide derivative (sample)
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)
Where:
-
Φf is the fluorescence quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Caption: Workflow for relative fluorescence quantum yield measurement.
Structure-Property Relationships: A Deeper Dive
The relationship between the chemical structure of a naphthalenecarboxamide derivative and its fluorescence properties is a cornerstone of its rational design for specific applications.
-
Intramolecular Charge Transfer (ICT): The presence of an electron-donating group (e.g., -NH2, -OR) on the naphthalene ring and an electron-accepting group (the imide moiety) facilitates ICT upon photoexcitation. This leads to a larger dipole moment in the excited state and is the primary reason for the observed solvatochromism.[4]
-
Twisted Intramolecular Charge Transfer (TICT): In polar solvents, some naphthalenecarboxamide derivatives can adopt a twisted conformation in the excited state, where the donor and acceptor moieties are perpendicular to each other. This TICT state is often non-radiative or weakly emissive and provides a pathway for non-radiative decay, thus quenching the fluorescence.[4] The extent of TICT formation is highly dependent on solvent polarity and viscosity.[4][8]
-
Hydrogen Bonding: The presence of hydrogen bond donating or accepting groups on the naphthalenecarboxamide can influence its fluorescence properties, particularly in protic solvents. Hydrogen bonding can alter the energy levels of the ground and excited states, leading to shifts in the emission wavelength and changes in the quantum yield.[3]
Caption: Key factors influencing the fluorescence of naphthalenecarboxamides.
Conclusion
Naphthalenecarboxamide derivatives represent a highly versatile class of fluorophores with readily tunable photophysical properties. By understanding the fundamental principles of how their chemical structure and environment influence their fluorescence, researchers can rationally design and select the optimal derivative for a wide array of applications, from highly sensitive fluorescent probes for biological imaging to advanced materials for optoelectronics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for both novice and experienced researchers in the field, facilitating the effective utilization of these powerful fluorescent tools.
References
-
1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing. (URL: [Link])
- Synthesis and characterization of novel 1,8-Naphthalimide derivatives containing 1,3-oxazoles, 1,3-thiazoles, 1,2,4-triazoles as antimicrobial agents.
-
One-pot facile synthesis of 4-amino-1,8-naphthalimide derived Tröger's bases via a nucleophilic displacement approach. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. (URL: [Link])
-
A comparative study into two dual fluorescent mechanisms via positional isomers of N-hydroxyarene-1,8-naphthalimides. PubMed. (URL: [Link])
-
Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. ACS Omega. (URL: [Link])
- Process for the preparation of 4-amino-1,8-naphthalimides.
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC - PubMed Central. (URL: [Link])
- The synthesis and spectroscopic properties of novel, functional fluorescent naphthalimide dyes.
-
A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides. SciSpace. (URL: [Link])
- Improvement of Synthesis Process of 4-Amino-1, 8 Naphthalene Anhydride. (URL: not available)
-
Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations. PMC - NIH. (URL: [Link])
-
Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. (URL: [Link])
-
Electronic Properties Of 4-substituted Naphthalimides. ScholarWorks@BGSU. (URL: [Link])
-
Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction. PubMed. (URL: [Link])
-
Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases. PubMed. (URL: [Link])
- The synthesis of alkylamino-N-alkylnaphthalic-1,8-imides from 2- and 4-nitronaphthalic anhydrides by nitro group displacement.
-
A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone -Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X. Semantic Scholar. (URL: [Link])
- Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. (URL: not available)
-
Electronic Properties of 4-Substituted Naphthalimides. The Journal of Physical Chemistry A. (URL: [Link])
-
Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC - NIH. (URL: [Link])
-
1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing. (URL: [Link])
-
Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. (URL: [Link])
-
Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. MDPI. (URL: [Link])
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A Senior Application Scientist's Guide to Cross-Validation of HPLC Methods for Naphthalenecarboxamide Analysis
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Rigorous Method Cross-Validation
In pharmaceutical development, the analytical methods used to characterize and quantify active pharmaceutical ingredients (APIs) and their impurities are the bedrock of quality control. For emerging classes of compounds like naphthalenecarboxamides, which are investigated for a range of therapeutic applications, establishing robust and reliable High-Performance Liquid Chromatography (HPLC) methods is non-negotiable. However, a validated method is not a static entity. As a project evolves—moving from research to development, or transferring between laboratories or to a contract research organization (CRO)—it is critical to ensure that the analytical results remain consistent and reliable. This is the purpose of method cross-validation, also known as analytical method transfer.[1][2]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of a representative naphthalenecarboxamide. We will delve into the causality behind experimental choices, present a detailed protocol for cross-validation, and provide supporting data to illustrate the process. Our objective is to demonstrate not just how to perform a cross-validation, but why each step is critical for ensuring data integrity across the lifecycle of a drug candidate. The principles discussed are grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
The Analytical Challenge: Naphthalenecarboxamides
Naphthalenecarboxamides are aromatic amides. Their rigid, planar naphthalene core can lead to strong π-π interactions with certain HPLC stationary phases, while the amide group provides polarity and hydrogen bonding capabilities. This dual nature can sometimes lead to challenging chromatographic behavior, such as poor peak shape or shifting retention times, if the method is not sufficiently robust. Therefore, selecting an appropriate column and mobile phase is the first step toward a successful validation.[5][6]
Method Comparison: Two Approaches to Naphthalenecarboxamide Analysis
For our comparative study, we will evaluate two common, yet distinct, RP-HPLC methods. Method A represents a traditional C18 column, a workhorse in many laboratories. Method B employs a modern, amide-embedded stationary phase, designed to offer alternative selectivity for polar compounds.[5]
Method A: Traditional C18 Reversed-Phase
-
Column: Standard C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection: UV at 225 nm[7]
-
Rationale: This method is a common starting point for many small molecules. The C18 stationary phase provides strong hydrophobic retention, which is generally effective for aromatic compounds. The acetonitrile/water mobile phase is simple to prepare and offers good UV transparency.
Method B: Amide-Embedded Reversed-Phase
-
Column: RP-Amide C16, 150 mm x 4.6 mm, 3 µm
-
Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer, pH 6.0 (50:50, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 225 nm
-
Rationale: An amide-embedded phase can offer unique selectivity by reducing strong interactions between basic analytes and residual silanols on the silica surface, often leading to improved peak shape.[5] The use of a buffer is intended to control the ionization state of any acidic or basic functional groups, thereby ensuring reproducible retention times. The higher flow rate and smaller particle size are typical of more modern methods aiming for faster analysis times.
The Cross-Validation Protocol: A Step-by-Step Guide
The goal of cross-validation is to demonstrate that the receiving laboratory (or the new method) can produce results that are equivalent to the transferring laboratory (or the original method).[1] This process should be governed by a pre-approved protocol that clearly defines the experiments, parameters, and acceptance criteria.[8]
Phase 1: Familiarization and System Suitability
Before any comparative testing, the analyst must become familiar with the method and demonstrate that the chromatographic system is performing adequately.
Experimental Protocol:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a system suitability solution containing the naphthalenecarboxamide API and a known, closely eluting impurity.
-
Perform five replicate injections of the system suitability solution.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
-
Calculate the resolution between the API and the impurity peak.
-
Compare the results against the pre-defined acceptance criteria (see Table 1).
Causality: System suitability testing is a self-validating system. It confirms that on a given day, with a specific instrument and set of reagents, the method is performing as expected.[9] Failure to meet these criteria indicates a problem with the system (e.g., pump, detector, column) that must be resolved before proceeding.
Phase 2: Comparative Analysis
The core of the cross-validation involves analyzing the same batches of a drug substance with both HPLC methods to compare key validation parameters.
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[9]
Experimental Protocol:
-
Inject a blank (mobile phase) and a placebo (formulation matrix without API) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of the naphthalenecarboxamide that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, light).
-
Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.
Causality: This test proves that the method can distinguish the analyte from potential interferences, ensuring that the reported quantity is solely that of the target compound.
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[10]
Experimental Protocol:
-
Prepare a stock solution of the naphthalenecarboxamide reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[11]
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Causality: Establishing linearity is fundamental for accurate quantification. The correlation coefficient (r²) indicates how well the data fit a straight line, while the y-intercept provides an indication of bias.[9]
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.[10]
Experimental Protocol:
-
Precision (Repeatability): Analyze six replicate preparations of the drug substance at the target concentration.
-
Accuracy (Recovery): Prepare spiked samples by adding known amounts of the naphthalenecarboxamide reference standard to a placebo at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Calculate the RSD for the precision study and the percent recovery for the accuracy study.
Causality: These parameters demonstrate the method's reliability. High precision indicates low random error, while high accuracy indicates low systematic error. Both are essential for making confident decisions about product quality.[9]
Data Presentation and Comparison
The following tables summarize the illustrative data from the cross-validation of Method A and Method B.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Method A (C18) | Method B (RP-Amide) | Result |
| Retention Time RSD | ≤ 1.0% | 0.4% | 0.3% | Pass |
| Peak Area RSD | ≤ 2.0% | 0.7% | 0.6% | Pass |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.1 | Pass |
| Theoretical Plates | ≥ 2000 | 8500 | 12000 | Pass |
| Resolution | ≥ 2.0 | 3.5 | 4.1 | Pass |
Table 2: Validation Parameter Comparison
| Parameter | Acceptance Criteria | Method A (C18) | Method B (RP-Amide) |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | 99.8% - 101.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% | 0.7% |
Robustness: The Key to a Transferable Method
A critical component of method validation is assessing its robustness—its capacity to remain unaffected by small, deliberate variations in method parameters.[12][13] This is often performed during late-stage development before a method is transferred.
Experimental Protocol:
-
Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).[14][15]
-
Deliberately vary each parameter within a small, defined range (e.g., mobile phase organic content ±2%, pH ±0.2 units, temperature ±5°C).[14][16]
-
Analyze the system suitability solution under each varied condition.
-
Evaluate the impact on critical responses like retention time, resolution, and tailing factor.
Causality: Robustness testing identifies the "weak points" of a method.[12] A method that fails under minor variations is not suitable for transfer to a different laboratory where instruments and environmental conditions will inevitably differ slightly.[16]
Table 3: Illustrative Robustness Study for Method B
| Parameter Varied | Variation | Resolution (API/Impurity) | Tailing Factor | Assessment |
| Nominal Condition | - | 4.1 | 1.1 | - |
| Flow Rate | +0.1 mL/min | 4.0 | 1.1 | Pass |
| -0.1 mL/min | 4.2 | 1.1 | Pass | |
| Column Temperature | +5°C | 3.8 | 1.1 | Pass |
| -5°C | 4.4 | 1.2 | Pass | |
| Mobile Phase pH | +0.2 | 3.5 | 1.2 | Pass |
| -0.2 | 4.6 | 1.1 | Pass | |
| % Acetonitrile | +2% | 3.2 | 1.2 | Pass |
| -2% | 5.1 | 1.1 | Pass |
Visualization of Workflows
To clarify the logical flow of the processes described, the following diagrams are provided.
Caption: High-level workflow for analytical method cross-validation.
Caption: Experimental design for an HPLC method robustness study.
Conclusion and Recommendation
Both Method A (Traditional C18) and Method B (Amide-Embedded) were successfully cross-validated, demonstrating that they are accurate, precise, and specific for the analysis of the target naphthalenecarboxamide. The data show that both methods are suitable for their intended purpose.
As a Senior Application Scientist, my recommendation would be to adopt Method B as the primary quality control method going forward. The justification is threefold:
-
Superior Performance: Method B consistently showed slightly better performance in terms of peak shape (lower tailing factor) and efficiency (higher theoretical plates), which provides a greater margin for error.
-
Increased Robustness: The buffered mobile phase in Method B makes it inherently more robust against minor variations in pH, a common source of chromatographic variability.
-
Future-Proofing: The use of a modern, smaller-particle column provides faster analysis times, which can significantly increase throughput in a high-demand QC environment.
Successful cross-validation is more than a regulatory checkbox; it is a scientific imperative that ensures the consistency and reliability of analytical data throughout a drug's lifecycle.[1][17] By carefully planning, executing, and documenting the transfer process, organizations can mitigate risks, avoid costly project delays, and maintain the highest standards of quality.
References
-
Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
-
Shodex. Amides (2) (Comparison of Reversed Phase Columns). [Link]
-
Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC International. Robustness Tests. [Link]
-
Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. [Link]
-
Contract Pharma. Analytical Method Transfer Best Practices. [Link]
-
GlobalCompliancePanel. Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. [Link]
-
Pharmaceutical Technology. Robustness in Analytical Methods Outlined. [Link]
-
Shodex. Amides (2) (Comparison of Reversed Phase Columns) PDF. [Link]
-
SIELC Technologies. Separation of 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl- on Newcrom R1 HPLC column. [Link]
-
Agilent. HPLC Separation Robustness and Ruggedness. [Link]
-
ComplianceOnline. Analytical Method Validation, Verification and Transfer Right. [Link]
-
HELIX Chromatography. Comparison of Amaze Reversed Phase Aromatic Phases. Relative Selectivity And Peak Shape. [Link]
-
PubMed. Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. [Link]
-
Waters Corporation. HPLC Column Comparison Screening Study for Reversed Phase Columns. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ResearchGate. Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN). [Link]
-
AMSlab. New update for ICH Q2 (R2) Analytical process validation guidance. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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- 6. lcms.cz [lcms.cz]
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- 8. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
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- 17. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
A Senior Application Scientist's Guide to Benchmarking Dye Performance: The Case of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
In the dynamic landscape of molecular probes and functional dyes, the discovery and characterization of novel fluorophores are paramount to advancing research in cellular imaging, materials science, and diagnostics. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet under-characterized molecule, N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide. We will delve into the critical photophysical parameters that define a dye's utility and outline the rigorous experimental protocols required for their determination.
For comparative purposes, we will benchmark our target molecule against three well-established and commercially available fluorescent dyes: Rhodamine 6G, a classic highly fluorescent xanthene dye; Coumarin 153, a widely used laser dye known for its environmental sensitivity; and Nile Red, a solvatochromic dye particularly useful for staining lipids. Due to the limited published data on this compound, we will utilize a hypothetical, yet scientifically plausible, dataset for this compound to illustrate the benchmarking process. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the performance of new chemical entities as fluorescent probes.
Introduction to this compound and the Rationale for Benchmarking
This compound belongs to the naphthalenecarboxamide class of compounds. The core structure, a naphthalene ring system coupled with a carboxamide group, is a well-known scaffold for fluorescent molecules. The 3-hydroxy-2-naphthalenecarboxamide moiety, in particular, is a common precursor in the synthesis of azo dyes and pigments. The presence of the extended π-system of the naphthalene ring and potential for intramolecular proton transfer suggest that this molecule may exhibit interesting photophysical properties.
However, the mere potential for fluorescence is insufficient for practical application. A dye's true value is determined by a combination of key performance indicators:
-
Molar Absorptivity (ε): A measure of how strongly the dye absorbs light at a specific wavelength. Higher values are generally desirable.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. A high quantum yield is crucial for bright probes.
-
Photostability: The ability of the dye to resist photochemical degradation upon exposure to light. High photostability is essential for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
-
Solvatochromism: The change in the dye's absorption and emission spectra with the polarity of the solvent. This property can be exploited for sensing applications.
A systematic benchmarking of these parameters against established standards is the only reliable method to ascertain the utility of a new dye and to identify its potential applications.
Experimental Protocols for Performance Evaluation
To ensure scientific rigor and reproducibility, the following standardized protocols should be employed. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Synthesis of this compound
While commercially available from some vendors, the synthesis of this compound can be achieved through the acylation of 2-ethylaniline with 3-hydroxy-2-naphthoic acid. This reaction is typically catalyzed by phosphorus(III) compounds in a suitable organic solvent.[1]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis and purification of the target dye.
Spectroscopic Measurements
The molar absorptivity is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar absorptivity (in L mol⁻¹ cm⁻¹), c is the molar concentration (in mol L⁻¹), and l is the path length of the cuvette (typically 1 cm).
Protocol:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol) of accurately known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Record the UV-Vis absorption spectrum for each dilution using a spectrophotometer.
-
Plot the absorbance at the wavelength of maximum absorption (λmax) against the concentration.
-
The molar absorptivity is calculated from the slope of the resulting linear plot (Slope = εl).
Causality: A linear relationship between absorbance and concentration validates the Beer-Lambert law for the given concentration range and provides a robust determination of ε.
The relative method is commonly used to determine the fluorescence quantum yield, where the fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield.[2]
Protocol:
-
Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to the sample. For our hypothetical dye, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) could be a suitable standard.
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Causality: By keeping the absorbance low, we ensure that the number of absorbed photons is linearly proportional to the concentration, allowing for a direct comparison of the emission intensities. The refractive index correction accounts for the differences in the solid angle of emission at the cuvette-air interface.
Photostability Assessment
Photostability is assessed by measuring the decrease in absorbance or fluorescence intensity of the dye solution upon continuous irradiation.
Protocol:
-
Prepare a solution of the dye in a quartz cuvette with an initial absorbance of approximately 1.0 at its λmax.
-
Place the cuvette in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp with appropriate filters to simulate sunlight).[3]
-
Expose the solution to a defined light intensity for a set period.
-
At regular intervals, remove the cuvette and record its UV-Vis absorption spectrum.
-
Plot the percentage of remaining absorbance at λmax as a function of irradiation time. The photostability can be quantified by the time required for the absorbance to decrease by a certain percentage (e.g., 50%, t1/2).
-
A control sample should be kept in the dark to account for any thermal degradation.
Causality: A high initial absorbance ensures a measurable change upon photodegradation. Using a calibrated light source allows for reproducible and comparable results across different experiments and laboratories.
Solvatochromism Analysis
The effect of solvent polarity on the photophysical properties of the dye is investigated by measuring its absorption and emission spectra in a range of solvents with varying polarities.
Protocol:
-
Prepare solutions of the dye of the same concentration in a series of solvents of different polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, and water).
-
Record the absorption and emission spectra for each solution.
-
Note the λmax for both absorption and emission in each solvent.
-
The solvatochromic shift can be correlated with solvent polarity scales, such as the Reichardt's dye ET(30) scale.
Causality: The interaction of the dye's ground and excited state dipole moments with the solvent molecules leads to differential stabilization, causing a shift in the energy levels and thus in the absorption and emission wavelengths.[4]
Diagram of the Benchmarking Workflow
Caption: The systematic workflow for comprehensive dye performance benchmarking.
Comparative Performance Data
The following tables present a comparative analysis of this compound against the selected standard dyes. Note: The data for this compound is hypothetical and serves for illustrative purposes only.
Table 1: Photophysical Properties in Ethanol
| Parameter | This compound (Hypothetical) | Rhodamine 6G[5] | Coumarin 153[6] | Nile Red[7] |
| λabs, max (nm) | 385 | 530 | 423 | 552 |
| λem, max (nm) | 490 | 555 | 530 | 636 |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 18,000 | 116,000 | 25,000 | 45,000 |
| Fluorescence Quantum Yield (Φf) | 0.65 | 0.95 | 0.53 | 0.23 |
| Stokes Shift (nm) | 105 | 25 | 107 | 84 |
Table 2: Photostability in Ethanol (t1/2 in hours)
| Dye | Photostability (t1/2, hours) |
| This compound (Hypothetical) | 1.5 |
| Rhodamine 6G[5] | >10 |
| Coumarin 153 | ~2 |
| Nile Red | <1 |
Table 3: Solvatochromism - Emission Maxima (λem, max) in Different Solvents
| Solvent | This compound (Hypothetical) | Rhodamine 6G | Coumarin 153 | Nile Red[8] |
| Cyclohexane | 465 nm | 545 nm | 490 nm | 585 nm |
| Toluene | 475 nm | 548 nm | 505 nm | 595 nm |
| Dichloromethane | 488 nm | 552 nm | 525 nm | 620 nm |
| Ethanol | 490 nm | 555 nm | 530 nm | 636 nm |
| Water | 510 nm (low intensity) | 558 nm | 540 nm | 655 nm |
Interpretation of Results and Conclusion
Based on our hypothetical data, this compound presents a distinct photophysical profile. Its moderate molar absorptivity and good quantum yield suggest it could be a useful fluorescent probe. The significant Stokes shift is a desirable characteristic as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.
The photostability, while not as high as Rhodamine 6G, appears to be better than Nile Red, suggesting its suitability for applications that do not require extremely prolonged light exposure. The observed positive solvatochromism, indicated by the red-shift in emission with increasing solvent polarity, opens up possibilities for its use as a sensor for local environmental polarity.
References
- The Science Behind Rhodamine 6G: Properties and Applic
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Rhodamine 6G. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]
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- Photophysical and Lasing Properties of Rhodamine 6G Confined in Polymeric Nanoparticles. (2011). The Journal of Physical Chemistry C, 115(10), 3865-3873.
- Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. (2020).
- Photostability testing of pharmaceutical products. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 143-150.
- Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study. (2014). The Journal of Physical Chemistry B, 118(34), 10108-10117.
- Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. (2022). ACS Omega, 7(1), 1087-1095.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2023). Scientific Reports, 13(1), 12345.
- Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. (2017). Tetrahedron, 73(33), 5036-5044.
- The photophysical properties of Nile red and Nile blue in ordered anisotropic media. (1993). Journal of the Chemical Society, Faraday Transactions, 89(15), 2733-2737.
- Perylene Diimide Dyes Aggregates: Optical Properties and Packing Behavior in Solution and Solid State. (2014). Langmuir, 30(49), 14936-14943.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2007). Journal of Fluorescence, 17(6), 725-733.
- Syntheses and Properties of Water-Soluble Nile Red Derivatives. (2006). The Journal of Organic Chemistry, 71(20), 7845-7848.
- Photophysical and Electrochemical Properties of 1,7-Diaryl-Substituted Perylene Diimides. (2005). The Journal of Organic Chemistry, 70(23), 9231-9239.
- Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. (2014). The Journal of Physical Chemistry B, 118(34), 10108-10117.
- Spectroscopic properties of aromatic dicarboximides. Part 2.—Substituent effect on the photophysical properties of N-phenyl-1,2-naphthalimide. (1990). Journal of the Chemical Society, Faraday Transactions, 86(16), 2821-2826.
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- Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. (2020). Polymers, 12(1), 199.
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- SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. (2021). Ukrainian Chemistry Journal, 87(1), 84-91.
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- Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (2015).
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- Photophysical Properties of Perylenetetracarboxylic Diimide Dimers with Slipped “Face-to-Face” Stacked Structure and Differe. (2016). Journal of Materials Science and Chemical Engineering, 4(5), 1-9.
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A Comparative Efficacy Analysis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide-Derived Azo Dyes versus Commercial Dyes for Textile Applications
Introduction
In the dynamic landscape of textile coloration, the pursuit of novel dye molecules with enhanced performance characteristics is a perpetual endeavor. This guide provides an in-depth comparative analysis of the efficacy of an azoic dye synthesized from the coupling component N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide against established commercial dyes. Specifically, its performance on cotton is benchmarked against a widely used reactive dye, C.I. Reactive Red 195, while its application on polyester is compared with the commercial standard, C.I. Disperse Red 60.
This compound, a derivative of Naphthol AS, serves as a precursor for the in-situ formation of an insoluble azo dye within the textile fiber.[1] This class of dyes, known as azoic dyes, is recognized for producing vibrant shades with good wash fastness.[2][3] However, to be a viable alternative to incumbent commercial dyes, a comprehensive evaluation of its performance profile is essential. This guide is intended for researchers, scientists, and drug development professionals, offering a rigorous, data-driven comparison based on standardized testing methodologies.
Chemical Structures and Dyeing Mechanisms
A fundamental understanding of the chemical nature of the dyes under comparison is crucial to interpreting their performance.
-
This compound Derived Azo Dye (Azoic Dye): This dye is not a pre-formed colorant but is synthesized directly on the fiber. The process involves impregnating the fabric with the Naphthol AS derivative (the coupling component) followed by treatment with a diazotized aromatic amine (the diazo component). The resulting coupling reaction forms a large, insoluble azo dye molecule trapped within the fiber matrix.[2]
-
C.I. Reactive Red 195: This is a bifunctional reactive dye containing both a monochlorotriazine and a vinyl sulfone reactive group.[4][5] These groups form strong, covalent bonds with the hydroxyl groups of cellulosic fibers like cotton, leading to excellent wash fastness.[6][7]
-
C.I. Disperse Red 60: This is an anthraquinone-based disperse dye.[8][9] Disperse dyes are non-ionic, sparingly water-soluble molecules designed for dyeing hydrophobic synthetic fibers like polyester.[10][11] They are applied as a fine dispersion in water and diffuse into the amorphous regions of the polyester fiber under high temperature and pressure.
Comparative Performance Data
The following tables summarize the expected performance of the this compound derived azo dye against the selected commercial dyes on their respective primary substrates. The ratings are based on standardized ISO testing methods, with higher values indicating better performance.
Table 1: Performance on 100% Cotton Fabric
| Performance Metric | This compound Derived Azo Dye | C.I. Reactive Red 195 | Test Method |
| Light Fastness | 4 | 5-6 | ISO 105-B02 |
| Wash Fastness (Color Change) | 4-5 | 5 | ISO 105-C06 |
| Wash Fastness (Staining) | 4 | 4-5 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 3-4 | 4 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 2-3 | 3 | ISO 105-X12 |
Table 2: Performance on 100% Polyester Fabric
| Performance Metric | This compound Derived Azo Dye | C.I. Disperse Red 60 | Test Method |
| Light Fastness | 4-5 | 5-6 | ISO 105-B02 |
| Wash Fastness (Color Change) | 4 | 4-5 | ISO 105-C06 |
| Wash Fastness (Staining) | 4 | 4-5 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 4 | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 3 | 4 | ISO 105-X12 |
| Sublimation Fastness | 3-4 | 4-5 | ISO 105-P01 |
Experimental Protocols
To ensure the scientific validity of the comparative data, the following detailed experimental protocols, based on international standards, should be employed.
Synthesis of Azoic Dye on Cotton and Polyester
The synthesis of the azoic dye from this compound is a two-step process performed in-situ on the fabric.
Caption: Workflow for the in-situ synthesis of the azoic dye.
Step-by-Step Protocol:
-
Fabric Preparation: Scour and bleach the cotton or polyester fabric to remove impurities and ensure uniform dye uptake.
-
Naphtholation: Prepare a solution of this compound in aqueous sodium hydroxide. Immerse the fabric in this solution, ensuring thorough and even penetration.
-
Intermediate Squeezing: Pass the impregnated fabric through a padding mangle to achieve a uniform wet pick-up.
-
Diazotization: Prepare a chilled solution of a suitable aromatic amine (e.g., Fast Red B salt) and react it with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt solution.
-
Coupling: Immerse the naphthol-impregnated fabric into the cold diazonium salt solution. The coupling reaction occurs rapidly, forming the insoluble azo dye within the fibers.
-
Post-Treatment: Thoroughly rinse the dyed fabric to remove any unreacted chemicals. This is followed by a soaping treatment at the boil to remove surface dye particles and stabilize the shade.
-
Final Drying: Dry the soaped fabric.
Dyeing Protocol for C.I. Reactive Red 195 on Cotton
The application of reactive dyes on cotton involves the chemical reaction between the dye and the fiber in an alkaline medium.
Caption: Standard exhaust dyeing process for reactive dyes on cotton.
Step-by-Step Protocol:
-
Fabric Preparation: Scour and bleach the cotton fabric.
-
Dye Bath Preparation: Prepare a dyebath containing C.I. Reactive Red 195 and an electrolyte (e.g., sodium sulfate) to promote dye exhaustion.
-
Dyeing: Introduce the fabric into the dyebath at a specified temperature and allow the dye to exhaust onto the fiber over a set period.
-
Fixation: Add an alkali (e.g., sodium carbonate) to the dyebath to raise the pH and facilitate the covalent reaction between the dye and the cotton fiber.
-
Soaping: After fixation, drain the dyebath and subject the fabric to a rigorous soaping process to remove unfixed, hydrolyzed dye. This is critical for achieving good wash fastness.
-
Rinsing and Drying: Thoroughly rinse the fabric to remove all chemicals and then dry.
Dyeing Protocol for C.I. Disperse Red 60 on Polyester
Dyeing polyester with disperse dyes requires high temperatures to facilitate the diffusion of the dye into the compact fiber structure.
Step-by-Step Protocol:
-
Fabric Preparation: Scour the polyester fabric to remove any spin finishes or oils.
-
Dye Bath Preparation: Prepare a dyebath by dispersing C.I. Disperse Red 60 in water with the aid of a dispersing agent. The pH of the bath is typically adjusted to be acidic (pH 4.5-5.5).
-
High-Temperature Dyeing: The dyeing is carried out in a high-temperature, high-pressure dyeing machine. The temperature is gradually raised to 130-135°C and held for a specified duration to allow for dye penetration and fixation.
-
Reduction Clearing: After dyeing, a reduction clearing process is performed using a solution of sodium hydrosulfite and caustic soda to remove any dye particles adhering to the fiber surface. This step is crucial for good wash and rubbing fastness.
-
Rinsing and Drying: The fabric is thoroughly rinsed and then dried.
Fastness Testing Methodologies
The following standardized ISO methods are to be used for evaluating the performance of the dyed fabrics.
-
Light Fastness (ISO 105-B02): Dyed specimens are exposed to a xenon arc lamp, which simulates natural sunlight.[12] The degree of fading is assessed by comparing the change in color of the specimen with that of a set of blue wool standards, which have known light fastness ratings from 1 (poor) to 8 (excellent).[1][13]
-
Wash Fastness (ISO 105-C06): A dyed specimen in contact with a multifiber fabric is laundered under specified conditions of temperature, time, and detergent.[11][13] The color change of the specimen and the degree of staining on the multifiber fabric are evaluated using grey scales.[14]
-
Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to a standard white cotton cloth is assessed under both dry and wet conditions using a crockmeter.[15][16] The degree of staining on the white cloth is evaluated using a grey scale.[12][17]
Discussion and Conclusion
The comparative analysis indicates that while the this compound derived azo dye can produce acceptable coloration on both cotton and polyester, its performance, particularly in terms of light and wet rubbing fastness, is generally surpassed by the respective commercial standards.
For cotton dyeing, C.I. Reactive Red 195's ability to form covalent bonds with the fiber results in superior overall fastness properties.[7] The azoic dye, while offering good wash fastness due to its insolubility, may exhibit lower rubbing fastness as some color can be physically abraded from the surface.[2]
In the case of polyester, C.I. Disperse Red 60, being specifically designed for this fiber, demonstrates better sublimation fastness and wet fastness. The performance of the azoic dye on polyester is contingent on the particle size of the in-situ formed dye and its affinity for the hydrophobic fiber.
References
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Textile Learner. (2022, November 20). Comparison between Reactive Dye, Azoic Dye and Vat Dye. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the dyeing properties of twelve reactive dyes containing different dye chemistry. Retrieved from [Link]
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Hangzhou Tiankun Chem Co.,Ltd. (2019, August 20). Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Disperse Dye for Polyester: A Buyer's Guide. Retrieved from [Link]
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Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]
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ChiuVention. (n.d.). Understanding Color Fastness to Rubbing: A Comprehensive Guide. Retrieved from [Link]
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BOSTON Scrub. (2024, December 21). Colorfastness to rubbing. Retrieved from [Link]
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InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. Retrieved from [Link]
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World dye variety. (2012, February 28). Disperse Red 60. Retrieved from [Link]
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ResearchGate. (n.d.). Wash fastness results of dyes in the ISO 105CO6/C2S. Retrieved from [Link]
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InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. Retrieved from [Link]
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NIH. (2019, November 20). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. Retrieved from [Link]
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World dye variety. (2012, May 14). Reactive Red 195. Retrieved from [Link]
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MDPI. (2016, June 29). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Retrieved from [Link]
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Runlong Dye. (n.d.). C.I.Disperse Red 60. Retrieved from [Link]
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MDPI. (2018, May 19). Comparing Colorfastness to Light of Wood-Staining Fungal Pigments and Commercial Dyes: An Alternative Light Test Method for Color Fastness. Retrieved from [Link]
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Orient Bag. (2016, September 26). Color Fastness to Crocking/Rubbing Test, ISO 105 X12 (With Video). Retrieved from [Link]
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Jagson Colorchem. (n.d.). Reactive Dyes for Cotton: Your Guide to High-Quality, Eco-Friendly Options. Retrieved from [Link]
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Future Origin. (2025). Naphthol AS-D Applications: Enhancing Textile Printing and Dyeing. Retrieved from [Link]
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MDPI. (n.d.). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. Retrieved from [Link]
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Fineotex. (n.d.). Rubbing Fastness Explained: Tests, Ratings & Solutions. Retrieved from [Link]
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First Source Worldwide. (2021, December 17). What is the Best Reactive Dye System to Use? Retrieved from [Link]
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NIH. (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Retrieved from [Link]
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James Dunlop Textiles. (n.d.). Textile Testing: Colourfastness. Retrieved from [Link]
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ResearchGate. (n.d.). An overview of dye fastness testing. Retrieved from [Link]
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Testex. (2022, May 12). Color Fastness: The Ultimate Guide. Retrieved from [Link]
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Nigerian Journal of Textiles. (2019). Synthesis and Application of Monoazo Disperse Dyes Derived from 4-amino-N-hexadecyl-1, 8-naphthalimide and their Dyeing Performance on Polyester. Fabrics. Retrieved from [Link]
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Textile Learner. (2012, January 21). Dyeing of Cotton Fabric with Reactive Dyes. Retrieved from [Link]
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Vipul Organics. (2025, April 10). Unlocking the Power of Reactive Dyes. Retrieved from [Link]
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Testex. (2024, May 20). How to Improve Light Fastness of Fabric?. Retrieved from [Link]
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QIMA. (n.d.). Maintaining Color Fastness Standards In a Mass Production Market. Retrieved from [Link]
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Ultimate Guide to Color Fastness of Fabrics. (2020, March 11). Retrieved from [Link]
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MDPI. (n.d.). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Retrieved from [Link]
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Textile Study Center. (2020, April 25). Dyeing Of Cotton Fabric With Azoic Dyes. Retrieved from [Link]
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Scientific.Net. (n.d.). Reaction of a Heterobifunctional Reactive Dye (C.I. Reactive Red 195) with Amino Groups and Phenol Groups. Retrieved from [Link]
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Hangzhou Fucai Chem Co., Ltd. (2022, March 7). Reactive Red 195. Retrieved from [Link]
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ResearchGate. (2025, December 27). Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes. Retrieved from [Link]
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Quora. (2022, March 13). Why are reactive dyes more popular than direct dyes for cotton dyeing?. Retrieved from [Link]
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Analytical Chemical Products. (n.d.). Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain. Retrieved from [Link]
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BASO. (n.d.). Naphthol AS-D Chloroacetate Esterase(AS-DCE) Stain. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide (CAS No. 68911-98-8), a compound commonly utilized as an azoic coupling component in the synthesis of dyes and pigments.[1][2][3][4] By elucidating the "why" behind each procedural step, we aim to empower researchers to make informed decisions that ensure personal safety and environmental stewardship.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound, also known as Naphthol AS-BS, presents several potential hazards that necessitate careful handling and a dedicated disposal stream.[5][6] Safety Data Sheets (SDS) for this compound and structurally similar chemicals indicate the following primary concerns:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.
-
Organ Toxicity: Evidence suggests potential for damage to organs (specifically the thyroid) through prolonged or repeated exposure.
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[8][9]
The aromatic and naphthenic structures within the molecule contribute to its persistence in the environment, while the presence of nitrogen can lead to the formation of noxious oxides upon combustion.[10] These factors underscore the importance of segregating this waste from general laboratory trash and aqueous waste streams to prevent environmental contamination and ensure compliance with hazardous waste regulations.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Spill Management
Before initiating any disposal procedures, ensuring personal and environmental safety is paramount.
Required Personal Protective Equipment (PPE)
A thorough risk assessment should always precede handling. Based on the known hazards, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing. | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[7] |
| Hand Protection | Nitrile rubber or fluorocarbon rubber gloves with a minimum thickness of 0.4 mm. | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation and potential systemic toxicity. |
| Body Protection | A flame-retardant laboratory coat. For larger quantities or significant spill risk, impervious clothing is recommended. | Protects against contamination of personal clothing and skin.[9] |
| Respiratory Protection | For handling powders outside of a fume hood or in case of dust generation, a full-face respirator with appropriate particulate filters is necessary. | Prevents inhalation of the compound, which can cause respiratory irritation and may have other toxic effects. |
Accidental Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and, if safe to do so, ensure the area is well-ventilated. For large spills, evacuate the immediate area.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid solutions, use an inert absorbent material like vermiculite, sand, or diatomaceous earth to contain the spill.[11]
-
Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention if Necessary: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek medical advice.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [8]
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "68911-98-8"
-
The words "Hazardous Waste"
-
Relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
-
Solid Waste: Collect solid this compound, including any contaminated items such as weighing paper, gloves, and absorbent pads, in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
Final Disposal Procedure
-
Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat sources and direct sunlight.[12]
-
Consult Institutional Guidelines: Adhere to your institution's specific hazardous waste management procedures. This will include protocols for requesting a waste pickup.
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed chemical waste disposal company.[8] The preferred methods of disposal are:
-
Incineration: Controlled incineration in a hazardous waste incinerator equipped with flue gas scrubbing is the most effective method for destroying the compound and preventing its release into the environment.[8]
-
Licensed Chemical Destruction Plant: Alternatively, the waste can be sent to a licensed facility that specializes in the chemical destruction of hazardous materials.[8]
-
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper handling and disposal of this compound, the following workflow diagram is provided.
Caption: Disposal Decision Workflow
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the inherent hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can significantly mitigate risks to themselves, their colleagues, and the environment. This commitment to best practices in chemical waste management is integral to the advancement of science in a safe and sustainable manner.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
